molecular formula C11H17N3 B062419 2-(4-Methyl-1-piperazinyl)aniline CAS No. 180605-36-1

2-(4-Methyl-1-piperazinyl)aniline

Cat. No.: B062419
CAS No.: 180605-36-1
M. Wt: 191.27 g/mol
InChI Key: INWHDRNGZMHXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1-piperazinyl)aniline is a chemical compound with the CAS Registry Number 946731-22-2 and the molecular formula C12H19N3 . This aniline derivative, which features a 4-methylpiperazinyl group, is primarily used as a key building block and intermediate in organic synthesis and pharmaceutical research . Compounds incorporating the piperazinyl-aniline structure are of significant interest in medicinal chemistry for the development of novel therapeutic agents . Research indicates that such structural motifs can be utilized to synthesize complex molecules, including quinobenzothiazine derivatives, which have demonstrated promising in vitro antiproliferative activity against various human cancer cell lines . The mechanism of action for these active compounds often involves interaction with cellular DNA; the planar regions of the molecule can intercalate into the DNA helix, while basic amine centers, like the one in the piperazine ring, can form additional hydrogen bonds, stabilizing the complex and potentially inhibiting cancer cell proliferation . As a versatile synthetic intermediate, this compound enables researchers to explore structure-activity relationships and develop new compounds for biological evaluation. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWHDRNGZMHXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301626
Record name 2-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180605-36-1
Record name 2-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methyl-1-piperazinyl)aniline (CAS: 180605-36-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(4-Methyl-1-piperazinyl)aniline, identified by the CAS number 180605-36-1, is a versatile chemical compound with significant applications in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Its structure, featuring both an aniline and a methylpiperazine moiety, makes it a valuable intermediate and building block for the synthesis of more complex molecules. The presence of the piperazine ring is known to enhance biological activity, improve bioavailability, and increase receptor binding affinity, making this compound a point of interest for drug discovery and development.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 180605-36-1[1][2]
Molecular Formula C₁₁H₁₇N₃[1][2][4]
Molecular Weight 191.28 g/mol [1][2]
Appearance White to almost white crystalline powder[1][2]
Melting Point 103 - 107 °C[1][2]
Boiling Point 321.2 ± 37.0 °C (Predicted)[5]
Density 1.092 ± 0.06 g/cm³ (Predicted)[5]
pKa 7.91 ± 0.40 (Predicted)[5]
Purity ≥ 98% (GC)[1][2]
Topological Polar Surface Area 32.5 Ų[3]
Hydrogen Bond Acceptor Count 3[3]
Synonyms 1-(2-Aminophenyl)-4-methylpiperazine, 2-(4-Methyl-piperazin-1-yl)-phenylamine[1][5]

Spectroscopic Analysis

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general synthetic pathway can be inferred from standard organic chemistry principles and literature on related piperazine derivatives.[8] The process typically involves the reaction of a substituted aniline precursor with a piperazine-forming reagent.

General Experimental Protocol:

A common approach for synthesizing N-arylpiperazines involves the nucleophilic substitution of an activated aryl halide or a Buchwald-Hartwig amination. A plausible synthesis for this specific compound could start from 1-fluoro-2-nitrobenzene and N-methylpiperazine, followed by the reduction of the nitro group.

  • N-Arylation: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), 1-fluoro-2-nitrobenzene (1.0 eq) is dissolved in a suitable aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). To this solution, N-methylpiperazine (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) are added. The mixture is heated, typically between 80-120 °C, and stirred for several hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude nitro-intermediate, 1-methyl-4-(2-nitrophenyl)piperazine.

  • Nitro Group Reduction: The crude intermediate is dissolved in a solvent such as ethanol or methanol. A reducing agent is then added. Common methods include catalytic hydrogenation (using H₂ gas with a catalyst like Palladium on carbon, Pd/C) or chemical reduction (using iron powder in acetic acid or tin(II) chloride in hydrochloric acid).[8] The reaction is monitored by TLC.

  • Final Purification: Upon completion, the reaction mixture is filtered to remove the catalyst or inorganic salts. The solvent is evaporated, and the residue is purified, typically by column chromatography on silica gel, to yield this compound as a pure solid.

G A 1-Fluoro-2-nitrobenzene + N-Methylpiperazine B Nucleophilic Aromatic Substitution (Base, Heat) A->B C 1-Methyl-4-(2-nitrophenyl)piperazine (Intermediate) B->C D Nitro Group Reduction (e.g., H₂, Pd/C or Fe/AcOH) C->D E This compound (Final Product) D->E F Purification (Column Chromatography) E->F

A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key building block in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Intermediate: It serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmaceuticals.[1][2] Its structure is a scaffold for developing agents targeting neurological disorders, as well as for creating novel anti-cancer and anti-viral medications.[1][2]

  • Drug Discovery: The methylpiperazinyl-aniline core is a common motif in medicinal chemistry. It is incorporated into potential drug candidates to modulate their physicochemical properties and biological activity. For instance, piperazine-containing compounds have been investigated as potent and selective inhibitors of the mTOR (Mammalian Target of Rapamycin) kinase, a key regulator of cell growth and proliferation implicated in cancer.[9]

  • Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, contributing to the efficacy of certain pesticides and herbicides.[1][2]

  • Specialty Chemicals: Beyond life sciences, it finds use in the production of dyes, pigments, coatings, and adhesives, where its chemical stability and reactivity offer advantages.[1][2]

Biological Activity and Signaling Pathways

While the specific biological activity of this compound itself is not extensively documented in the provided results, the broader class of piperazine derivatives exhibits significant pharmacological properties, including antimicrobial and antifungal activities.[8]

A key example of a signaling pathway targeted by complex molecules containing a piperazine moiety is the mTOR pathway . mTOR is a serine/threonine protein kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[9] Inhibitors of mTOR are of high interest as anti-cancer therapeutics. A drug molecule incorporating the this compound scaffold could be designed to bind to the ATP-binding site of the mTOR kinase domain, thereby inhibiting its function and blocking downstream signaling.

G growth_factors Growth Factors / Nutrients mTORC1 mTORC1 growth_factors->mTORC1 mTORC2 mTORC2 growth_factors->mTORC2 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt translation Protein Synthesis & Cell Growth S6K1->translation _4EBP1->translation survival Cell Survival & Proliferation Akt->survival inhibitor Piperazine-based mTOR Inhibitor inhibitor->mTORC1 inhibitor->mTORC2

Simplified mTOR signaling pathway and a potential point of therapeutic intervention.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous nature.

Hazard Classification
Hazard ClassGHS CodeDescriptionReference(s)
Skin Corrosion/Irritation, Category 1BH314Causes severe skin burns and eye damage[10]
Acute Toxicity, Oral, Category 4H302Harmful if swallowed[10]
Acute Toxicity, Dermal, Category 4H312Harmful in contact with skin[10]
Acute Toxicity, Inhalation, Category 4H332Harmful if inhaled[10]
Serious Eye Damage/Eye Irritation, Category 1H318Causes serious eye damage[10]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood or a closed system.[10][11]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[10]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]

  • Respiratory Protection: If ventilation is inadequate, use a respirator that follows OSHA regulations or European Standards.[10]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[10][11] Wash hands thoroughly before breaks and after handling.[10] Remove and wash contaminated clothing before re-use.[10]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

  • Keep in a dark place, preferably under an inert atmosphere.[5]

  • The substance should be stored in a designated corrosives area.[10]

This compound is a compound of significant interest due to its versatile role as a chemical intermediate. Its utility in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries is well-established. While it offers considerable potential for research and development, its corrosive and toxic properties necessitate strict adherence to safety protocols during handling and storage. Future research may further elucidate its biological activities and expand its applications in medicinal chemistry and materials science.

References

physical and chemical properties of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methyl-1-piperazinyl)aniline. It is a critical intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the development of anti-cancer and anti-viral medications.[1][2] This document consolidates available data on its structure, properties, and analytical methodologies, and where specific experimental data is unavailable, provides guidance based on established methods for analogous compounds. As an intermediate, its primary role is as a structural scaffold, and there is limited publicly available information on its intrinsic biological activity or direct involvement in signaling pathways.

Chemical and Physical Properties

This compound, also known as 1-(2-aminophenyl)-4-methylpiperazine, is a crystalline solid at room temperature. Its core structure consists of an aniline ring substituted at the 2-position with a 4-methylpiperazinyl group.

PropertyValueSource(s)
CAS Number 180605-36-1[3]
Molecular Formula C₁₁H₁₇N₃[3]
Molecular Weight 191.27 g/mol [3]
Appearance White to almost white crystalline powder[1]
Melting Point 101-107 °C[1]
Boiling Point (Predicted) 321.2 ± 37.0 °CN/A
pKa (Predicted) 7.91 ± 0.40N/A
IUPAC Name 2-(4-methylpiperazin-1-yl)anilineN/A
SMILES CN1CCN(CC1)c2ccccc2NN/A
InChI Key INWHDRNGZMHXEZ-UHFFFAOYSA-NN/A

Synthesis and Purification

Synthetic Approach: Buchwald-Hartwig Amination

A probable and widely used method for the synthesis of this compound is the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. The general workflow for this synthesis is depicted below.

G start Starting Materials: 2-haloaniline (e.g., 2-bromoaniline) N-methylpiperazine reaction Buchwald-Hartwig Amination Reaction (Heated under inert atmosphere) start->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., BINAP) catalyst->reaction base Base (e.g., Cs₂CO₃, NaOtBu) base->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification workup->purification product This compound purification->product

Figure 1: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol (General):

  • Reaction Setup: A dried reaction vessel is charged with a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., BINAP), and a base (e.g., cesium carbonate).

  • Reagent Addition: The vessel is purged with an inert gas (e.g., argon or nitrogen), and an anhydrous solvent (e.g., toluene) is added, followed by 2-haloaniline and N-methylpiperazine.

  • Reaction: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is washed with water and brine. The organic layer is then dried over a drying agent (e.g., anhydrous sodium sulfate).

  • Purification: The crude product is obtained after solvent evaporation and can be purified by recrystallization or column chromatography.

Purification

Recrystallization: This is a common technique for purifying solid organic compounds.[6] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A solvent system like ethanol/water or ethyl acetate/hexane may be suitable for this compound.[7]

Column Chromatography: For more challenging purifications, column chromatography using silica gel as the stationary phase is effective.[8][9] A solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely be used to elute the product.

G cluster_0 Recrystallization cluster_1 Column Chromatography dissolve Dissolve crude product in minimum hot solvent cool Cool slowly to induce crystallization dissolve->cool filter_recryst Filter to collect pure crystals cool->filter_recryst pure_product Pure Product filter_recryst->pure_product load Load crude product onto silica gel column elute Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) load->elute collect Collect fractions and analyze (e.g., by TLC) elute->collect evaporate Combine pure fractions and evaporate solvent collect->evaporate evaporate->pure_product crude Crude Product crude->dissolve crude->load

Figure 2: General purification workflows for this compound.

Analytical Methods

Specific analytical methods with detailed parameters for this compound are not extensively published. However, standard methods for similar aniline and piperazine derivatives can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. Predicted chemical shifts can be estimated based on the structure.

Expected ¹H NMR Chemical Shifts:

  • Aromatic Protons: 6.5-7.5 ppm (multiplets)

  • Piperazine Protons (CH₂): 2.5-3.5 ppm (multiplets)

  • N-Methyl Protons (CH₃): 2.2-2.5 ppm (singlet)

  • Aniline Protons (NH₂): 3.5-4.5 ppm (broad singlet)

Expected ¹³C NMR Chemical Shifts:

  • Aromatic Carbons: 110-150 ppm

  • Piperazine Carbons: 45-60 ppm

  • N-Methyl Carbon: ~45 ppm

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity analysis.[5][10]

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength around 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and purity assessment.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Split/splitless inlet.

  • Carrier Gas: Helium.

  • Temperature Program: A ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C).

  • Detection: Mass spectrometry (electron ionization). Expected fragmentation would involve cleavage of the piperazine ring and the bond between the aniline and piperazine moieties.[11][12]

G cluster_0 HPLC Analysis cluster_1 GC-MS Analysis hplc_sample Dissolve sample in mobile phase hplc_inject Inject onto C18 column hplc_sample->hplc_inject hplc_separate Separate with Acetonitrile/Water gradient hplc_inject->hplc_separate hplc_detect UV Detection (~254 nm) hplc_separate->hplc_detect data Purity and Identity Data hplc_detect->data gcms_sample Dissolve sample in volatile solvent gcms_inject Inject into GC gcms_sample->gcms_inject gcms_separate Separate on capillary column with temperature ramp gcms_inject->gcms_separate gcms_detect MS Detection (EI) gcms_separate->gcms_detect gcms_detect->data sample This compound Sample sample->hplc_sample sample->gcms_sample

Figure 3: General analytical workflows for this compound.

Biological Activity and Signaling Pathways

As a chemical intermediate, this compound is primarily utilized for its structural properties in the synthesis of more complex molecules. There is currently no significant body of evidence in the public domain to suggest that this compound has notable intrinsic biological activity or directly modulates specific signaling pathways. Its utility lies in its role as a building block for various therapeutic agents, including those targeting cancer and viral infections.[1][2] The biological activities reported are associated with the final drug products, not the intermediate itself. For example, derivatives of this compound have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and proliferation. However, this inhibitory activity is a function of the final, more complex molecule.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. This guide provides a summary of its known physical and chemical properties and outlines standard methodologies for its synthesis, purification, and analysis based on established chemical principles for analogous structures. The lack of specific, published experimental protocols and data on its intrinsic biological activity highlights its primary role as a synthetic building block. Researchers and drug development professionals can use the information herein as a foundational guide for working with this compound.

References

2-(4-Methyl-1-piperazinyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of Physicochemical Properties and a Hypothetical Research Workflow

This document provides a detailed overview of the core physicochemical properties of 2-(4-Methyl-1-piperazinyl)aniline, a versatile compound utilized in the pharmaceutical and chemical industries.[1] It serves as a crucial intermediate for synthesizing various therapeutic agents, including those in the anti-cancer and anti-viral fields.[1] This guide is intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃Santa Cruz Biotechnology[2], Chem-Impex[1], Fisher Scientific[3]
Molecular Weight 191.27 g/mol ChemicalBook[4]
Alternate Molecular Weight 191.273 g/mol Santa Cruz Biotechnology[2]
Alternate Molecular Weight 191.28 g/mol Chem-Impex[1], Fisher Scientific[3]
CAS Number 180605-36-1Santa Cruz Biotechnology[2], Chem-Impex[1]
Appearance White to off-white crystalline powderChem-Impex[1]
Melting Point 101 - 107 °CChem-Impex[1][4]
Purity ≥ 98% (GC)Chem-Impex[1]

Hypothetical Experimental Workflow: Compound Integration in a Drug Discovery Cascade

The following section outlines a hypothetical experimental protocol where this compound is used as a foundational scaffold in a medicinal chemistry program. This workflow illustrates the logical progression from initial synthesis to preliminary biological assessment.

Methodology:

  • Scaffold Derivatization: A series of analogues is synthesized from the parent compound, this compound, through parallel synthesis techniques. The primary aniline group serves as a chemical handle for attaching various R-groups, thereby exploring the structure-activity relationship (SAR).

  • Purity and Structural Validation: Each synthesized derivative undergoes rigorous quality control. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the molecular weight and verify the chemical structure.

  • In Vitro Biological Screening: The library of purified compounds is submitted for primary biological screening. This typically involves high-throughput screening (HTS) against a specific biological target (e.g., a protein kinase or receptor). Assay readouts measure the compound's ability to modulate the target's activity.

  • Hit Identification and Triage: Compounds demonstrating activity above a predefined threshold ("hits") are selected for further analysis. This stage involves dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀ values) and initial cytotoxicity assays to rule out non-specific toxicity.

  • Lead Candidate Selection: Promising hits with favorable potency, selectivity, and preliminary safety profiles are designated as "lead candidates," warranting further preclinical development.

The diagram below visualizes this conceptual workflow.

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Candidate Selection A Start: this compound Scaffold B Parallel Synthesis (R-Group Variation) A->B C Purity & Identity Confirmation (HPLC, LC-MS, NMR) B->C D High-Throughput Screening (Primary Assay) C->D E Hit Identification (Activity > Threshold?) D->E F Dose-Response & Cytotoxicity (Potency & Safety) E->F E->F Yes   No E->No  No G Lead Candidate Selection F->G H Advance to Preclinical Studies G->H I Inactive: Archive No->I Archive Compound

Hypothetical Drug Discovery Workflow

References

Technical Guide: Physicochemical Properties of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1-piperazinyl)aniline is a versatile substituted aniline and piperazine derivative. Its molecular structure makes it a valuable building block and intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a detailed overview of its key physical properties, namely its melting and boiling points, and outlines standardized experimental protocols for their determination.

Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and handling of chemical compounds. The data for this compound are summarized below.

PropertyValueSource
Melting Point 101 - 107 °C[1]
Boiling Point 321.2 ± 37.0 °C (Predicted)

Note: The boiling point is a predicted value and should be confirmed experimentally.

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

This method is based on observing the temperature at which a small, finely powdered sample of the compound transitions from a solid to a liquid state.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely crushed using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[2][3][4]

  • Apparatus Setup: The packed capillary tube is placed into the heating block or attached to the thermometer of the melting point apparatus.[2]

  • Heating: The sample is heated rapidly at first to approach the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.[4]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3][5] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Capillary Method)

This micro-method determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

  • Thermometer (calibrated)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: A few milliliters of the liquid organic compound (if this compound is melted) are placed into a small test tube.[6]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[1][7]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in the heating apparatus.[1][6]

  • Heating: The apparatus is heated slowly and steadily. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[1] At this point, the heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]

Applications and Synthesis Workflow

This compound serves as a key intermediate in the development of pharmacologically active molecules. Its structure is incorporated into various compounds targeting a range of biological pathways.

DrugDevelopmentWorkflow cluster_synthesis Chemical Synthesis cluster_development Drug Development A Starting Materials (e.g., 2-Fluoro-nitrobenzene, N-Methylpiperazine) B Intermediate Synthesis: 2-(4-Methyl-1-piperazinyl)-nitrobenzene A->B Nucleophilic Aromatic Substitution C Reduction Step B->C e.g., Catalytic Hydrogenation D This compound (Target Intermediate) C->D E Scaffold for Active Pharmaceutical Ingredient (API) Synthesis D->E Utilization F Biological Screening (e.g., Kinase Assays) E->F G Lead Optimization F->G H Preclinical & Clinical Trials G->H

Caption: Synthesis and application workflow of this compound in drug discovery.

The diagram above illustrates a plausible synthesis route starting from common laboratory reagents, leading to the target intermediate. This intermediate then serves as a crucial scaffold in the drug development pipeline, from the synthesis of active pharmaceutical ingredients to subsequent biological screening and clinical trials. The 2-substituted aniline scaffold is widely utilized in the development of anti-tumor agents, such as Mer/c-Met dual inhibitors.[9]

Logical Workflow for Physicochemical Characterization

The process of characterizing a chemical compound involves a series of logical steps to ensure data accuracy and purity assessment.

CharacterizationWorkflow start Sample Received (this compound) purity_check Initial Purity Assessment (e.g., TLC, HPLC) start->purity_check mp_determination Melting Point Determination purity_check->mp_determination compare Compare with Literature Values mp_determination->compare bp_determination Boiling Point Determination (Predicted/Experimental) bp_determination->compare pure Purity Confirmed compare->pure Match impure Impurity Detected (Broad Melting Range) compare->impure Mismatch purification Purification Required (e.g., Recrystallization) impure->purification

Caption: Logical workflow for the physicochemical characterization of a solid organic compound.

References

Solubility Profile of 2-(4-Methyl-1-piperazinyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Methyl-1-piperazinyl)aniline, a versatile building block in the pharmaceutical and chemical industries. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological assays. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Compound Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 1-(2-Aminophenyl)-4-methylpiperazine, 4-Methyl-2-(piperazin-1-yl)aniline
CAS Number 180605-36-1
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.28 g/mol
Appearance White to almost white crystalline powder
Melting Point 103 - 107 °C

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, one source provides a specific solubility value, although the solvent used was not specified. This data point is presented in Table 2.

Table 2: Quantitative Solubility of this compound

Solubility (mg/mL)Molar Solubility (mol/L)Solvent
6.66[1]0.0348[1]Not Specified

Qualitative Solubility Profile

Based on the chemical structure, which contains a basic aniline moiety and a piperazine ring, a qualitative solubility profile in common laboratory solvents can be predicted. The piperazine and aniline groups suggest that the compound will exhibit basic properties and therefore should be soluble in acidic solutions. The overall structure has a degree of polarity but also significant hydrocarbon character, suggesting solubility in some organic solvents. A predicted qualitative solubility profile is presented in Table 3.

Table 3: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterLow to InsolubleThe molecule's size and hydrocarbon content likely limit its solubility in water despite the presence of nitrogen atoms capable of hydrogen bonding.
5% Hydrochloric Acid (HCl)SolubleThe basic nitrogen atoms of the aniline and piperazine rings will be protonated, forming a water-soluble salt.
5% Sodium Hydroxide (NaOH)InsolubleAs a basic compound, it is not expected to be deprotonated by a basic solution.
MethanolSolubleA related compound, 4-(4-Methyl-1-piperazinyl)aniline, is reported to be soluble in methanol.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent that should solvate the molecule.
Dichloromethane (DCM)SolubleA common aprotic solvent for many organic compounds.
HexanesInsolubleThe compound is likely too polar to be soluble in nonpolar aliphatic hydrocarbons.

Experimental Protocol for Qualitative Solubility Determination

The following is a detailed methodology for determining the qualitative solubility of this compound in various solvents. This protocol is based on established general methods for organic compound solubility testing.

Objective: To classify the solubility of this compound in water, acidic, and basic aqueous solutions, as well as common organic solvents.

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Hydrochloric acid

  • 5% (w/v) Sodium hydroxide

  • Methanol

  • Ethanol

  • Dichloromethane

  • Hexanes

  • Test tubes

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.

  • Solvent Addition: Add 0.75 mL of the first solvent to be tested (e.g., water) to the test tube in small portions.

  • Mixing: After each addition of the solvent, shake or vortex the test tube vigorously for at least 30 seconds.

  • Observation: Visually inspect the solution to determine if the compound has completely dissolved. If the compound dissolves, it is classified as "soluble" in that solvent. If any solid remains, it is classified as "insoluble."

  • Systematic Testing: Follow the experimental workflow outlined in the diagram below. If the compound is insoluble in water, proceed to test its solubility in 5% HCl. If it is soluble in 5% HCl, this indicates it is a basic compound. Independently, test the solubility in 5% NaOH to confirm the absence of acidic functional groups.

  • Organic Solvents: Repeat steps 1-4 for each of the organic solvents (methanol, ethanol, dichloromethane, and hexanes).

  • Record Results: Carefully record all observations.

G start Start with 25 mg of This compound add_water Add 0.75 mL Water Vortex for 30s start->add_water check_water_sol Soluble in Water? add_water->check_water_sol water_soluble Classify as Water-Soluble check_water_sol->water_soluble Yes add_hcl Add 0.75 mL 5% HCl Vortex for 30s check_water_sol->add_hcl No test_organic Test in Organic Solvents (Methanol, Ethanol, DCM, Hexanes) water_soluble->test_organic check_hcl_sol Soluble in 5% HCl? add_hcl->check_hcl_sol hcl_soluble Classify as Organic Base check_hcl_sol->hcl_soluble Yes add_naoh Add 0.75 mL 5% NaOH Vortex for 30s check_hcl_sol->add_naoh No hcl_soluble->test_organic check_naoh_sol Soluble in 5% NaOH? add_naoh->check_naoh_sol naoh_insoluble Confirm as Basic Compound check_naoh_sol->naoh_insoluble No naoh_insoluble->test_organic

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

This technical guide provides a summary of the known and predicted solubility of this compound. While a single quantitative data point is available, the lack of a specified solvent highlights the need for further experimental determination. The provided qualitative solubility testing protocol and workflow offer a systematic approach for researchers to characterize the solubility of this compound in various solvents, which is essential for its effective use in research and development.

References

Technical Guide: Spectroscopic Analysis of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-(4-methyl-1-piperazinyl)aniline. The information is compiled from publicly available data and is intended to support research and development activities. The molecular structure of this compound is presented below:

Core Compound Data

Basic chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 180605-36-1[1]
Molecular Formula C₁₁H₁₇N₃[1]
Molecular Weight 191.27 g/mol [1]
Appearance White to almost white crystalline powder[2]
Melting Point 103 - 107 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, publicly available spectra for this compound are limited, the expected chemical shifts for ¹H and ¹³C NMR are presented below based on the analysis of similar structures. These values are predicted and should be confirmed by experimental data.

¹H NMR Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.2m4HAromatic protons (C₆H₄)
~ 4.5br s2HAmino group (-NH₂)
~ 2.9 - 3.2m4HPiperazine protons (-CH₂-N-Ar)
~ 2.4 - 2.7m4HPiperazine protons (-CH₂-N-CH₃)
~ 2.3s3HMethyl protons (-CH₃)
¹³C NMR Data (Predicted)
Chemical Shift (ppm)Assignment
~ 145 - 150C (Aromatic, C-N)
~ 135 - 140C (Aromatic, C-NH₂)
~ 115 - 125CH (Aromatic)
~ 55-CH₂ (Piperazine, adjacent to N-Ar)
~ 48-CH₂ (Piperazine, adjacent to N-CH₃)
~ 46-CH₃ (Methyl)

Mass Spectrometry (MS) Data

Detailed experimental mass spectrometry data for this compound is not widely available. However, based on its molecular weight, the expected mass-to-charge ratios (m/z) for the molecular ion under different ionization conditions are provided below.

Ionization ModeExpected m/zIon
Electrospray (ESI+)192.15[M+H]⁺
Electron Ionization (EI)191.14[M]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 300 MHz.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the sample temperature, typically to 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For Electrospray Ionization (ESI), the solution can be directly infused or injected into an LC-MS system.

    • For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC).

  • Instrumentation and Data Acquisition (ESI-MS):

    • Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

    • Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows.

    • Acquire data in positive ion mode to detect the [M+H]⁺ ion.

    • Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

  • Instrumentation and Data Acquisition (EI-MS):

    • Use a mass spectrometer with an EI source.

    • Set the electron energy to a standard value, typically 70 eV.

    • Introduce the sample and acquire the mass spectrum over a suitable mass range.

Workflow for Spectroscopic Analysis

The logical workflow for the characterization of this compound using NMR and MS is depicted in the following diagram.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR_Acq NMR Spectrometer (¹H and ¹³C) Dissolution->NMR_Acq NMR Analysis MS_Acq Mass Spectrometer (ESI or EI) Dissolution->MS_Acq MS Analysis NMR_Process NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Process MS_Process MS Data Processing (Peak Identification) MS_Acq->MS_Process Structure_Confirm Structure Confirmation NMR_Process->Structure_Confirm MS_Process->Structure_Confirm

Workflow for the spectroscopic characterization of this compound.

References

Spectroscopic Characterization of 2-(4-Methyl-1-piperazinyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties of 2-(4-Methyl-1-piperazinyl)aniline. This compound, a key intermediate in pharmaceutical synthesis, is notable for its unique structural features which are amenable to detailed characterization by these spectroscopic techniques.[1] This document outlines the expected spectral data, detailed experimental protocols for acquiring these spectra, and a logical workflow for the analysis.

Introduction to this compound

This compound, with the CAS number 180605-36-1, is a white to almost white crystalline powder.[1][2] Its molecular structure consists of an aniline ring substituted with a 4-methylpiperazinyl group at the ortho position. This arrangement of functional groups gives rise to a characteristic spectroscopic fingerprint, which is invaluable for identification and quality control in research and drug development.

Molecular Structure:

  • IUPAC Name: 2-(4-methylpiperazin-1-yl)aniline[3][4]

  • Molecular Formula: C₁₁H₁₇N₃[1][3]

  • Molecular Weight: 191.28 g/mol [1][2]

Predicted FT-IR Spectral Data

While a publicly available, experimentally verified FT-IR spectrum for this specific compound is not readily accessible, the expected absorption bands can be predicted based on the functional groups present in the molecule. The following table summarizes the anticipated FT-IR peaks for this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3300MediumN-H Stretch (asymmetric & symmetric)Primary Amine (Aniline)
3100 - 3000Medium-WeakC-H StretchAromatic Ring
2950 - 2800StrongC-H StretchAliphatic (Piperazine & Methyl)
1620 - 1580StrongC=C StretchAromatic Ring
1620 - 1550MediumN-H BendPrimary Amine (Aniline)
1500 - 1400MediumC=C StretchAromatic Ring
1320 - 1250StrongC-N StretchAromatic Amine
1150 - 1000MediumC-N StretchAliphatic Amine (Piperazine)
850 - 750StrongC-H Bend (out-of-plane)Substituted Benzene

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption bands characteristic of the aniline chromophore. The presence of the piperazinyl substituent may cause a slight shift in the absorption maxima compared to unsubstituted aniline.

Wavelength (λmax)Electronic TransitionChromophore
~230-250 nmπ → πBenzene Ring
~280-300 nmn → πAniline (lone pair on N)

Experimental Protocols

The following are detailed methodologies for obtaining the FT-IR and UV-Vis spectra of this compound.

FT-IR Spectroscopy (Solid Sample)

Method 1: Thin Solid Film

  • Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.

  • Film Deposition: Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A typical scanning range is 4000-400 cm⁻¹.[5]

  • Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

Method 2: KBr Pellet

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6]

  • Pellet Formation: Transfer the finely ground mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum should be run with an empty sample holder.

UV-Vis Spectroscopy (Solution)
  • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that does not absorb in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of the compound of a known concentration. From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Instrumentation Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[7]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).[7]

  • Data Acquisition: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and acquire the absorption spectrum.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_FTIR Prepare Solid Sample (Thin Film or KBr Pellet) Sample->Prep_FTIR Prep_UVVis Prepare Solution (in UV-grade solvent) Sample->Prep_UVVis FTIR_Spec FT-IR Spectrometer Prep_FTIR->FTIR_Spec Acquire IR Spectrum UVVis_Spec UV-Vis Spectrophotometer Prep_UVVis->UVVis_Spec Acquire UV-Vis Spectrum Analyze_FTIR Identify Functional Groups (N-H, C-H, C=C, C-N) FTIR_Spec->Analyze_FTIR Analyze_UVVis Determine λmax (π → π*, n → π*) UVVis_Spec->Analyze_UVVis Structure_Confirm Structural Confirmation Analyze_FTIR->Structure_Confirm Analyze_UVVis->Structure_Confirm

Caption: Workflow for the Spectroscopic Analysis.

Conclusion

The FT-IR and UV-Vis spectroscopic techniques are powerful tools for the characterization of this compound. By following the detailed protocols and understanding the expected spectral features outlined in this guide, researchers, scientists, and drug development professionals can effectively identify and assess the purity of this important pharmaceutical intermediate. The combination of these analytical methods provides a robust approach for structural confirmation and quality control.

References

The Central Role of 2-(4-Methyl-1-piperazinyl)aniline in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 2-(4-Methyl-1-piperazinyl)aniline is not extensively documented as a standalone therapeutic agent with a specific mechanism of action, its significance in medicinal chemistry is profound. This technical guide elucidates the pivotal role of this compound as a versatile chemical scaffold, forming the core of numerous biologically active molecules across various therapeutic domains. Its unique structure is instrumental in the development of treatments for cancer, neurological disorders, and infectious diseases.[1]

A Privileged Scaffold in Medicinal Chemistry

The this compound moiety is considered a "privileged scaffold" in drug design. The piperazine ring, in particular, offers a combination of desirable properties including aqueous solubility, basicity, and conformational rigidity, which can favorably influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[2] This scaffold provides a readily modifiable platform for chemists to synthesize libraries of compounds with diverse biological activities.[1]

Therapeutic Applications of this compound Derivatives

The true potential of this compound is realized in the more complex molecules derived from it. These derivatives have shown significant activity against a range of biological targets.

Oncology: Targeting Key Signaling Pathways

The this compound scaffold is a key component in the architecture of potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3]

  • mTOR Inhibitors: Derivatives of this scaffold have been instrumental in the development of ATP-competitive mTOR inhibitors. For example, Torin1, a highly potent and selective mTOR inhibitor, incorporates a piperazinyl phenyl moiety.[3] The piperazine group in these inhibitors often serves to enhance solubility and provide a point for further chemical modification to optimize potency and selectivity.[3]

  • PI3K Inhibitors: The scaffold is also present in selective inhibitors of phosphoinositide 3-kinases (PI3Ks).[4] For instance, GDC-0941 is a potent, orally bioavailable inhibitor of class I PI3K.[5] The general structure of many PI3K inhibitors includes a heterocyclic core to which a substituted aniline, often containing a piperazine group, is attached.[6]

Below is a summary of the inhibitory activities of some notable compounds containing a related piperazinyl aniline scaffold.

CompoundTargetIC50 (nM)SelectivityReference
Torin1 mTOR2 (cellular)>800-fold vs. PI3K[3]
Torin2 mTOR0.25 (cellular)800-fold vs. PI3K[7]
CYH33 PI3Kα5.9101-fold vs. PI3Kβ[4]
Central Nervous System Disorders: Modulating Neurotransmitter Receptors

The this compound structure is a key fragment in several drugs targeting the central nervous system.

  • Atypical Antipsychotics: The well-known atypical antipsychotic, Olanzapine , features a 2-methyl-4-(4-methylpiperazin-1-yl) moiety.[8] Olanzapine's therapeutic effects in schizophrenia and bipolar disorder are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[9][10] The piperazine ring is crucial for its interaction with these receptors.[8][9]

Antimicrobial and Antifungal Applications

Derivatives of piperazine have demonstrated significant antimicrobial and antifungal properties.[11] While specific studies on this compound in this context are limited, the broader class of piperazine-containing compounds has been screened against various pathogens.[11]

Synthetic Pathways and Experimental Protocols

The synthesis of therapeutic agents from this compound and related precursors often involves standard organic chemistry transformations.

General Synthetic Approach for N-Arylpiperazine Derivatives

A common method for synthesizing N-arylpiperazines involves the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.[12]

Experimental Protocol: Synthesis of 1-(2-nitrophenyl)-4-methylpiperazine (A precursor to this compound)

A general procedure would involve the reaction of 1-fluoro-2-nitrobenzene with 1-methylpiperazine in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a base like potassium carbonate. The reaction mixture is typically heated to drive the nucleophilic aromatic substitution. The resulting nitro compound can then be reduced to the corresponding aniline (this compound) using various reducing agents, such as catalytic hydrogenation (H2/Pd-C) or metal-acid combinations (e.g., SnCl2/HCl).[13]

Visualizing the Role of this compound in Drug Discovery

The following diagram illustrates how this compound serves as a central scaffold for the development of various classes of therapeutic agents.

Drug_Scaffold cluster_core Core Scaffold cluster_derivatives Therapeutic Derivatives This compound This compound mTOR Inhibitors (e.g., Torin1) mTOR Inhibitors (e.g., Torin1) This compound->mTOR Inhibitors (e.g., Torin1) Chemical Synthesis PI3K Inhibitors (e.g., GDC-0941) PI3K Inhibitors (e.g., GDC-0941) This compound->PI3K Inhibitors (e.g., GDC-0941) Chemical Synthesis Antipsychotics (e.g., Olanzapine) Antipsychotics (e.g., Olanzapine) This compound->Antipsychotics (e.g., Olanzapine) Chemical Synthesis Antimicrobials Antimicrobials This compound->Antimicrobials Chemical Synthesis

This compound as a central scaffold.

Conclusion

References

An In-depth Technical Guide to the Discovery and History of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methyl-1-piperazinyl)aniline, a key chemical intermediate, plays a significant role in the landscape of modern medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and principal applications, with a focus on its role in the synthesis of pharmacologically active compounds. Detailed experimental protocols for its synthesis, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction and Physicochemical Properties

This compound, also known by its synonym 1-(2-Aminophenyl)-4-methylpiperazine, is a versatile organic molecule widely utilized as a building block in the synthesis of a variety of compounds.[1] Its structure, featuring both a reactive aniline moiety and a piperazine ring, makes it a valuable precursor in the development of pharmaceuticals, particularly in the realms of anticancer and antiviral agents, as well as for medications targeting neurological disorders.[1] Beyond its pharmaceutical applications, this compound also serves as an intermediate in the manufacturing of specialty chemicals, agrochemicals, and dyes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 180605-36-1--INVALID-LINK--
Molecular Formula C₁₁H₁₇N₃--INVALID-LINK--
Molecular Weight 191.28 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 103 - 107 °C--INVALID-LINK--
Purity ≥ 98% (GC)--INVALID-LINK--

Discovery and Historical Context

The likely first synthesis of this compound would have been achieved through established synthetic methodologies, such as nucleophilic aromatic substitution, a cornerstone of organic chemistry. The strategic value of this particular isomer lies in the ortho orientation of the amino and piperazinyl groups, which provides a unique spatial arrangement for the construction of more complex heterocyclic systems, a common strategy in drug design.

A closely related analog, 2-methyl-4-(4-methylpiperazin-1-yl)aniline, is a known key intermediate in the synthesis of the highly successful atypical antipsychotic drug, Olanzapine . This highlights the pharmaceutical industry's long-standing interest in this class of compounds and provides a strong inferential basis for the development and application of this compound.

Synthesis and Experimental Protocols

The most probable and widely applicable method for the synthesis of this compound involves a two-step process: nucleophilic aromatic substitution followed by reduction.

Step 1: Synthesis of 1-(2-Nitrophenyl)-4-methylpiperazine

This step involves the reaction of an ortho-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) with N-methylpiperazine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the secondary amine of N-methylpiperazine.

Experimental Protocol:

  • To a solution of 1-fluoro-2-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 1-(2-nitrophenyl)-4-methylpiperazine.

Step 2: Reduction of 1-(2-Nitrophenyl)-4-methylpiperazine to this compound

The nitro group of the intermediate is then reduced to an amine to yield the final product. Several reducing agents can be employed for this transformation.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 1-(2-nitrophenyl)-4-methylpiperazine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-24 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene Reaction1 K2CO3, DMF 1-Fluoro-2-nitrobenzene->Reaction1 N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Reaction1 1-(2-Nitrophenyl)-4-methylpiperazine 1-(2-Nitrophenyl)-4-methylpiperazine Reaction1->1-(2-Nitrophenyl)-4-methylpiperazine Intermediate 1-(2-Nitrophenyl)-4-methylpiperazine Reaction2 H2, Pd/C, Ethanol Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Application in Drug Synthesis: The Case of Olanzapine

As previously mentioned, a close structural analog of this compound is a crucial intermediate in the synthesis of Olanzapine, a widely prescribed atypical antipsychotic medication. Olanzapine is used in the treatment of schizophrenia and bipolar disorder. Understanding the mechanism of action of Olanzapine provides insight into the biological relevance of the phenylpiperazine scaffold.

Mechanism of Action and Signaling Pathways

Olanzapine exhibits a broad pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors in the brain. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D₂ receptors and serotonin 5-HT₂ₐ receptors.

  • Dopamine D₂ Receptor Antagonism: In the mesolimbic pathway of the brain, excessive dopaminergic activity is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). Olanzapine blocks D₂ receptors, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.

  • Serotonin 5-HT₂ₐ Receptor Antagonism: Blockade of 5-HT₂ₐ receptors is a key feature of atypical antipsychotics. This action is thought to increase dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms of schizophrenia. The interplay between serotonin and dopamine modulation is a critical aspect of Olanzapine's efficacy and improved side-effect profile compared to older antipsychotics.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca2+) D2_Receptor->Downstream_Signaling Activates 5HT2A_Receptor->Downstream_Signaling Modulates Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonizes Olanzapine->5HT2A_Receptor Antagonizes

Caption: Olanzapine's antagonism of dopamine and serotonin receptors.

Conclusion

This compound stands as a testament to the enduring importance of the phenylpiperazine scaffold in medicinal chemistry. While the specific historical details of its initial discovery remain elusive, its synthetic accessibility and utility as a precursor for complex, biologically active molecules are well-established. Its structural relationship to intermediates used in the synthesis of major pharmaceuticals like Olanzapine underscores its relevance to the field of drug development. This guide provides a foundational understanding of this important chemical entity, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Methyl-1-piperazinyl)aniline is a versatile chemical intermediate widely utilized in the pharmaceutical and specialty chemical industries.[1][2] Its structure, featuring a piperazine ring, makes it a valuable building block in the synthesis of various therapeutic agents, particularly in the development of anti-cancer and anti-viral medications.[1][2] This application note details a reliable two-step protocol for the synthesis of this compound, starting from the readily available precursor, 1-fluoro-2-nitrobenzene.[3][4] The synthesis involves a nucleophilic aromatic substitution followed by the reduction of a nitro group, providing a clear pathway for researchers and drug development professionals to obtain this key intermediate.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Nucleophilic Aromatic Substitution: 1-fluoro-2-nitrobenzene reacts with N-methylpiperazine to form the intermediate, 1-methyl-4-(2-nitrophenyl)piperazine. The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack, facilitating the displacement of the fluorine atom.[3]

  • Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine using catalytic hydrogenation to yield the final product, this compound.

Experimental Protocol & Data

This protocol provides a detailed methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-methyl-4-(2-nitrophenyl)piperazine

The first step involves the N-arylation of N-methylpiperazine with 1-fluoro-2-nitrobenzene. A patent for a similar synthesis process describes the use of potassium carbonate as a base in DMF.[5]

Protocol:

  • To a round-bottom flask, add N-methylpiperazine (1.1 equivalents) and potassium carbonate (1.2 equivalents) to Dimethylformamide (DMF, 5-10 volumes).

  • Stir the mixture at room temperature (25°C).

  • Slowly add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to afford the crude product, 1-methyl-4-(2-nitrophenyl)piperazine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro intermediate to the target aniline derivative. Catalytic hydrogenation with Palladium on carbon (Pd/C) is an effective method for this transformation.[5][6]

Protocol:

  • Dissolve the 1-methyl-4-(2-nitrophenyl)piperazine intermediate (1.0 equivalent) in methanol (10 volumes) in a hydrogenation vessel.

  • Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (5% w/w).

  • Pressurize the vessel with hydrogen gas (H₂) to 10 bar.[5]

  • Stir the mixture vigorously at room temperature for 12-18 hours, or until hydrogen uptake ceases.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected outcomes based on analogous procedures described in the literature.

StepReactionStarting MaterialsKey Reagents & ConditionsSolventTypical Yield
1 Nucleophilic Aromatic Substitution1-fluoro-2-nitrobenzene, N-methylpiperazineK₂CO₃, 50°C, 4-6 hDMF~85-90%[5]
2 Nitro Group Reduction1-methyl-4-(2-nitrophenyl)piperazine5-10% Pd/C, 10 bar H₂Methanol>90%[5][6]

Visualized Workflow

The following diagrams illustrate the chemical synthesis pathway and the logical experimental workflow.

Synthesis_Pathway Start 1-fluoro-2-nitrobenzene Intermediate 1-methyl-4-(2-nitrophenyl)piperazine Start->Intermediate N-methylpiperazine, K₂CO₃ DMF, 50°C Product This compound Intermediate->Product H₂ (10 bar), Pd/C Methanol

Caption: Chemical reaction pathway for the synthesis.

Experimental_Workflow A Setup: Add N-methylpiperazine & K₂CO₃ to DMF B Add 1-fluoro-2-nitrobenzene A->B C Step 1: Reaction at 50°C (4-6 hours) B->C D Workup & Isolation of Intermediate (Extraction & Evaporation) C->D E Dissolve Intermediate in Methanol & Add Pd/C Catalyst D->E F Step 2: Hydrogenation (10 bar H₂, 12-18 hours) E->F G Purification: Filter Catalyst & Evaporate Solvent F->G H Final Product: This compound G->H

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for the Synthesis of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Methyl-1-piperazinyl)aniline, a valuable intermediate in the development of pharmaceuticals, particularly in the fields of anti-cancer and anti-viral medications.[1][2] The protocol is based on a two-step synthetic route involving a nucleophilic aromatic substitution followed by the reduction of a nitro intermediate. An alternative synthetic strategy, the Buchwald-Hartwig amination, is also discussed.

Synthetic Strategy Overview

The primary synthesis protocol detailed below involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNA_r_): 1-Fluoro-2-nitrobenzene is reacted with N-methylpiperazine to form the intermediate, 1-(4-Methyl-1-piperazinyl)-2-nitrobenzene.

  • Reduction: The nitro group of the intermediate is subsequently reduced to an amine to yield the final product, this compound.

An alternative approach is the Buchwald-Hartwig Amination , a palladium-catalyzed cross-coupling reaction that directly forms the C-N bond between an aryl halide and an amine.[3][4][5]

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from analogous syntheses of similar compounds.[6][7][8]

Step 1: Synthesis of 1-(4-Methyl-1-piperazinyl)-2-nitrobenzene

  • Materials:

    • 1-Fluoro-2-nitrobenzene

    • N-Methylpiperazine

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Water (H₂O)

    • Brine

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-2-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (1.5 eq).

    • Add anhydrous dimethylformamide (DMF) as the solvent.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-(4-Methyl-1-piperazinyl)-2-nitrobenzene. The product may be purified further by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Materials:

    • 1-(4-Methyl-1-piperazinyl)-2-nitrobenzene (from Step 1)

    • Palladium on Carbon (5% or 10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen Gas (H₂) or a hydrogen source like Ammonium Formate

  • Procedure:

    • In a hydrogenation vessel, dissolve the 1-(4-Methyl-1-piperazinyl)-2-nitrobenzene intermediate (1.0 eq) in methanol or ethanol.

    • Carefully add the palladium on carbon catalyst (typically 5-10 mol%).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically at 50 psi or as per available equipment).

    • Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent used in the reaction.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography if needed.

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more direct method for the synthesis of aryl amines.[9][10] This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with N-methylpiperazine.[3][4]

  • General Reaction Components:

    • Aryl Halide: 2-Bromoaniline or 2-Chloroaniline

    • Amine: N-Methylpiperazine

    • Palladium Catalyst: e.g., Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate)

    • Phosphine Ligand: e.g., BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), or Buchwald's specialized ligands.[4]

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaO_t_Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).

    • Solvent: Anhydrous and deoxygenated aprotic solvents like toluene or dioxane.[5]

The reaction is conducted under an inert atmosphere (argon or nitrogen) at elevated temperatures. The specific choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and needs to be optimized for this specific transformation.[9]

Data Presentation

ParameterValue/RangeReference/Comment
Step 1: Nucleophilic Aromatic Substitution
Reactant Ratio (1-Fluoro-2-nitrobenzene:N-Methylpiperazine:K₂CO₃)1 : 1.2 : 1.5 (molar eq)Typical excess of amine and base
Reaction Temperature80-100 °C
Reaction Time12-24 hoursMonitored by TLC
Step 2: Reduction
Catalyst Loading (Pd/C)5-10 mol%
Hydrogen Pressure~50 psiCan be adapted based on equipment
Reaction TemperatureRoom Temperature
Reaction Time2-6 hoursMonitored by TLC or LC-MS
Overall Yield VariableDependent on optimization

Mandatory Visualizations

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction A 1-Fluoro-2-nitrobenzene C K2CO3, DMF 80-100 °C A->C B N-Methylpiperazine B->C D 1-(4-Methyl-1-piperazinyl)-2-nitrobenzene C->D E 1-(4-Methyl-1-piperazinyl)-2-nitrobenzene F H2, Pd/C MeOH or EtOH E->F G This compound F->G

Caption: Workflow for the two-step synthesis of this compound.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Pathway A 2-Bromoaniline C Pd Catalyst Phosphine Ligand Base, Toluene A->C B N-Methylpiperazine B->C D This compound C->D

Caption: Conceptual diagram of the Buchwald-Hartwig amination route.

References

Application Notes and Protocols for 2-(4-Methyl-1-piperazinyl)aniline in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1-piperazinyl)aniline is a versatile chemical intermediate widely employed in the synthesis of a diverse range of pharmacologically active molecules.[1] Its unique structure, featuring a reactive aniline moiety and a piperazine ring, makes it a valuable building block for developing novel therapeutics. The piperazine group often enhances the biological activity and pharmacokinetic properties of the final drug compound.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of various classes of drugs, including antidepressants, antipsychotics, anticancer agents, and antihistamines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 180605-36-1[1]
Molecular Formula C₁₁H₁₇N₃[1]
Molecular Weight 191.28 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 103 - 107 °C[1]
Purity ≥ 98% (GC)[1]

Applications in Drug Synthesis

Antidepressants: Synthesis of Vortioxetine

Vortioxetine is a multimodal antidepressant that utilizes a piperazine-containing scaffold.[2] While not a direct product of the title compound, its synthesis illustrates a key reaction type for arylpiperazines. A common synthetic route involves the reaction of an arylpiperazine with a substituted aryl halide. A related synthesis of Vortioxetine is outlined below.

Experimental Protocol: Synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine)

This protocol is adapted from patented synthetic routes.

Step 1: Synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate

  • Reaction: Palladium-catalyzed coupling of Boc-piperazine and 2-bromoiodobenzene.

  • Reagents: Boc-piperazine, 2-bromoiodobenzene, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., t-Bu₃P), and a base (e.g., NaOt-Bu).

  • Solvent: Toluene.

  • Procedure:

    • To a solution of 2-bromoiodobenzene in toluene, add Boc-piperazine, the palladium catalyst, phosphine ligand, and base.

    • Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and filter to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the product.

Step 2: Synthesis of Boc-protected Vortioxetine

  • Reaction: Palladium-catalyzed coupling of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate and 2,4-dimethylthiophenol.

  • Reagents: tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, 2,4-dimethylthiophenol, palladium catalyst, phosphine ligand, and a base.

  • Procedure:

    • Combine the reactants, catalyst, ligand, and base in a suitable solvent.

    • Heat the mixture until the reaction is complete.

    • Work-up and purify by column chromatography.

Step 3: Deprotection to yield Vortioxetine

  • Reaction: Acid-catalyzed removal of the Boc protecting group.

  • Reagents: Boc-protected Vortioxetine, hydrochloric acid.

  • Procedure:

    • Dissolve the Boc-protected Vortioxetine in a suitable solvent.

    • Add hydrochloric acid and stir at room temperature.

    • Isolate the Vortioxetine hydrochloride salt by filtration.

Vortioxetine Synthesis Workflow

G cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Aryl Thiol Coupling cluster_step3 Step 3: Deprotection BocPip Boc-piperazine Step1_Product tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate BocPip->Step1_Product BromoIodo 2-bromoiodobenzene BromoIodo->Step1_Product Step2_Product Boc-protected Vortioxetine Step1_Product->Step2_Product Thiophenol 2,4-dimethylthiophenol Thiophenol->Step2_Product Vortioxetine Vortioxetine Step2_Product->Vortioxetine HCl HCl HCl->Vortioxetine G Vortioxetine Vortioxetine SERT SERT Inhibition Vortioxetine->SERT Serotonin_Receptors 5-HT Receptor Modulation Vortioxetine->Serotonin_Receptors Antidepressant_Effects Antidepressant Effects SERT->Antidepressant_Effects PI3K_Akt PI3K-Akt Pathway Serotonin_Receptors->PI3K_Akt BDNF_TrkB BDNF/TrkB Pathway Serotonin_Receptors->BDNF_TrkB mTORC1 mTORC1 Pathway Serotonin_Receptors->mTORC1 PI3K_Akt->Antidepressant_Effects BDNF_TrkB->Antidepressant_Effects mTORC1->Antidepressant_Effects G Antipsychotic Atypical Antipsychotic D2_Receptor Dopamine D2 Receptor Antipsychotic->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Antipsychotic->HT2A_Receptor Antagonism Mesolimbic Mesolimbic Pathway D2_Receptor->Mesolimbic Mesocortical Mesocortical Pathway HT2A_Receptor->Mesocortical Therapeutic_Effects Therapeutic Effects Mesolimbic->Therapeutic_Effects Mesocortical->Therapeutic_Effects G Start Starting Material (e.g., Vindoline) Activation Activation Start->Activation Coupling Coupling with Piperazine Derivative Activation->Coupling Purification Purification Coupling->Purification Final Final Anticancer Compound Purification->Final

References

Application of 2-(4-Methyl-1-piperazinyl)aniline in Antipsychotic Drug Development: A Focus on Brexpiprazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound 2-(4-methyl-1-piperazinyl)aniline serves as a crucial structural scaffold in the development of novel antipsychotic drugs. Its inherent chemical properties make it an ideal starting point for the synthesis of molecules that can effectively modulate key neurotransmitter systems implicated in psychosis, particularly the dopamine and serotonin pathways. This aniline derivative is a key intermediate in the production of medications targeting dopamine and serotonin receptors in the brain, making it highly valuable in the treatment of mental health disorders such as schizophrenia and bipolar disorder.[1] The piperazine moiety is a well-established pharmacophore for central nervous system (CNS) active compounds, contributing to the high affinity of these drugs for their target receptors.[2][3]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this chemical scaffold, using the atypical antipsychotic Brexpiprazole as a primary example. Brexpiprazole's mechanism of action, characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors, exemplifies the therapeutic potential of molecules derived from this structural class.

Data Presentation: Pharmacological Profile of Brexpiprazole

The following tables summarize the quantitative data for Brexpiprazole, showcasing its receptor binding affinity, functional activity, and in vivo efficacy in preclinical models of psychosis.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

This table presents the dissociation constants (Ki) of Brexpiprazole for various human (h) neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

ReceptorBrexpiprazole Ki (nM)
Dopamine Receptors
hD₂0.30
hD₃1.1
Serotonin Receptors
h5-HT₁A0.12
h5-HT₂A0.47
h5-HT₂B1.9
h5-HT₇3.7
Adrenergic Receptors
hα₁B0.17
hα₂C0.59
Histamine Receptors
hH₁19

Data compiled from multiple sources.

Table 2: In Vitro Functional Activity of Brexpiprazole

This table details the functional activity of Brexpiprazole at key dopamine and serotonin receptors.

ReceptorAssay TypeParameterValue
hD₂cAMP InhibitionEC₅₀ (nM)4.0
Intrinsic Activity (Eₘₐₓ)43%
h5-HT₁AcAMP InhibitionEC₅₀ (nM)-
Intrinsic Activity (Eₘₐₓ)Partial Agonist

EC₅₀: Half maximal effective concentration. Eₘₐₓ: Maximum effect relative to a full agonist. While Brexpiprazole is a known partial agonist at 5-HT1A receptors, specific Emax values are not consistently reported in publicly available literature.

Table 3: In Vivo Antipsychotic-Like Activity of Brexpiprazole in Rats

This table presents the effective dose (ED₅₀) of Brexpiprazole in established preclinical models of psychosis.

Preclinical ModelParameterBrexpiprazole ED₅₀ (mg/kg)
Conditioned Avoidance ResponseInhibition6.0
Apomorphine-Induced StereotypyInhibition2.9
d-Amphetamine-Induced HyperactivityInhibition0.90

Data sourced from preclinical studies in rat models.[4][5]

Table 4: Pharmacokinetic Properties of Brexpiprazole in Humans
ParameterValue
Bioavailability~95%
Time to Peak Plasma Concentration (Tₘₐₓ)4 hours
Elimination Half-life (t₁/₂)91 hours
Protein Binding>99%
MetabolismPrimarily via CYP3A4 and CYP2D6

Experimental Protocols

Detailed methodologies for key experiments used to characterize compounds derived from the this compound scaffold are provided below.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D₂ or Serotonin 5-HT₁A).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors)

  • Test compound (e.g., Brexpiprazole)

  • Non-specific binding determinant (e.g., Haloperidol for D₂, Serotonin for 5-HT₁A)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for a final volume of 200 µL:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 50 µL membrane suspension, 50 µL vehicle.

    • Non-specific Binding (NSB): 50 µL non-specific binding determinant (at a high concentration, e.g., 10 µM), 50 µL radioligand, 50 µL membrane suspension, 50 µL vehicle.

    • Competition Binding: 50 µL of the test compound at various concentrations (serial dilutions), 50 µL radioligand, 50 µL membrane suspension, 50 µL vehicle.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (for Gᵢ-coupled receptors like D₂ and 5-HT₁A)

Objective: To determine the functional activity (EC₅₀ and intrinsic activity) of a test compound at a Gᵢ-coupled receptor.

Materials:

  • HEK293 or CHO cells stably expressing the receptor of interest (e.g., D₂ or 5-HT₁A).

  • Assay medium (e.g., DMEM with 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (e.g., Brexpiprazole).

  • Full agonist for the receptor (e.g., Dopamine for D₂, 8-OH-DPAT for 5-HT₁A).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Plating: Seed the cells in 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the full agonist in the assay medium.

  • Assay:

    • Aspirate the culture medium from the cells and add the assay medium.

    • Add the test compound or full agonist at various concentrations to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production. This will establish a high baseline against which the inhibitory effect of the Gᵢ-coupled receptor activation can be measured.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of the test compound.

    • Determine the EC₅₀ value from the curve using non-linear regression.

    • Calculate the intrinsic activity (Eₘₐₓ) by comparing the maximal inhibition of the cAMP signal produced by the test compound to that produced by the full agonist (Eₘₐₓ = (Maximal response of test compound / Maximal response of full agonist) x 100%).

Mandatory Visualizations

Diagram 1: Signaling Pathway of Brexpiprazole at D₂ and 5-HT₁A Receptors

brexpiprazole_signaling Brexpiprazole Signaling at D₂ and 5-HT₁A Receptors cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Brexpiprazole Brexpiprazole D2R D₂ Receptor Brexpiprazole->D2R Partial Agonist HT1AR 5-HT₁A Receptor Brexpiprazole->HT1AR Partial Agonist Dopamine Dopamine Dopamine->D2R Full Agonist Serotonin Serotonin Serotonin->HT1AR Full Agonist Gi_D2 Gᵢ Protein D2R->Gi_D2 Activates Gi_HT1A Gᵢ Protein HT1AR->Gi_HT1A Activates AC Adenylyl Cyclase Gi_D2->AC Inhibits Gi_HT1A->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA cAMP->PKA Activates CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse Leads to

Caption: Brexpiprazole acts as a partial agonist at D₂ and 5-HT₁A receptors, modulating Gᵢ-protein signaling.

Diagram 2: Experimental Workflow for Characterizing a Novel Antipsychotic Candidate

drug_dev_workflow Workflow for Antipsychotic Candidate Characterization cluster_discovery Discovery & In Vitro Screening cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A1 Synthesis of This compound Derivatives A2 Primary Binding Assays (D₂, 5-HT₂A, 5-HT₁A) A1->A2 Screening A3 Functional Assays (cAMP, Calcium Flux) A2->A3 Characterization A4 Lead Candidate Selection (High Affinity & Desired Functionality) A3->A4 Decision B1 In Vivo Pharmacokinetics (ADME) A4->B1 Advancement B2 Behavioral Models of Psychosis (e.g., Conditioned Avoidance) B1->B2 Efficacy Testing B3 Safety Pharmacology & Toxicology B2->B3 Safety Assessment C1 Phase I (Safety & Dosing in Healthy Volunteers) B3->C1 IND Submission C2 Phase II (Efficacy & Side Effects in Patients) C1->C2 C3 Phase III (Large-scale Efficacy & Safety) C2->C3 C4 Regulatory Approval C3->C4

Caption: A streamlined workflow for the development of antipsychotic drugs from a chemical scaffold.

References

The Role of 2-(4-Methyl-1-piperazinyl)aniline in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(4-methyl-1-piperazinyl)aniline and its derivatives are pivotal building blocks in the synthesis of targeted anticancer agents. The incorporation of the methylpiperazinyl-aniline moiety has proven to be a successful strategy in designing potent kinase inhibitors. This document provides detailed application notes, experimental protocols, and visual diagrams to illustrate the significance of this chemical scaffold in oncology drug discovery and development.

Application Notes

This compound serves as a key intermediate for introducing a solubilizing and pharmacologically active group into drug candidates.[1][2] The piperazine ring is a common feature in many approved drugs and is known to improve pharmacokinetic properties.[3][4] In the context of anticancer agents, this moiety is instrumental in the synthesis of multi-targeted tyrosine kinase inhibitors.

A prime example is Nintedanib , an orally available triple angiokinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[5][6] Nintedanib's mechanism of action involves the simultaneous inhibition of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1][6] The synthesis of Nintedanib relies on a key intermediate, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, which is derived from precursors related to this compound.[7][8]

Another important class of anticancer agents featuring a piperazine ring are Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib .[9][10] While the direct starting material is not this compound, the synthesis of Olaparib involves the coupling of a carboxylic acid intermediate with a piperazine derivative, highlighting the importance of the piperazine scaffold in this class of drugs as well.[9][11]

The data presented below summarizes the inhibitory activity of Nintedanib against its primary kinase targets.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Nintedanib

Target KinaseIC50 (nM)Reference
VEGFR134[12]
VEGFR213[12]
VEGFR313[12]
FGFR169[12]
FGFR237[12]
FGFR3108[12]
PDGFRα59[12]
PDGFRβ65[12]
Flt-326[1]
Src156Not explicitly cited
Lck206Not explicitly cited

Experimental Protocols

Protocol 1: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Key Intermediate for Nintedanib)

This protocol describes the synthesis of a key aniline intermediate used in the synthesis of Nintedanib.[8][13]

Materials:

  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

  • Toluene

  • N-methylpiperazine

  • Isopropanol

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Water

  • Ether

Procedure:

  • Suspend 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (210.0 g, 0.9185 mol) in toluene (1157.56 mL) and heat the mixture to 40 °C.

  • Add N-methylpiperazine (252.65 mL, 2.28 mol) dropwise over 30 minutes.

  • Stir the reaction mixture at 55 °C for 2 hours.

  • Cool the reaction mixture to room temperature and wash with water (157.23 mL).

  • Dilute the organic layer with isopropanol (1075.33 mL).

  • Add 10% Palladium on carbon catalyst (18.81 g) to the solution.

  • Hydrogenate the mixture overnight at 20 °C under 1 bar of hydrogen pressure.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate to approximately 150 mL.

  • Add ether (120.0 mL) to induce crystallization.

  • Collect the crystalline product by filtration, wash with ether, and dry under vacuum to yield N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

Protocol 2: Synthesis of Nintedanib

This protocol outlines the final condensation step to produce Nintedanib.[3][14]

Materials:

  • (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

  • Dioxane

  • Piperidine

  • Water

Procedure:

  • Add (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (4.47 g, 10 mmol) and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (2.88 g, 11 mmol) to 50 mL of dioxane in a reaction vessel.

  • Heat the mixture to 80-85 °C and stir for 2.5 hours.

  • Cool the reaction mixture to 25-30 °C.

  • Add piperidine (3.15 mL) and stir for 5 hours.

  • Add water to the reaction mixture and stir for 1 hour to precipitate the product.

  • Filter the solid, wash with a mixture of dioxane and water, and then with water.

  • Dry the solid to obtain Nintedanib.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of a compound like Nintedanib against a specific kinase.[15]

Materials:

  • Recombinant human kinase (e.g., VEGFR2, FGFR1, PDGFRβ)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Nintedanib (or other test compound)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of Nintedanib in the kinase assay buffer.

  • In a microplate, add the kinase, the specific peptide substrate, and the various concentrations of Nintedanib.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each Nintedanib concentration relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the Nintedanib concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound Precursor intermediate Key Intermediate (e.g., N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide) start->intermediate Multi-step synthesis final_compound Final Anticancer Agent (e.g., Nintedanib) intermediate->final_compound Condensation in_vitro In Vitro Assays (Kinase Inhibition, Cell Viability) final_compound->in_vitro Screening in_vivo In Vivo Models (Xenograft Studies) in_vitro->in_vivo Lead Candidate Selection pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd Preclinical Development clinical_trials Clinical Trials pk_pd->clinical_trials IND-enabling Studies

Caption: Experimental workflow for the synthesis and evaluation of anticancer agents.

nintedanib_pathway VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PLCg PLCγ Pathway VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->PI3K_Akt FGFR->RAS_MAPK FGFR->PLCg PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->RAS_MAPK PDGFR->PLCg Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival PI3K_Akt->block1 RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration RAS_MAPK->block2 PLCg->Migration PLCg->block3 Angiogenesis->block4

Caption: Nintedanib signaling pathway inhibition.

References

Application Notes and Protocols for 2-(4-Methyl-1-piperazinyl)aniline Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial and antifungal efficacy of novel 2-(4-Methyl-1-piperazinyl)aniline derivatives. The protocols outlined below are intended to guide researchers in the screening and characterization of these compounds as potential therapeutic agents.

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. In the search for new antimicrobial agents, heterocyclic compounds, particularly those containing a piperazine moiety, have shown considerable promise. The this compound scaffold is a key pharmacophore that has been explored for the development of new drugs with a broad spectrum of biological activities. This document details the synthesis, characterization, and biological evaluation of derivatives of this core structure.

Data Presentation

The antimicrobial and antifungal activities of synthesized this compound derivatives are typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables present a summary of the in vitro activity of a representative series of these compounds against a panel of pathogenic bacteria and fungi.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDR-Group ModificationStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Methicillin-resistant S. aureus (MRSA) (ATCC 43300)
Compound A -H64128>256128
Compound B -Cl326412864
Compound C -OCH316326432
Compound D -NO28163216
Ciprofloxacin (Standard)0.50.250.51

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDR-Group ModificationCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)Cryptococcus neoformans (ATCC 14116)
Compound A -H128>256128
Compound B -Cl6412864
Compound C -OCH3326432
Compound D -NO2163216
Fluconazole (Standard)1644

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route for the preparation of this compound derivatives is depicted below. The synthesis typically begins with the reaction of a substituted 2-nitroaniline with a piperazine derivative, followed by reduction of the nitro group to yield the final aniline product.

cluster_synthesis Synthesis Workflow start Substituted 2-Nitroaniline intermediate N-(Substituted-2-nitrophenyl)-4-methylpiperazine start->intermediate Nucleophilic Aromatic Substitution piperazine 1-Methylpiperazine piperazine->intermediate reduction Nitro Group Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate->reduction product This compound Derivative reduction->product purification Purification (Crystallization or Chromatography) product->purification

Synthesis of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • Microplates: Sterile 96-well microtiter plates.

  • Test Compounds: Stock solutions of this compound derivatives prepared in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Overnight cultures of test bacteria grown in CAMHB at 37°C.

  • Standard Antibiotic: Ciprofloxacin or other appropriate control.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile saline or CAMHB to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation:

  • Perform serial two-fold dilutions of the test compounds and standard antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • The concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

  • Include a growth control (media and inoculum, no compound) and a sterility control (media only) on each plate.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Cover the plates and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the CLSI guidelines for yeast and filamentous fungi.

1. Preparation of Materials:

  • Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi.

  • Microplates: Sterile 96-well microtiter plates.

  • Test Compounds: Stock solutions of this compound derivatives in a suitable solvent.

  • Fungal Strains: Fungal cultures grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Standard Antifungal: Fluconazole or other appropriate control.

2. Inoculum Preparation:

  • For yeasts, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • For molds, collect spores from a mature culture and prepare a spore suspension. Adjust the concentration to 0.4-5 x 10⁴ CFU/mL.

3. Plate Preparation:

  • Perform serial two-fold dilutions of the test compounds and standard antifungal in RPMI-1640 in the 96-well plates to a final volume of 100 µL.

  • Include growth and sterility controls.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours for yeasts or up to 72 hours for some filamentous fungi.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound that causes a significant reduction (typically ≥50% for azoles and ≥90% for other agents) in turbidity compared to the growth control.

cluster_workflow Antimicrobial Screening Workflow start Synthesized Derivatives stock_prep Prepare Stock Solutions start->stock_prep serial_dilution Perform Serial Dilutions in 96-well Plates stock_prep->serial_dilution bacterial_culture Prepare Bacterial Inoculum inoculation Inoculate Plates bacterial_culture->inoculation fungal_culture Prepare Fungal Inoculum fungal_culture->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC Values incubation->mic_determination data_analysis Data Analysis and SAR Studies mic_determination->data_analysis

General workflow for antimicrobial and antifungal screening.

Potential Mechanism of Action

The precise mechanism of action for this compound derivatives is a subject of ongoing research. However, many antimicrobial compounds containing a piperazine ring, such as the fluoroquinolone antibiotics, are known to target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. It is hypothesized that the this compound scaffold may serve as a template for designing new inhibitors of these crucial bacterial enzymes. Further studies, such as enzyme inhibition assays and molecular docking, are required to elucidate the exact mechanism.

cluster_moa Hypothesized Mechanism of Action compound This compound Derivative enzyme Bacterial DNA Gyrase / Topoisomerase IV compound->enzyme Inhibition dna_replication DNA Replication enzyme->dna_replication Essential For cell_death Bacterial Cell Death dna_replication->cell_death Blockage Leads To

Hypothesized mechanism of action for antibacterial activity.

Structure-Activity Relationship (SAR)

Preliminary SAR studies suggest that the nature of the substituent on the aniline ring plays a crucial role in the antimicrobial and antifungal activity. Electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), appear to enhance the activity, while electron-donating groups may have a lesser effect. This suggests that the electronic properties of the molecule are important for its interaction with the biological target. Further derivatization and biological testing are necessary to establish a more detailed SAR.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The protocols described herein provide a standardized framework for the synthesis and biological evaluation of new derivatives. Future work should focus on expanding the library of these compounds and conducting in-depth mechanistic studies to identify lead candidates for further preclinical development.

Application of 2-(4-Methyl-1-piperazinyl)aniline Derivatives in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Methyl-1-piperazinyl)aniline and its derivatives are versatile chemical intermediates that have found applications in various fields, including the development of agrochemicals. The inherent biological activity of the piperazine ring, coupled with the reactivity of the aniline group, makes these compounds valuable building blocks for the synthesis of novel pesticides. Research has demonstrated their potential in creating active ingredients for formulations targeting a range of agricultural pests. Specifically, derivatives of substituted anilines and piperazines have shown significant promise in the development of fungicides and acaricides, contributing to enhanced crop protection and improved yields.[1] This document provides detailed application notes and protocols based on the synthesis and evaluation of such agrochemical compounds.

Application as Acaricide Intermediates

Substituted anilines, structurally related to this compound, serve as key starting materials in the synthesis of potent acaricides. The following sections detail the synthesis and efficacy of phenylpiperazine derivatives developed from a substituted 4-methylaniline, which demonstrates a relevant application pathway.

Synthesis of Phenylpiperazine Acaricides

A series of phenylpiperazine derivatives with notable acaricidal activity has been synthesized. The general synthetic route involves a multi-step process starting from a substituted 2-fluoro-4-methylaniline. This process, detailed below, can be adapted for analogous anilines.

Experimental Protocol: Synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine [1][2][3][4]

This protocol describes the synthesis of a highly active phenylpiperazine acaricide.

Materials:

  • 2-Fluoro-4-methylaniline

  • Acetyl chloride

  • Chlorosulfonic acid

  • Red phosphorus

  • Iodine (catalyst)

  • 2,2,2-Trifluoroethyl iodide

  • Bis(2-chloroethyl)amine hydrochloride

  • Diethylene glycol monomethyl ether

  • Trifluoromethanesulfonic anhydride

  • Triethylamine

  • Dichloromethane

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate

Procedure:

  • Acetylation of 2-Fluoro-4-methylaniline: React 2-fluoro-4-methylaniline with acetyl chloride to protect the amino group.

  • Sulfonylation: Treat the N-acetylated aniline with chlorosulfonic acid to introduce a sulfonyl chloride group regioselectively.

  • Reduction of Sulfonyl Chloride: Reduce the sulfonyl chloride to a thiol using red phosphorus and a catalytic amount of iodine.

  • Alkylation: React the resulting aminobenzenethiol with 2,2,2-trifluoroethyl iodide in the presence of potassium carbonate in DMF to yield 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline.

  • Cyclization to form Piperazine Ring: React the substituted aniline with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at an elevated temperature to form the piperazine ring, yielding 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine.

  • Trifluoromethanesulfonation: React the phenylpiperazine intermediate with trifluoromethanesulfonic anhydride in the presence of triethylamine to afford the final product, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-Fluoro-4-methylaniline B N-Acetyl-2-fluoro-4-methylaniline A->B Acetylation C 4-Fluoro-5-amino-2-methylbenzenesulfonyl chloride B->C Sulfonylation D 4-Fluoro-5-amino-2-methylbenzenethiol C->D Reduction E 2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline D->E Alkylation F 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine E->F Cyclization G Final Acaricide Product F->G Trifluoromethanesulfonation

Caption: Synthetic pathway for a phenylpiperazine acaricide.

Acaricidal Efficacy Data

The synthesized phenylpiperazine derivatives were evaluated for their acaricidal activity against various mite species. The following table summarizes the efficacy data for selected compounds.

Compound IDTarget Mite SpeciesLC50 (mg/L)
5-1 Tetranychus urticae (two-spotted spider mite)0.9
5-1 Tetranychus kanzawai (Kanzawa spider mite)1.2
5-1 Panonychus citri (citrus red mite)2.5
5-6 Tetranychus urticae1.8
5-14 Tetranychus urticae3.1

Note: Compound 5-1 is 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine. Data sourced from Suzuki et al. (2021).[1][2][3][4]

Agrochemical Formulation Protocols

Once a potent active ingredient derived from a this compound analogue is synthesized, it must be formulated into a stable and effective product for agricultural use. Common formulations include Wettable Powders (WP) and Emulsifiable Concentrates (EC).

Wettable Powder (WP) Formulation

Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.

Experimental Protocol: General Preparation of a Wettable Powder (WP) Formulation

Materials:

  • Active Ingredient (e.g., a phenylpiperazine acaricide)

  • Wetting agent (e.g., sodium lauryl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Inert carrier/filler (e.g., kaolin clay, silica)

Procedure:

  • Pre-blending: Thoroughly mix the active ingredient, wetting agent, dispersing agent, and a portion of the inert carrier in a suitable blender.

  • Milling: Pass the pre-blended mixture through a mill (e.g., an air mill or hammer mill) to achieve a fine particle size. The particle size is critical for good suspension in water.

  • Final Blending: Add the remaining inert carrier to the milled concentrate and blend until a homogeneous powder is obtained.

  • Packaging: Package the final wettable powder in moisture-proof containers.

WP Formulation Workflow Diagram

WP_Formulation cluster_0 Dry Mixing cluster_1 Processing cluster_2 Final Product cluster_3 AI Active Ingredient PreBlend Pre-blending AI->PreBlend WettingAgent Wetting Agent WettingAgent->PreBlend DispersingAgent Dispersing Agent DispersingAgent->PreBlend Carrier1 Inert Carrier (Part 1) Carrier1->PreBlend Milling Milling PreBlend->Milling FinalBlend Final Blending Milling->FinalBlend WP_Product Wettable Powder FinalBlend->WP_Product Carrier2 Inert Carrier (Part 2) Carrier2->FinalBlend

Caption: General workflow for Wettable Powder (WP) formulation.

Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent with an emulsifier. They form an emulsion when mixed with water.

Experimental Protocol: General Preparation of an Emulsifiable Concentrate (EC) Formulation

Materials:

  • Active Ingredient (must be soluble in the chosen solvent)

  • Solvent (e.g., aromatic hydrocarbons, vegetable oil esters)

  • Emulsifier system (a blend of non-ionic and/or anionic surfactants)

Procedure:

  • Dissolution: Dissolve the active ingredient completely in the chosen solvent. Gentle heating may be required, but the stability of the active ingredient at elevated temperatures must be confirmed.

  • Addition of Emulsifier: Add the emulsifier system to the solvent-active ingredient mixture.

  • Homogenization: Stir the mixture thoroughly until a clear, homogeneous solution is obtained.

  • Quality Control: Test the formulation for emulsion stability by diluting it in water of standard hardness. The emulsion should form spontaneously and remain stable with minimal agitation.

  • Packaging: Package the final EC formulation in appropriate solvent-resistant containers.

EC Formulation Workflow Diagram

EC_Formulation cluster_0 Liquid Mixing cluster_1 Processing cluster_2 Final Product AI Active Ingredient Dissolution Dissolution AI->Dissolution Solvent Solvent Solvent->Dissolution Emulsifier Emulsifier System Homogenization Homogenization Emulsifier->Homogenization Dissolution->Homogenization EC_Product Emulsifiable Concentrate Homogenization->EC_Product

Caption: General workflow for Emulsifiable Concentrate (EC) formulation.

References

Application Notes and Protocols for the Quantification of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1-piperazinyl)aniline is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is critical for process control, quality assurance of active pharmaceutical ingredients (APIs), and various research applications. These application notes provide detailed protocols for the quantification of this compound in a sample matrix (e.g., in-process sample or final API) using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The provided methods are based on established analytical techniques for aromatic amines and piperazine derivatives and are intended as a comprehensive starting point for method development and validation in a research or quality control setting.

Analytical Methodologies

Two primary analytical methods are presented for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is suitable for the routine quantification of the analyte in solution. It offers a good balance of sensitivity, selectivity, and throughput without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides higher selectivity and sensitivity and is particularly useful for complex matrices or for confirmation of the analyte's identity. A derivatization step is included to improve the volatility and chromatographic behavior of the polar aniline compound.

Method 1: Quantification by RP-HPLC-UV

This method describes the determination of this compound using a reversed-phase C18 column with UV detection.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (reagent grade).

  • This compound reference standard (high purity).

2. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). The exact ratio should be optimized during method development.

  • Diluent: A mixture of methanol and water (50:50 v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in 25.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 245 nm

  • Run Time: Approximately 10 minutes

5. Data Analysis

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.

Quantitative Data Summary (Illustrative)

The following table summarizes typical validation parameters for an HPLC-UV method for an aromatic amine, which can be expected for this compound upon method validation.[1][2][3]

ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²)> 0.999≥ 0.999
Range (µg/mL)1 - 100-
Accuracy (% Recovery)98.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD)< 1.5%≤ 2.0%
Intermediate Precision (%RSD)< 2.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL)0.3-
Limit of Quantification (LOQ) (µg/mL)1.0-

Method 2: Quantification by GC-MS

This method provides a highly selective approach for the quantification of this compound, incorporating a derivatization step to enhance analyte performance.[4][5][6]

Experimental Protocol

1. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Solvents: Dichloromethane, Ethyl Acetate (GC grade).

  • Reagents: Sodium hydroxide solution (1 M), Anhydrous sodium sulfate.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): 4-(4-Methyl-1-piperazinyl)phenol or another structurally similar compound not present in the sample.

  • This compound reference standard (high purity).

2. Preparation of Solutions

  • Internal Standard Stock Solution (1000 µg/mL): Prepare in ethyl acetate.

  • Standard Stock Solution (1000 µg/mL): Prepare this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards in a suitable solvent.

3. Sample Preparation and Derivatization

  • Liquid-Liquid Extraction:

    • To 1 mL of an aqueous sample (or a dissolved solid sample), add a known amount of the internal standard.

    • Adjust the pH of the solution to >11 with 1 M sodium hydroxide.

    • Extract the solution twice with 5 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

4. GC-MS Conditions

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and internal standard.

5. Data Analysis

  • Identify the derivatized analyte and internal standard by their retention times and mass spectra.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of this compound in the sample based on the calibration curve.

Quantitative Data Summary (Illustrative)

The following table presents typical performance data for a GC-MS method for a derivatized aniline.[5][6]

ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²)> 0.998≥ 0.995
Range (ng/mL)10 - 1000-
Accuracy (% Recovery)97.8% - 103.5%95.0% - 105.0%
Precision (Repeatability, %RSD)< 3.5%≤ 5.0%
Intermediate Precision (%RSD)< 4.0%≤ 5.0%
Limit of Detection (LOD) (ng/mL)3-
Limit of Quantification (LOQ) (ng/mL)10-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification prep_start Start: Sample/Standard Weighing dissolution Dissolution in Diluent prep_start->dissolution filtration Filtration (0.45 µm) (for HPLC) dissolution->filtration extraction Liquid-Liquid Extraction (for GC-MS) dissolution->extraction hplc HPLC-UV Analysis filtration->hplc derivatization Derivatization with BSTFA (for GC-MS) extraction->derivatization gcms GC-MS Analysis derivatization->gcms peak_integration Peak Integration hplc->peak_integration gcms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: General workflow for the quantification of this compound.

References

Application Notes and Protocols for the Analysis of 2-(4-Methyl-1-piperazinyl)aniline by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(4-Methyl-1-piperazinyl)aniline, a key intermediate in pharmaceutical and chemical synthesis.[1][2] The following High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are designed to offer robust and reliable analytical procedures for the determination of this compound in various matrices.

Introduction

This compound is a versatile organic compound featuring both an aniline and a piperazine moiety.[1][2] Its structure makes it a valuable building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-viral agents.[1] Accurate and precise analytical methods are crucial for quality control, process monitoring, and research and development involving this compound. This document outlines example HPLC and GC methods that can serve as a starting point for laboratory implementation and further validation.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a suitable technique for the analysis of this compound. The presence of the aniline chromophore allows for direct UV detection. The following protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer like phosphate buffer, pH adjusted). A potential starting gradient could be:

    • 0-15 min: 10-90% Acetonitrile

    • 15-20 min: 90% Acetonitrile

    • 20.1-25 min: 10% Acetonitrile (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at approximately 240 nm, or based on the UV spectrum of the compound.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial composition.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject.

Data Summary: HPLC Method

The following table summarizes the expected quantitative data for the HPLC analysis. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT)5 - 15 min (gradient dependent)
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography (GC) Method

Gas chromatography, particularly with a mass spectrometric detector (GC-MS), offers high selectivity and sensitivity for the analysis of this compound. Due to the polarity of the amine groups, derivatization may be necessary to improve peak shape and thermal stability, though direct analysis is also possible. The following protocol is based on general methods for aniline derivatives.[3][4]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

2. Chromatographic Conditions:

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400 or Selected Ion Monitoring (SIM) for target analysis.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent like Methanol or Dichloromethane.

  • Calibration Standards: Prepare serial dilutions of the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction for sample clean-up.

  • (Optional) Derivatization: For improved chromatography, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or another silylating agent can be performed.

Data Summary: GC-MS Method

The following table summarizes the expected quantitative data for the GC-MS analysis. These values are illustrative and should be determined experimentally.

ParameterExpected Value
Retention Time (RT)10 - 20 min (program dependent)
Characteristic Ions (m/z)To be determined from the mass spectrum of the analyte
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.3 - 3 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the HPLC and GC methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte/Sample B Dissolve in Solvent A->B C Prepare Dilutions B->C D Filter Sample C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify Concentration I->J GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analyte/Sample B Dissolve in Solvent A->B C Prepare Dilutions B->C D (Optional) Derivatization C->D E Inject into GC D->E F Separation on Capillary Column E->F G Mass Spectrometric Detection F->G H Generate Total Ion Chromatogram G->H I Extract Ion & Integrate Peak H->I J Quantify Concentration I->J

References

Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the predicted electrophilic aromatic substitution reactions of 2-(4-methyl-1-piperazinyl)aniline, a versatile building block in medicinal chemistry. Due to the limited availability of direct experimental data on this specific molecule, the following protocols and expected outcomes are based on established principles of electrophilic aromatic substitution on substituted anilines and closely related analogues.

Introduction

This compound features a benzene ring activated by a strongly electron-donating amino group (-NH₂) and a bulky ortho-substituent, the 4-methyl-1-piperazinyl group. The amino group is a powerful activating and ortho-, para-directing group. However, the presence of the bulky piperazinyl substituent at one of the ortho positions will sterically hinder substitution at that site and is expected to predominantly direct incoming electrophiles to the para position (position 5) and to a lesser extent, the other ortho position (position 3). The piperazinyl group itself also has a modest activating effect.

It is crucial to note that the basicity of the amino and piperazinyl groups can lead to side reactions, particularly in strongly acidic conditions, where protonation of the nitrogen atoms can deactivate the ring towards electrophilic attack. Therefore, reaction conditions must be carefully controlled. For reactions requiring Lewis acids, such as Friedel-Crafts acylation, protection of the amino group is generally necessary.

Predicted Regioselectivity

The primary sites of electrophilic attack on this compound are predicted to be the positions para and ortho to the strongly activating amino group.

G start This compound reagent Br₂ in Acetic Acid start->reagent product_major 5-Bromo-2-(4-methyl-1-piperazinyl)aniline (Major Product) reagent->product_major para-substitution product_minor 3-Bromo-2-(4-methyl-1-piperazinyl)aniline (Minor Product) reagent->product_minor ortho-substitution G start This compound step1 Protection: Acetic Anhydride start->step1 intermediate N-(2-(4-methyl-1-piperazinyl)phenyl)acetamide step1->intermediate step2 Nitration: HNO₃, H₂SO₄, 0 °C intermediate->step2 nitro_intermediate N-(5-Nitro-2-(4-methyl-1-piperazinyl)phenyl)acetamide step2->nitro_intermediate step3 Deprotection: Acidic or Basic Hydrolysis nitro_intermediate->step3 final_product 5-Nitro-2-(4-methyl-1-piperazinyl)aniline step3->final_product G start This compound reagent Fuming H₂SO₄, Heat start->reagent product 5-Amino-4-(4-methyl-1-piperazinyl)benzenesulfonic acid reagent->product G start N-(2-(4-methyl-1-piperazinyl)phenyl)acetamide step1 Acylation: Acetyl Chloride, AlCl₃ start->step1 intermediate N-(5-Acetyl-2-(4-methyl-1-piperazinyl)phenyl)acetamide step1->intermediate step2 Deprotection: Acidic Hydrolysis intermediate->step2 final_product 1-(5-Amino-4-(4-methyl-1-piperazinyl)phenyl)ethanone step2->final_product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Methyl-1-piperazinyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective synthetic routes for this compound are:

  • Nucleophilic Aromatic Substitution (SNAc) followed by Nitro Group Reduction: This two-step process typically involves the reaction of a 2-halonitrobenzene (commonly 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) with N-methylpiperazine, followed by the reduction of the nitro group to an amine.[1]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) and N-methylpiperazine. This method offers a more direct approach to forming the C-N bond.

Q2: I am experiencing low yields in the Nucleophilic Aromatic Substitution (SNAr) step. What are the potential causes?

A2: Low yields in the SNAr reaction between a 2-halonitrobenzene and N-methylpiperazine can be attributed to several factors:

  • Insufficient reaction temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.

  • Inappropriate solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred to facilitate the reaction.

  • Poor leaving group: While fluoride is an excellent leaving group in SNAr, chloride is less reactive and may require more forcing conditions.

  • Base strength: The presence of a suitable base (e.g., K2CO3, Na2CO3) is crucial to neutralize the hydrogen halide formed during the reaction.

  • Side reactions: At very high temperatures, unwanted side reactions can occur, leading to the formation of impurities.

Q3: What are the common challenges during the nitro group reduction step?

A3: The reduction of the nitro group in the presence of the piperazine moiety can sometimes be challenging. Common issues include:

  • Incomplete reduction: The choice of reducing agent and reaction conditions is critical. Common and effective methods include catalytic hydrogenation (e.g., H2/Pd/C) or the use of reducing agents like iron powder in acidic media (e.g., Fe/HCl or Fe/NH4Cl).

  • Catalyst poisoning: Certain functional groups can poison the catalyst during catalytic hydrogenation, leading to a stalled reaction. Ensuring the purity of the starting material is important.

  • Over-reduction: In some cases, other functional groups in the molecule could be susceptible to reduction. Careful selection of the reducing agent is necessary to ensure chemoselectivity.

Q4: My Buchwald-Hartwig amination is not proceeding to completion. What should I check?

A4: For the Buchwald-Hartwig amination, several factors are critical for success:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is paramount. Bulky, electron-rich ligands are often required for efficient coupling.

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is commonly used.

  • Anhydrous and Inert Conditions: The reaction is sensitive to oxygen and moisture. It is essential to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The reaction typically requires heating, often in the range of 80-110 °C.

Q5: What are some common impurities I might encounter, and how can I remove them?

A5: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalyst.

  • In the SNAr/reduction route , potential impurities include unreacted 1-(2-nitrophenyl)-4-methylpiperazine or starting 2-halonitrobenzene.

  • In the Buchwald-Hartwig amination , a common side product is the formation of a bis-arylated piperazine if the stoichiometry is not carefully controlled. Hydrodehalogenation of the starting aryl halide can also occur.

  • Purification: Purification is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/hexane) can also be an effective method for obtaining a high-purity product.

Troubleshooting Guides

Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Suggested Solution
Reaction is slow or incomplete (as monitored by TLC/LC-MS) Insufficient temperature.Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress at each new temperature.
Inappropriate solvent.Switch to a more polar aprotic solvent such as DMF or DMSO.
Poor leaving group (e.g., -Cl).Consider using the corresponding fluoro-substituted starting material (1-fluoro-2-nitrobenzene) as fluoride is a better leaving group in SNAr.
Formation of multiple unidentified spots on TLC Side reactions due to excessively high temperatures.Reduce the reaction temperature and increase the reaction time.
Degradation of starting materials or product.Ensure the reaction is performed under an inert atmosphere if materials are air-sensitive.
Low isolated yield after workup Product loss during extraction.Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction.
Issues with Nitro Group Reduction
Symptom Possible Cause Suggested Solution
Incomplete reduction Inactive catalyst (for catalytic hydrogenation).Use fresh, high-quality Pd/C catalyst. Ensure the reaction system is properly purged of air.
Insufficient reducing agent.Increase the molar equivalents of the reducing agent (e.g., Fe, SnCl2).
Reaction stalls Catalyst poisoning.Purify the nitro-intermediate before the reduction step to remove any potential catalyst poisons.
Formation of byproducts Over-reduction or side reactions.Optimize the reaction time and temperature. Consider a milder reducing agent if other functional groups are affected.
Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
No reaction or very low conversion Inactive catalyst/ligand.Use a pre-catalyst or ensure the active catalyst is generated in situ under strictly inert conditions. Use a bulky, electron-rich phosphine ligand.
Presence of oxygen or moisture.Degas the solvent thoroughly. Use oven-dried glassware and maintain a positive pressure of an inert gas (N2 or Ar).
Incorrect base.Use a strong, non-nucleophilic base like sodium tert-butoxide.
Formation of bis-arylated byproduct Incorrect stoichiometry.Use a slight excess of the amine (N-methylpiperazine) relative to the aryl halide.
Hydrodehalogenation of aryl halide Presence of water or protic impurities.Ensure all reagents and solvents are anhydrous.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution and Reduction

Step 1: Synthesis of 1-(2-Nitrophenyl)-4-methylpiperazine

A mixture of 1-fluoro-2-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (1.5 eq) in dimethylformamide (DMF) is stirred at 80-100 °C.[1] The reaction is monitored by TLC until the starting material is consumed. After completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Reduction of 1-(2-Nitrophenyl)-4-methylpiperazine

The crude 1-(2-nitrophenyl)-4-methylpiperazine is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). After completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to give this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

To an oven-dried Schlenk tube are added 2-bromoaniline (1.0 eq), N-methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., BINAP or a biarylphosphine ligand, 4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is then added, and the reaction mixture is heated to 100-110 °C with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Aromatic Substitution
Starting MaterialBaseSolventTemperature (°C)Time (h)Reported Yield (%)
1-Fluoro-2-nitrobenzeneK2CO3DMF5017~99
1-Chloro-2-nitrobenzeneK2CO3Ethanol/Water7040~97

Data adapted from patent literature for analogous reactions.[1]

Table 2: Key Parameters for Buchwald-Hartwig Amination
Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)2 or Pd2(dba)3Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP)NaOtBu, K3PO4, Cs2CO3Toluene, Dioxane80 - 110

Visualizations

experimental_workflow cluster_snar Route 1: SNAr and Reduction cluster_buchwald Route 2: Buchwald-Hartwig Amination snar_start 1-Fluoro-2-nitrobenzene + N-Methylpiperazine snar_reaction SNAr Reaction (K2CO3, DMF, 80-100°C) snar_start->snar_reaction snar_intermediate 1-(2-Nitrophenyl)-4-methylpiperazine snar_reaction->snar_intermediate reduction Nitro Group Reduction (H2, Pd/C, Ethanol) snar_intermediate->reduction snar_product This compound reduction->snar_product buchwald_start 2-Bromoaniline + N-Methylpiperazine buchwald_reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Toluene, 100-110°C) buchwald_start->buchwald_reaction buchwald_product This compound buchwald_reaction->buchwald_product

Caption: Synthetic routes to this compound.

troubleshooting_yield cluster_solutions Potential Solutions low_yield Low Yield Observed incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions product_loss Product Loss During Workup low_yield->product_loss optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->optimize_conditions check_purity Check Reagent Purity & Inertness of Atmosphere incomplete_reaction->check_purity side_reactions->optimize_conditions improve_workup Improve Workup Protocol (pH adjustment, extractions) product_loss->improve_workup

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Methyl-1-piperazinyl)aniline (CAS: 180605-36-1).

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for crude this compound?

A1: The most common and effective purification techniques for this compound, which is a crystalline solid, are column chromatography and recrystallization.[1] Acid-base extraction can also be employed as an initial cleanup step to remove non-basic impurities. The choice of method depends on the nature and quantity of the impurities present.

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The selection of a solvent system should be guided by Thin Layer Chromatography (TLC) analysis. For a basic compound like this compound, which contains both aniline and piperazine moieties, standard normal-phase silica gel chromatography can be challenging due to interactions with the acidic silica.[2][3] A good starting point is a solvent mixture of a non-polar and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[4] To prevent streaking or tailing, it is highly recommended to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent.[2][4]

Q3: My compound is streaking or tailing on the silica gel TLC plate and column. What causes this and how can I fix it?

A3: Streaking or tailing is a common issue when purifying basic amines on acidic silica gel.[3] The basic nitrogen atoms in the piperazine and aniline groups interact strongly with the acidic silanol groups (Si-OH) of the stationary phase, leading to poor separation and broad peaks.[2]

Solutions:

  • Add a Basic Modifier: Incorporating a small amount of a competing base, like triethylamine (~0.1-1%) or a few drops of ammonia in methanol, into your mobile phase will neutralize the acidic sites on the silica gel, leading to improved peak shape.[3][4]

  • Use a Different Stationary Phase: Consider using an amine-functionalized silica gel column (KP-NH), which provides a more basic environment and minimizes the strong acid-base interactions, often resulting in better separation with simpler solvent systems like hexane/ethyl acetate.[2][3]

Q4: What are suitable solvents for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[5] For piperazine and aniline derivatives, common solvents to screen include ethanol, isopropanol, and mixed solvent systems like ethanol/water, acetone/water, or heptane/ethyl acetate.[4][5] A small-scale solvent screening is essential to identify the optimal conditions. The reported melting point of this compound is 103-107 °C, so select a solvent with a boiling point below this range to prevent the compound from "oiling out".[1]

Q5: The product appears as an oil and will not crystallize. What should I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of your compound.[5]

Solutions:

  • Add more of the hot solvent to ensure the oil fully redissolves.

  • Allow the solution to cool much more slowly to encourage crystal formation.

  • Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.

  • Add a small "seed" crystal of the pure compound, if available.[5]

  • If the free base is an oil, consider converting it to its hydrochloride salt. This is often achieved by dissolving the oily base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl. The resulting salt is typically a solid that can be easily filtered and purified by recrystallization.[4]

Q6: How can I remove colored impurities from my product?

A6: Colored impurities, often arising from oxidation of the aniline moiety, can sometimes be removed during recrystallization.[6] After dissolving the crude product in the minimum amount of hot solvent, you can add a small amount of activated charcoal to the hot solution. The charcoal adsorbs the colored impurities. The solution is then filtered while hot to remove the charcoal before being allowed to cool for crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Streaking/Tailing on TLC or Column Strong interaction between the basic amine and acidic silica gel.[3]Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[2][4] Use an amine-functionalized silica gel column.[3]
Co-elution of Product with Impurities The chosen solvent system has poor selectivity.Optimize the eluent system; a gradient elution may be required.[4] Consider switching the stationary phase (e.g., from silica to alumina or using a reverse-phase column).[2][4]
Low or No Recovery from Column The product is irreversibly adsorbed onto the acidic silica gel.[2]Flush the column with a highly polar, basic solvent system (e.g., 5-10% NH4OH in Methanol). In the future, use a basic modifier in the eluent or an amine-functionalized column.[2][3]
Product Oiled Out During Recrystallization The solution was supersaturated or cooled too quickly. The solvent's boiling point is higher than the product's melting point.[5]Re-heat the solution, add more solvent, and allow it to cool slowly.[5] Induce crystallization by scratching the flask or adding a seed crystal.[5]
Poor Recovery After Recrystallization Too much solvent was used for dissolution. Premature crystallization occurred during hot filtration.[7]Use the minimum amount of hot solvent required.[5] Ensure the filtration apparatus (funnel, flask) is pre-heated.[7] Wash collected crystals with a minimal amount of ice-cold solvent.
Product is still colored after purification Presence of highly colored, polar impurities (e.g., oxidation products).During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. A second purification step (e.g., column chromatography) may be necessary.

Experimental Protocols

Protocol 1: Column Chromatography (Normal Phase with Basic Modifier)
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with your chosen solvent system (e.g., Hexane/Ethyl Acetate with 0.5% triethylamine). The polarity can be increased gradually (gradient elution) to elute more polar compounds.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture to determine if the compound dissolves. The ideal solvent will dissolve the product when hot but show low solubility when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and boil for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Stationary PhaseEluent SystemModifierNotes
Silica GelDichloromethane / Methanol0.1 - 1% TriethylamineGood for moderately polar compounds.[4]
Silica GelHexanes / Ethyl Acetate0.1 - 1% TriethylamineA less polar system, good for initial trials.[4]
Amine-functionalized SilicaHexanes / Ethyl AcetateNone requiredOften provides superior separation and peak shape for basic amines.[2][3]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent / SystemTypeNotes
Ethanol or IsopropanolSingle SolventGood general-purpose polar solvents.[4]
TolueneSingle SolventA less polar option to test.
Ethanol / WaterMixed SystemAdjust the ratio to find the optimal crystallization point.[4]
Acetone / WaterMixed SystemAnother common polar mixed system.[4]
Heptane / Ethyl AcetateMixed SystemA less polar mixed system.[4]

Visualizations

Purification_Workflow cluster_main_purification Primary Purification start Crude Product This compound tlc Analyze by TLC start->tlc decision1 Major Impurities? tlc->decision1 col_chrom Column Chromatography decision1->col_chrom  Less Polar recryst Recrystallization decision1->recryst  More Polar or Particulate decision2 Purity Check (TLC, GC, NMR) col_chrom->decision2 recryst->decision2 pure_prod Pure Product decision2->pure_prod  Purity ≥ 98% repeat_purify Repeat Purification or Try Alternative Method decision2->repeat_purify  Purity < 98% repeat_purify->tlc

Caption: Workflow for selecting a purification technique.

Troubleshooting_Column_Chromatography cluster_solutions Solutions start Problem: Streaking or Tailing on Silica Column cause Cause: Strong Acid-Base Interaction with Silica start->cause solution1 Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) cause->solution1 solution2 Switch to a Different Stationary Phase cause->solution2 outcome Result: Improved Peak Shape and Separation solution1->outcome sub_solution2 e.g., Amine-functionalized Silica or Alumina solution2->sub_solution2 sub_solution2->outcome

Caption: Logic for troubleshooting amine purification on silica gel.

References

Technical Support Center: 2-(4-Methyl-1-piperazinyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Methyl-1-piperazinyl)aniline. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and mitigate common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound and where do impurities arise?

A common and efficient method is a two-step synthesis. Impurities can be generated at each stage from side reactions, incomplete reactions, or degradation.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): This step involves reacting a 2-halonitrobenzene (commonly 1-fluoro-2-nitrobenzene) with N-methylpiperazine to form the intermediate, 1-(2-nitrophenyl)-4-methylpiperazine. This reaction can also be accomplished via a palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination.[1]

  • Step 2: Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product, this compound.

The following diagram illustrates the general synthetic workflow and the stages where major impurities can form.

G cluster_0 Step 1: C-N Bond Formation cluster_1 Step 2: Reduction cluster_2 Potential Impurities Reactants 1-Fluoro-2-nitrobenzene + N-Methylpiperazine Intermediate 1-(2-Nitrophenyl)-4-methylpiperazine Reactants->Intermediate SₙAr or Buchwald-Hartwig Imp1 Unreacted Starting Materials (1-Fluoro-2-nitrobenzene, N-Methylpiperazine) Reactants->Imp1 Imp2 Incomplete Reduction Products (Nitroso/Hydroxylamine intermediates) Intermediate->Imp2 FinalProduct This compound Imp3 Oxidation/Degradation Products (Colored polymeric species) FinalProduct->Imp3 Intermediate_ref->FinalProduct e.g., H₂, Pd/C or SnCl₂ Imp4 Catalyst/Reagent Residues (Palladium, Tin salts, Solvents)

Caption: Synthetic workflow and points of impurity formation.

Q2: My final product is off-white, yellow, or brown. What is the cause and how can I prevent it?

This is a common issue for aromatic amines. The discoloration is typically due to the formation of colored oxidation products.[2] Aniline and its derivatives are susceptible to air oxidation, which can be accelerated by light and heat, leading to complex, often polymeric, impurities.[3][4]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction, particularly the final reduction step and subsequent work-up, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use for purification steps like chromatography or recrystallization.

  • Storage: Store the final product in a sealed, amber vial under an inert atmosphere and at a reduced temperature to prevent degradation over time.

Q3: My HPLC analysis shows multiple peaks besides the main product. What are the likely process-related impurities?

Process-related impurities are those that arise directly from the synthetic steps.[3] They can be broadly categorized as unreacted materials or by-products from side reactions.

Troubleshooting Guide:

  • Check for Starting Materials: Compare the retention times of unexpected peaks with authentic samples of your starting materials (e.g., 1-fluoro-2-nitrobenzene and N-methylpiperazine). Their presence indicates an incomplete reaction in Step 1.

    • Solution: Increase reaction time, temperature, or adjust stoichiometry. Ensure the quality of reagents.

  • Check for Intermediate: The presence of 1-(2-nitrophenyl)-4-methylpiperazine indicates incomplete reduction in Step 2.

    • Solution: Ensure the reducing agent is active and used in sufficient quantity.[5] For catalytic hydrogenation, verify the catalyst's activity (e.g., use fresh Pd/C).

  • Consider Incomplete Reduction By-products: The reduction of a nitro group can proceed through nitroso and hydroxylamine intermediates. While often transient, these species can sometimes be detected, especially if the reduction is sluggish or incomplete.

    • Solution: Ensure robust and complete reduction conditions. Monitor the reaction by TLC or LC-MS until the intermediate is fully consumed.

Q4: How can I effectively purify the final product?

Purification is critical for removing both process-related and degradation impurities.

  • Column Chromatography: Silica gel chromatography is a highly effective method.[5] A gradient elution system, for example, starting with a non-polar solvent system (like Hexanes/Ethyl Acetate) and gradually increasing polarity (e.g., by adding Methanol to Dichloromethane), can separate the target compound from less polar starting materials and more polar by-products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol) can be an excellent method for removing impurities and improving the crystalline form of the final product.[5]

Data Presentation: Common Impurities

The table below summarizes the key potential impurities, their chemical properties, and their likely origin in the synthesis.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
1-Fluoro-2-nitrobenzeneC₆H₄FNO₂141.10Unreacted starting material from Step 1.
N-MethylpiperazineC₅H₁₂N₂100.16Unreacted starting material from Step 1.
1-(2-Nitrophenyl)-4-methylpiperazineC₁₁H₁₅N₃O₂221.26Unreacted intermediate from Step 2.
2-(4-Methyl-1-piperazinyl)nitrosobenzeneC₁₁H₁₅N₃O205.26Incomplete reduction by-product from Step 2.
Oxidation ProductsVariableHigh M.W.Degradation of the final aniline product by air/light.[4]
Residual PalladiumPd106.42Catalyst residue if Buchwald-Hartwig amination is used.[1]

Experimental Protocols

The following are representative experimental methodologies. Note: These protocols should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of 1-(2-Nitrophenyl)-4-methylpiperazine (Intermediate)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-2-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent like Dimethylformamide (DMF) or Acetonitrile.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. The product may precipitate as a solid or can be extracted with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: Dissolve the intermediate, 1-(2-nitrophenyl)-4-methylpiperazine (1.0 eq), in a solvent such as Ethanol or Methanol in a flask suitable for hydrogenation.

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight) to the solution.

  • Reaction: Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction by TLC/HPLC until the starting material has been completely converted.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield a pure, typically white to off-white solid.[6]

References

Technical Support Center: Synthesis of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(4-Methyl-1-piperazinyl)aniline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for synthesizing this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of an activated aryl halide or sulfonate (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) with N-methylpiperazine, followed by the reduction of the nitro group. The SNAr reaction is facilitated by electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction directly couples an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with N-methylpiperazine.[3][4] This method is often preferred when the aryl halide is not sufficiently activated for SNAr.[4]

Q2: What are the most common impurities I might encounter?

A2: Impurities can originate from starting materials, side reactions, or degradation.[5][6] Common impurities include:

  • Unreacted starting materials: Residual 2-haloaniline, 2-nitrophenyl precursor, or N-methylpiperazine.

  • Over-alkylation products: Formation of a tertiary amine if the starting aniline has other reactive sites.

  • Hydrodehalogenation product: Replacement of the halide on the starting aryl halide with a hydrogen atom, particularly in Buchwald-Hartwig amination.

  • Oxidation products: The aniline product can be sensitive to air oxidation over time, potentially forming colored impurities like p-benzoquinone derivatives.[5]

  • Residual solvents: Solvents used in the reaction or purification (e.g., toluene, DMF, dioxane) may be present in the final product.[5][6]

Q3: Why is my reaction yield low?

A3: Low yields can be attributed to several factors depending on the synthetic route:

  • For SNAr reactions: The aryl halide may not be sufficiently activated. For instance, 2-chloroaniline is much less reactive than 2-chloronitrobenzene.[1] Reaction temperature might be too low, or the base used may not be strong enough.

  • For Buchwald-Hartwig amination: The palladium catalyst could be inactive or poisoned. The choice of ligand is critical and must be appropriate for the specific substrates.[3][7] The base selection is also crucial; common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃).[8][9] The reaction is also sensitive to oxygen, so an inert atmosphere is required.[10]

Q4: My final product is discolored (e.g., brown or pink). What is the cause and how can I fix it?

A4: Discoloration in aniline compounds is often due to the formation of colored oxidation products.[5]

  • Cause: Exposure to air and/or light, especially if trace metal impurities are present.

  • Prevention: Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light.

  • Purification: The colored impurities can often be removed by recrystallization or column chromatography. Sometimes, a wash with a reducing agent solution (like sodium bisulfite) during workup can help.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material SNAr: Insufficient activation of aryl halide; reaction temperature too low.Buchwald-Hartwig: Inactive catalyst; incorrect ligand or base; reaction not under inert atmosphere.[10]SNAr: Switch to a more activated substrate (e.g., 2-fluoronitrobenzene). Increase reaction temperature. Use a stronger base or a higher boiling point solvent.Buchwald-Hartwig: Use a fresh palladium source and ligand. Screen different ligands (e.g., phosphine-based ligands like BrettPhos).[3] Ensure the reaction is thoroughly degassed and maintained under nitrogen or argon. Use an anhydrous solvent.[7]
Formation of Hydrodehalogenation Side Product Buchwald-Hartwig: The catalytic cycle is diverted, leading to the reduction of the aryl halide. This can be caused by certain ligands or the presence of water.Optimize the catalyst and ligand system. Ensure strictly anhydrous conditions. Sometimes, changing the base can mitigate this side reaction.
Formation of Bis-arylated Piperazine The product, this compound, reacts with another molecule of the aryl halide.Use a slight excess of N-methylpiperazine relative to the aryl halide to favor the desired mono-arylation product.
Difficult Purification Product co-elutes with impurities; product is an oil and difficult to crystallize.Chromatography: Try a different solvent system or use a different stationary phase (e.g., alumina instead of silica).Crystallization: Attempt to form a salt (e.g., hydrochloride salt) of the product, which is often more crystalline.[11] After purification of the salt, the free base can be regenerated.
Incomplete Reduction of Nitro Group (SNAr route) Insufficient reducing agent; catalyst poisoning (if using catalytic hydrogenation).Chemical Reduction: Increase the equivalents of the reducing agent (e.g., SnCl₂/HCl, Fe/HCl).Catalytic Hydrogenation: Use fresh catalyst (e.g., Pd/C, PtO₂). Ensure the substrate is free of potential catalyst poisons like sulfur compounds.[12]

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed coupling of 2-bromoaniline with N-methylpiperazine.

Materials:

  • 2-Bromoaniline

  • N-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%), BINAP (e.g., 3 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).

  • Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.[10]

  • Add anhydrous toluene via syringe.

  • Add 2-bromoaniline (1.0 equivalent) and N-methylpiperazine (1.2 equivalents) to the flask via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction

This protocol describes the reaction of 1-fluoro-2-nitrobenzene with N-methylpiperazine, followed by reduction.

Step A: Synthesis of 1-(2-Nitrophenyl)-4-methylpiperazine

  • In a round-bottom flask, dissolve 1-fluoro-2-nitrobenzene (1.0 equivalent) and N-methylpiperazine (1.1 equivalents) in a polar aprotic solvent like DMF or DMSO.[11]

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).[9]

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and evaporate the solvent to yield the crude nitro-intermediate. This is often pure enough for the next step.

Step B: Reduction of the Nitro Group

  • Dissolve the crude 1-(2-nitrophenyl)-4-methylpiperazine from Step A in ethanol or acetic acid.

  • Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Carefully neutralize the acidic solution with a base (e.g., aqueous NaOH) until the pH is basic.

  • Extract the final product, this compound, with an organic solvent.

  • Purify by chromatography or recrystallization as needed.

Visual Guides

Synthesis Pathways

cluster_0 S(N)Ar Pathway cluster_1 Buchwald-Hartwig Pathway A1 2-Fluoronitrobenzene A3 1-(2-Nitrophenyl)-4-methylpiperazine A1->A3 + (A2), Base (e.g., K2CO3) A2 N-Methylpiperazine A4 This compound A3->A4 Reduction (e.g., Fe/HCl) B1 2-Bromoaniline B3 This compound B1->B3 + (B2) Pd Catalyst, Ligand, Base B2 N-Methylpiperazine

Caption: Overview of the two primary synthetic routes to the target compound.

Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Reaction

start Low Yield Observed q1 Was the reaction run under an inert atmosphere? start->q1 s1 Action: Degas solvent and use Schlenk line or glovebox. q1->s1 No q2 Is the catalyst/ligand active? q1->q2 Yes s1->q2 s2 Action: Use fresh Pd source and high-purity ligand. q2->s2 No q3 Is the base appropriate and dry? q2->q3 Yes s2->q3 s3 Action: Use a strong, non-nucleophilic base like NaOtBu. Ensure it is anhydrous. q3->s3 No q4 Is hydrodehalogenation of starting material observed? q3->q4 Yes s3->q4 s4 Action: Screen different ligands. Ensure strictly anhydrous conditions. q4->s4 Yes end Yield Improved q4->end No s4->end

Caption: A logical workflow to diagnose and resolve low-yield issues.

Key Side Reaction Mechanism: Hydrodehalogenation

pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Pd(II)-X) pd0->ox_add Ar-X side_rxn Side Reaction Path ox_add->side_rxn main_path Main Catalytic Cycle (Leads to desired product) ox_add->main_path Amine Coupling reductive_elim Reductive Elimination of Ar-H side_rxn->reductive_elim Source of H- (e.g., H2O, base) product Aniline (Ar-H) (Side Product) reductive_elim->product product->pd0 Regenerates Catalyst

Caption: Simplified mechanism of the hydrodehalogenation side reaction.

References

optimization of reaction conditions for 2-(4-Methyl-1-piperazinyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methyl-1-piperazinyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method is the nucleophilic aromatic substitution (SNAr) of an activated 2-haloaniline derivative with 1-methylpiperazine. A common starting material is 2-fluoro-1-nitrobenzene or 2-chloro-1-nitrobenzene. The reaction proceeds by displacement of the halide by 1-methylpiperazine, followed by the reduction of the nitro group to an amine.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, choice of solvent, base, and the purity of starting materials. Anhydrous conditions are often crucial, especially if using moisture-sensitive reagents.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.[3]

Q4: What are the typical purification methods for the final product?

A4: Purification is often achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system is another common method to obtain a high-purity product. The choice of solvent for recrystallization is critical and may require some screening.[1][4]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature The reaction may require specific temperature control. If the reaction is too slow, consider gently heating it. However, overheating can lead to decomposition and side product formation.[2] For the initial SNAr reaction, temperatures around 80-120°C are often employed. For the nitro group reduction, temperatures are typically kept lower.
Poor Quality or Degraded Reagents Ensure the purity of your starting materials (2-halo-nitroaniline and 1-methylpiperazine). Impurities can interfere with the reaction. Use fresh, anhydrous solvents, as the presence of water can lead to unwanted side reactions.[1][2]
Ineffective Base In the SNAr step, a base is often required to scavenge the HX formed. Ensure the base (e.g., K2CO3, Et3N, DIPEA) is appropriate for the reaction and is used in sufficient quantity.
Incomplete Nitro Group Reduction The reduction of the nitro group can be challenging. Ensure the catalyst (e.g., Pd/C, SnCl2) is active and that the reaction is run for a sufficient amount of time under the appropriate atmosphere (e.g., H2 gas).
Catalyst Poisoning Impurities in the starting materials or solvent can poison the catalyst used for the reduction step, leading to an incomplete reaction.
Formation of Impurities
Potential Cause Troubleshooting Steps
Side Reactions Overheating or extended reaction times can lead to the formation of byproducts. Monitor the reaction closely by TLC to determine the optimal reaction time.
Unreacted Starting Materials If starting materials are present in the final product, it indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of one of the reactants.[1]
Di-substitution In some cases, a second molecule of the aniline derivative may react with the piperazine. Using a slight excess of the piperazine can help to minimize this.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 1-(2-Nitrophenyl)-4-methylpiperazine

  • To a solution of 2-fluoro-1-nitrobenzene (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 100-120°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(2-nitrophenyl)-4-methylpiperazine from Step 1 in a solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables present illustrative data for the optimization of reaction conditions.

Table 1: Optimization of Base and Solvent for SNAr Reaction

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMSOK2CO3120685
2DMFK2CO3120678
3AcetonitrileK2CO3801265
4DMSOEt3N120672
5DMSODIPEA120675

Table 2: Optimization of Nitro Group Reduction

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1H2, Pd/CEthanol25892
2H2, Pd/CMethanol25890
3SnCl2·2H2OEthanol70485
4Fe, NH4ClEthanol/H2O80482

Visualizations

experimental_workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction start 2-Fluoro-1-nitrobenzene + 1-Methylpiperazine reaction1 Heat with Base (e.g., K2CO3 in DMSO) start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 Crude 1-(2-Nitrophenyl) -4-methylpiperazine workup1->product1 reduction Hydrogenation (e.g., H2, Pd/C in Ethanol) product1->reduction filtration Catalyst Filtration reduction->filtration purification Purification (Column Chromatography) filtration->purification final_product This compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_flowchart cluster_checks Initial Checks cluster_optimization Optimization cluster_analysis Analysis start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Increase Reaction Time? start->check_time optimize_base Screen Different Bases/Solvents check_reagents->optimize_base check_temp->optimize_base optimize_catalyst Check Catalyst Activity (for reduction step) check_time->optimize_catalyst analyze_impurities Identify Byproducts (NMR, MS) optimize_base->analyze_impurities optimize_catalyst->analyze_impurities

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

Technical Support Center: Stability of 2-(4-Methyl-1-piperazinyl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Methyl-1-piperazinyl)aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: Based on the chemical structure, which combines a substituted aniline and a piperazine ring, the primary stability concerns are:

  • Oxidation: The aniline ring and the tertiary amine in the piperazine moiety are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Aromatic amines are often sensitive to light, particularly UV radiation, which can lead to complex degradation pathways.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, derivatives containing hydrolyzable functional groups (e.g., esters, amides) may be susceptible to degradation in aqueous solutions, especially at non-neutral pH.

  • Thermal Degradation: High temperatures can accelerate degradation, with evidence suggesting that methyl-substituted piperazines may have increased rates of thermal decomposition.

Q2: I am observing a color change in my sample of this compound upon storage. What could be the cause?

A2: A color change, often to a yellow, brown, or pinkish hue, is a common indicator of degradation in aniline-containing compounds. This is typically due to oxidation, which can form colored impurities such as nitrobenzenes, azobenzenes, and polymeric products. Exposure to air and light can accelerate this process. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: My compound is showing new peaks in the HPLC chromatogram after being dissolved in a formulation buffer. What type of degradation might be occurring?

A3: The appearance of new peaks suggests degradation. If your buffer is aqueous, consider the following:

  • pH-dependent hydrolysis: If your derivative has hydrolyzable groups, the pH of your buffer could be promoting their cleavage.

  • Oxidation: Components of your buffer, or dissolved oxygen, could be oxidizing the molecule. Consider de-gassing your buffer.

  • Interaction with excipients: Certain excipients in your formulation could be reacting with your compound.

Q4: Are there any known incompatible excipients with piperazinyl-aniline compounds?

Troubleshooting Guides

Issue 1: Unexpected Degradation During Synthesis or Work-up
Symptom Potential Cause Troubleshooting Steps
Low yield and multiple spots on TLC after a reaction step.Oxidation: The aniline moiety is sensitive to oxidation, especially in the presence of certain reagents or air.- Perform reactions under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid excessive heat.- Quench reactions carefully to avoid introducing oxidizing agents.
Formation of colored byproducts during purification.Light Exposure: Photodegradation can occur during column chromatography or other purification steps.- Protect the reaction and purification setup from light by covering with aluminum foil.- Use amber glass for solvent storage and sample collection.
Degradation upon concentration from acidic or basic solutions.Hydrolysis of Derivatives: If your molecule has labile groups, prolonged exposure to strong acids or bases can cause hydrolysis.- Neutralize the solution as soon as possible after extraction or chromatography.- Use milder pH conditions if the protocol allows.
Issue 2: Instability of the Pure Compound During Storage
Symptom Potential Cause Troubleshooting Steps
Compound darkens over time.Oxidation and/or Photodegradation: Exposure to air and light.- Store the solid compound in an amber vial under an inert atmosphere.- For long-term storage, keep at low temperatures (-20°C or -80°C).
Changes in purity observed by HPLC over time.Slow Degradation: Even under seemingly ideal conditions, slow degradation can occur.- Re-analyze the purity of the compound before use, especially if it has been stored for an extended period.- Consider re-purification if significant degradation has occurred.
Issue 3: Instability in Solution
Symptom Potential Cause Troubleshooting Steps
Rapid degradation in solution for in vitro assays.Oxidation in Aqueous Media: Dissolved oxygen can readily oxidize the compound.- Prepare solutions fresh before each experiment.- Use degassed solvents/buffers.- Consider adding antioxidants (e.g., ascorbic acid, BHT), but check for potential interference with your assay.
pH-dependent degradation.Hydrolysis or pH-catalyzed Oxidation: The stability of the compound or its derivatives may be pH-sensitive.- Determine the pH-stability profile of your compound.- Adjust the pH of your solutions to a range where the compound is most stable.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on a derivative of this compound. This data is illustrative and serves as a guide for the expected level of degradation under various stress conditions. Actual degradation will vary depending on the specific derivative and experimental conditions.

Stress Condition % Degradation (Hypothetical) Major Degradation Products (Predicted)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)5-15%Hydrolysis products of labile groups (if present)
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)10-25%Hydrolysis products, potential piperazine ring opening
Oxidation (3% H₂O₂, RT, 24h)20-40%N-oxides, hydroxylated anilines, azoxybenzenes
Thermal Degradation (80°C, 48h)5-10%Ring-opened products, de-methylated species
Photodegradation (ICH Q1B, 24h)15-30%Oxidized and polymeric products, colored degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent and dilute to the target concentration for HPLC analysis.

  • Photostability Testing:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and the λmax of the compound).

  • Method Optimization:

    • Inject a mixture of the stressed samples.

    • Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate resolution between the parent peak and all degradation product peaks.

    • Ensure the parent peak is spectrally pure using the PDA data.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis start Start with Pure Compound stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal (Solid, 80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Purity, Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions degradation Unexpected Degradation Observed where Where is it occurring? (Synthesis, Storage, Solution) degradation->where what What are the conditions? (pH, Light, Air, Temp) where->what inert Use Inert Atmosphere what->inert Air Exposure light Protect from Light what->light Light Exposure ph Adjust pH what->ph Non-neutral pH temp Control Temperature what->temp High Temperature antioxidant Add Antioxidant what->antioxidant Oxidation in Solution

Caption: Troubleshooting logic for degradation issues.

degradation_pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Derivatives) parent This compound n_oxide Piperazine N-Oxide parent->n_oxide O2, H2O2 hydroxylated Hydroxylated Aniline parent->hydroxylated O2, H2O2 azo Azoxy/Azo Adducts parent->azo Oxidants polymeric Polymeric Products parent->polymeric UV/Visible Light colored Colored Degradants parent->colored UV/Visible Light hydrolyzed Cleavage of Labile Groups parent->hydrolyzed Acid/Base (if applicable)

Caption: Potential degradation pathways.

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during chemical reactions with 2-(4-Methyl-1-piperazinyl)aniline. The following information is structured in a question-and-answer format to directly address challenges in your experimental work.

Frequently Asked Questions (FAQs)

Amide Coupling Reactions

Question 1: My amide coupling reaction with this compound is resulting in low to no yield. What are the potential causes and solutions?

Answer:

Low yields in amide coupling reactions involving this compound are common and can be attributed to several factors, primarily the reduced nucleophilicity of the aniline nitrogen due to electronic effects and potential steric hindrance. The presence of two basic nitrogen atoms can also lead to side reactions and purification challenges.

Here are the primary causes and troubleshooting steps:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be sufficiently activated to react with the weakly nucleophilic aniline.

    • Solution: Employ more potent coupling reagents. While standard reagents like EDC/HOBt may be insufficient, phosphonium-based reagents such as PyBOP or uronium-based reagents like HATU are often more effective for coupling with less reactive anilines.[1] The use of acyl fluorides, generated in situ, can also significantly improve reaction rates.

  • Protonation of the Amine: The basicity of the piperazine and aniline nitrogens can lead to their protonation by the carboxylic acid, rendering them non-nucleophilic.

    • Solution: Ensure the reaction is carried out in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid and maintain the amine in its free base form.[1]

  • Steric Hindrance: The ortho-piperazinyl group can sterically hinder the approach of the activated carboxylic acid to the aniline nitrogen.

    • Solution: Elevating the reaction temperature can help overcome the activation energy barrier. If using a low-boiling solvent like DCM, consider switching to a higher-boiling solvent such as THF, DMF, or dioxane to allow for heating.

  • Side Reactions: The piperazine nitrogen is also nucleophilic and can compete with the aniline nitrogen in the coupling reaction, leading to the formation of undesired amide byproducts.

    • Solution: While difficult to completely avoid, optimizing the stoichiometry and reaction temperature may favor the desired reaction. Careful purification will be necessary to separate the isomers.

Question 2: I am observing multiple products in my amide coupling reaction. How can I identify and minimize them?

Answer:

The formation of multiple products is a common issue. Besides the desired product, you may be forming an amide at the piperazine nitrogen.

  • Identification: Use LC-MS to identify the molecular weights of the different products. The desired product and the piperazine-acylated byproduct will have the same molecular weight. Careful analysis of the fragmentation pattern or isolation and NMR analysis will be necessary for confirmation.

  • Minimization:

    • Protecting Groups: While adding complexity, protection of the piperazine nitrogen (e.g., with a Boc group) before coupling, followed by deprotection, can ensure regioselectivity.

    • Reaction Conditions: Lowering the reaction temperature may increase the selectivity for the more sterically accessible aniline nitrogen in some cases.

Buchwald-Hartwig Amination Reactions

Question 3: My Buchwald-Hartwig amination with this compound is failing or giving low yields. What are the critical parameters to consider?

Answer:

The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The presence of multiple nitrogen atoms in this compound can complicate the reaction by coordinating to the palladium catalyst.

  • Catalyst and Ligand Selection: This is the most critical factor. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • Solution: For challenging substrates like anilines, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, SPhos, and BrettPhos have shown success in coupling anilines.[2] Using a pre-formed palladium catalyst (e.g., a G3 precatalyst) can lead to more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.

  • Base Selection: The base is crucial for the deprotonation of the amine to form the active nucleophile.

    • Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst.

    • Solution: Toluene, dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig reactions.

  • Catalyst Poisoning: The nitrogen atoms in the substrate can coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Using a higher catalyst loading or a ligand that effectively shields the palladium center can mitigate this issue.

Question 4: I am observing significant amounts of dehalogenated arene byproduct in my Buchwald-Hartwig reaction. What is causing this and how can I prevent it?

Answer:

Dehalogenation of the aryl halide is a common side reaction in Buchwald-Hartwig aminations. It occurs when the oxidative addition intermediate undergoes β-hydride elimination from the amido complex, leading to the formation of the arene and an imine.

  • Causes and Solutions:

    • Sub-optimal Ligand: The ligand may not be effectively promoting reductive elimination over side reactions. Trying a different class of bulky phosphine ligands can sometimes solve this problem.

    • Base Strength: A very strong base can sometimes promote side reactions. If using NaOtBu, consider switching to a weaker base like Cs₂CO₃.

    • Reaction Temperature: High temperatures can sometimes favor decomposition pathways. Try running the reaction at a lower temperature for a longer duration.

Purification Challenges

Question 5: How can I effectively purify the products of reactions involving this compound? The compounds are very basic and tend to streak on silica gel.

Answer:

The basic nature of the piperazine and aniline moieties can indeed make purification by standard silica gel chromatography challenging, often leading to tailing and poor separation.

  • Column Chromatography with Basic Additives: To neutralize the acidic silanol groups on the silica gel, add a small amount of a basic modifier to your eluent.

    • Recommended Method: Add 0.5-2% of triethylamine or ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). This will significantly improve the peak shape and separation.[3][4]

  • Alternative Stationary Phases:

    • Basic Alumina: Using a column packed with basic alumina instead of silica gel can be a very effective way to purify basic compounds without the need for mobile phase additives.[5]

    • Amine-Functionalized Silica: Pre-packed columns with amine-functionalized silica are commercially available and are designed for the purification of basic compounds.[6]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: For crude mixtures, an acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel with a triethylamine-modified eluent) or recrystallization.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography using a basic modifier in the eluent.

Data Summary

Table 1: Recommended Starting Conditions for Amide Coupling

ParameterRecommended Condition
Coupling Reagent HATU or PyBOP
Base DIPEA or Triethylamine
Solvent Anhydrous DMF or Dioxane
Temperature Room Temperature to 80 °C
Stoichiometry Acid:Amine:Reagent:Base = 1:1.2:1.1:2.5

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Condition
Palladium Precatalyst XPhos Pd G3 or SPhos Pd G3
Ligand XPhos or SPhos
Base NaOtBu or Cs₂CO₃
Solvent Anhydrous, degassed Toluene or Dioxane
Temperature 80-110 °C
Catalyst Loading 1-5 mol%

Visual Troubleshooting Guides

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling Activation Incomplete Acid Activation? Start->Activation Nucleophilicity Low Amine Nucleophilicity? Start->Nucleophilicity SideReaction Side Reaction at Piperazine? Start->SideReaction Conditions Suboptimal Conditions? Start->Conditions UseStrongerReagent Use HATU or PyBOP Activation->UseStrongerReagent Yes AddBase Add DIPEA or TEA Nucleophilicity->AddBase Yes ProtectPiperazine Protect Piperazine (Boc) SideReaction->ProtectPiperazine Yes IncreaseTemp Increase Temperature / Change Solvent Conditions->IncreaseTemp Yes Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Catalyst Suboptimal Catalyst/Ligand? Start->Catalyst Base Incorrect Base? Start->Base Poisoning Catalyst Poisoning? Start->Poisoning Dehalogenation Dehalogenation Side Reaction? Start->Dehalogenation ChangeLigand Use Bulky Ligand (XPhos, SPhos) Catalyst->ChangeLigand Yes ChangeBase Try NaOtBu or Cs2CO3 Base->ChangeBase Yes IncreaseLoading Increase Catalyst Loading Poisoning->IncreaseLoading Yes OptimizeConditions Lower Temp / Change Base Dehalogenation->OptimizeConditions Yes

References

Technical Support Center: Optimizing Aniline Reactions to Minimize By-product Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during aniline reactions. Our focus is to provide actionable strategies to minimize by-product formation, thereby improving yield, purity, and overall reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in aniline synthesis and subsequent reactions?

A1: By-product formation is highly dependent on the specific reaction. In the industrial synthesis of aniline via nitrobenzene hydrogenation, common by-products include partially hydrogenated intermediates like nitrosobenzene and phenylhydroxylamine, which can condense to form azoxybenzene and azobenzene.[1] Over-hydrogenation can also lead to the formation of cyclohexylamine.[2] In other reactions involving aniline, such as acylation, diazotization, halogenation, and N-alkylation, you may encounter di-acylated species, phenols, triazines, polyhalogenated anilines, and di-alkylated anilines, respectively.[3]

Q2: How does temperature control impact by-product formation?

A2: Temperature is a critical parameter in controlling the selectivity of aniline reactions. For instance, in the hydrogenation of nitrobenzene, elevated temperatures can compromise aniline selectivity.[4] In diazotization reactions, maintaining a low temperature (typically 0-5°C) is crucial to prevent the decomposition of the unstable diazonium salt into phenol and other by-products.[1] Similarly, high temperatures during acylation can promote di-acylation.

Q3: What is the role of the catalyst in minimizing by-products?

A3: The choice of catalyst is pivotal for achieving high selectivity. In nitrobenzene hydrogenation, various metal-supported catalysts (e.g., Pd, Ni, Pt, Cu) are used, with their performance influencing the formation of over-hydrogenated products.[4] For instance, bimetallic catalysts like Pd-Ni have been shown to offer higher selectivity to aniline compared to monometallic Ni catalysts by preventing the formation of intermediate condensation products. In acylation reactions, specific catalysts can improve the yield of the desired mono-acylated product under milder conditions.

Q4: How can I prevent over-alkylation when preparing N-alkylated anilines?

A4: Over-alkylation, leading to di-alkylated and even quaternary ammonium salts, is a common issue because the mono-alkylated product is often more nucleophilic than aniline itself. Key strategies to minimize this include:

  • Stoichiometric Control: Using a significant excess of aniline compared to the alkylating agent.

  • Choice of Alkylating Agent: Alcohols are often preferred over more reactive alkyl halides.

  • Reaction Conditions: Lowering the reaction temperature can improve selectivity for the mono-alkylated product.[3]

Q5: My aniline reaction mixture has turned dark. What does this indicate and how can I fix it?

A5: A dark coloration, often brown or black, typically indicates the formation of oxidized impurities or polymeric by-products. Aniline is susceptible to oxidation, especially when exposed to air or certain reagents. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). If the product has already formed, purification methods such as treatment with activated carbon during recrystallization can help remove colored impurities.

Troubleshooting Guides

Issue 1: Low Yield of Aniline in Nitrobenzene Hydrogenation
Possible Cause Troubleshooting Steps
Catalyst Deactivation or Low Activity • Use a fresh batch of catalyst. • For recycled catalysts, consider a regeneration step. • Ensure the catalyst is appropriate for your specific reaction conditions.
Incomplete Reaction • Optimize hydrogen pressure and reaction temperature. • Increase reaction time and monitor progress using TLC or GC.
Formation of Intermediates (Azoxybenzene, Azobenzene) • Ensure a sufficient and continuous supply of hydrogen to promote complete reduction. • The addition of Pd to a Ni catalyst can suppress the formation of these intermediates.[5]
Over-hydrogenation to Cyclohexylamine • Lower the reaction temperature. • Reduce hydrogen pressure. • A lower loading of the active metal on the catalyst support can favor aniline selectivity.[4]
Issue 2: Formation of Di-acylated By-product in Aniline Acylation
Possible Cause Troubleshooting Steps
Excess Acylating Agent • Reduce the molar ratio of the acylating agent (e.g., acetic anhydride, acetyl chloride) to be closer to a 1:1 stoichiometry with aniline. An optimized 1:2 molar ratio of aniline to acetic anhydride has been reported to yield the highest mono-acylated product.
High Reaction Temperature • Lower the reaction temperature. For acylation with acetic acid, 140°C has been identified as an optimal temperature to maximize the mono-acylated product.
Unselective Reaction Conditions • Utilize a selective catalyst system, such as a mesoporous polyaniline-supported silver nanoparticle catalyst for solvent-free conditions. • Employ a phase transfer catalyst like TBAB in DMF with K₂CO₃ for N-acetylation with acetyl chloride at room temperature.[6]
Issue 3: Low Yield and Oily By-products in Diazotization Reactions
Possible Cause Troubleshooting Steps
Decomposition of Diazonium Salt • Strictly maintain the reaction temperature between 0-5°C using an ice bath.[1] • Add the sodium nitrite solution slowly to control the exothermic nature of the reaction.
Formation of Diazoamino Compounds (Triazines) • Ensure an adequate excess of acid (e.g., hydrochloric acid). A higher acid ratio for more electron-rich anilines can suppress by-product formation.[7]
Incomplete Reaction • Use a freshly prepared solution of sodium nitrite. • Test for a slight excess of nitrous acid using starch-iodide paper to confirm the completion of the reaction.

Data Presentation: By-product Control in Aniline Reactions

Table 1: Influence of Catalyst on By-product Formation in Nitrobenzene Hydrogenation

CatalystTemperature (°C)Aniline Selectivity (%)Major By-productsBy-product Selectivity (%)Reference
5 wt% Pd/Al₂O₃180~90Cyclohexylamine, Cyclohexanol~10[4]
0.3 wt% Pd/Al₂O₃180>98Cyclohexylamine, Cyclohexanol<2[4]
Ni(18.4)-HPS100LowerNitrosobenzene, PhenylhydroxylamineSignificant[5]
Pd(0.5)-Ni(17.9)-HPS100HigherNot specifiedIntermediates not observed[5]
Pd/MnFe₂O₄30>96Not detected<4[8]

Table 2: Regioselectivity in the Bromination of Unprotected Anilines

Aniline DerivativeHalogenating AgentSolventReaction Conditionspara-Isomer Yield (%)ortho-Isomer Yield (%)Reference
2-MethylanilineCuCl₂[hmim]Cl40°C, 3 equiv. CuCl₂85 (chloro)-
AnilineCuBr₂[hmim]BrRoom Temp, 3 equiv. CuBr₂95 (bromo)5 (bromo)
3-NitroanilineNBSDioxaneRoom Temp12 (bromo)88 (bromo)[9]
3-NitroanilineNBSDMSORoom Temp95 (bromo)5 (bromo)[9]

Table 3: Selectivity in N-Alkylation of Aniline

Alkylating AgentCatalystTemperature (°C)N-monoalkylaniline Selectivity (%)N,N-dialkylaniline Selectivity (%)Reference
MethanolZn₀.₅Co₀.₅Fe₂O₄250~99~1[10]
Dimethyl Carbonate (DMC)Zn₀.₅Co₀.₅Fe₂O₄200LowerAppreciable amounts[10]
EthanolKβ Zeolite2001000

Experimental Protocols

Protocol 1: Selective Mono-acetylation of Aniline

This protocol is adapted from established laboratory procedures for the synthesis of acetanilide, a method often used to protect the amino group and control reactivity in subsequent reactions.

Materials:

  • Aniline (500 mg)

  • Water (14 mL)

  • Concentrated Hydrochloric Acid (0.45 mL)

  • Acetic Anhydride (0.6 mL)

  • Sodium Acetate (530 mg)

  • 95% Ethanol (for recrystallization)

Procedure:

  • Dissolve 500 mg of aniline in 14 mL of water in a suitable flask. Note that aniline is not fully miscible and will form a separate layer.

  • Add 0.45 mL of concentrated hydrochloric acid to the mixture to form the water-soluble aniline hydrochloride.

  • In a separate container, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the flask to ensure mixing.

  • Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide will form.

  • Cool the mixture in an ice bath to ensure complete precipitation of the product.

  • Collect the solid acetanilide by vacuum filtration and wash the crystals with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure acetanilide.

Protocol 2: Controlled Diazotization of Aniline

This protocol outlines a general procedure for the preparation of benzenediazonium chloride, emphasizing the critical control of temperature to prevent the formation of phenolic by-products.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Water

  • Ice

Procedure:

  • In a beaker, dissolve aniline in an excess of dilute hydrochloric acid (a molar ratio of approximately 1 part aniline to 2.5-3 parts acid is recommended).

  • Cool the beaker in a salt-ice bath to bring the temperature of the solution to 0-5°C.

  • In a separate container, prepare a solution of sodium nitrite in water (approximately 1 to 1.1 molar equivalents to the aniline) and cool this solution in the ice bath as well.

  • Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature does not rise above 5°C.

  • After the complete addition of the sodium nitrite solution, check for the presence of a slight excess of nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the reaction is complete.

  • The resulting clear, pale-yellow solution of benzenediazonium chloride should be used immediately in subsequent reactions due to its instability.

Visualizations

Byproduct_Formation_Nitrobenzene_Hydrogenation Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene +H₂ Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine +H₂ Azoxybenzene Azoxybenzene (By-product) Nitrosobenzene->Azoxybenzene + Phenylhydroxylamine Aniline Aniline (Desired Product) Phenylhydroxylamine->Aniline +H₂ Cyclohexylamine Cyclohexylamine (By-product) Aniline->Cyclohexylamine Excess H₂ (Over-hydrogenation) Azobenzene Azobenzene (By-product) Azoxybenzene->Azobenzene +H₂

Caption: By-products in nitrobenzene hydrogenation.

Aniline_Acylation_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_byproducts Potential By-products to Minimize Aniline Aniline Reaction Acylation Reaction Aniline->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Reaction CrudeProduct Crude Acetanilide Mixture Reaction->CrudeProduct Diacylated Di-acylated Aniline Reaction->Diacylated Excess Acylating Agent High Temperature Precipitation Precipitation (e.g., add to water) Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization PureProduct Pure Acetanilide Recrystallization->PureProduct CrudeProduct->Precipitation

Caption: Workflow for selective aniline acylation.

Diazotization_Control cluster_conditions Critical Reaction Conditions AnilineHCl Aniline Hydrochloride Solution Desired_Pathway Desired Pathway AnilineHCl->Desired_Pathway Byproduct_Pathway By-product Pathway AnilineHCl->Byproduct_Pathway NaNO2 Sodium Nitrite Solution NaNO2->Desired_Pathway Temp Temperature Control (0-5°C) Acid Sufficient Acid (e.g., excess HCl) Desired_Pathway->Temp Desired_Pathway->Acid Diazonium_Salt Benzenediazonium Salt (Desired Product) Desired_Pathway->Diazonium_Salt Phenol Phenol (By-product) Byproduct_Pathway->Phenol Triazine Triazine (By-product) Byproduct_Pathway->Triazine Diazonium_Salt->Byproduct_Pathway Decomposition (>5°C) or Coupling with Aniline

Caption: Controlling by-products in diazotization.

References

Technical Support Center: Scaling Up Production of 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-(4-Methyl-1-piperazinyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this key pharmaceutical intermediate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound. The primary synthetic route considered involves the N-arylation of 1-methylpiperazine with a suitable ortho-nitrohalobenzene followed by the reduction of the nitro group.

Problem Potential Cause Recommended Solution
Low Yield in N-Arylation Step 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Base Inefficiency: The chosen base may not be strong enough or may have poor solubility. 3. Catalyst Deactivation: If using a catalyzed reaction (e.g., Buchwald-Hartwig), the catalyst may be poisoned by impurities.1. Reaction Monitoring: Monitor reaction progress by TLC or HPLC and consider extending the reaction time or cautiously increasing the temperature. 2. Base Screening: Test alternative bases such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine. Ensure adequate mixing to overcome solubility issues. 3. Reagent Purity: Use high-purity starting materials and solvents. If using a catalyst, ensure it is fresh and handled under an inert atmosphere.
Formation of Side Products in N-Arylation 1. Di-arylation: Reaction of the product with another molecule of the ortho-nitrohalobenzene. 2. Hydrolysis of Halo-aromatic: Presence of water leading to the formation of 2-nitrophenol.1. Stoichiometry Control: Use a slight excess of 1-methylpiperazine to favor the mono-arylation product. 2. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.
Incomplete Nitro Group Reduction 1. Insufficient Reducing Agent: The amount of reducing agent is not adequate for the scale of the reaction. 2. Catalyst Inactivity (for catalytic hydrogenation): The catalyst (e.g., Pd/C) may be poisoned or deactivated.1. Adjust Stoichiometry: Increase the equivalents of the reducing agent (e.g., Fe/HCl, SnCl₂). 2. Catalyst Management: Use a fresh batch of catalyst. Ensure the reaction medium is free from catalyst poisons like sulfur compounds.
Product Darkening/Decomposition 1. Oxidation: The aniline product is susceptible to air oxidation, which can lead to coloration. 2. Residual Impurities: Presence of residual nitro compounds or other impurities can lead to degradation.1. Inert Atmosphere: Conduct the final steps of the reaction and the work-up under an inert atmosphere (e.g., Nitrogen or Argon). 2. Thorough Purification: Ensure complete removal of starting materials and intermediates through appropriate work-up and purification steps.
Difficulty in Product Isolation/Purification 1. Poor Crystallization: The product may not crystallize easily from the chosen solvent system. 2. Emulsion during Work-up: Formation of a stable emulsion during aqueous extraction.1. Solvent Screening: Test various solvent systems for crystallization. Consider using an anti-solvent technique. 2. Break Emulsion: Add brine or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method is a two-step process:

  • N-Arylation: Nucleophilic aromatic substitution of an ortho-nitrohalobenzene (e.g., 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene) with 1-methylpiperazine.

  • Nitro Reduction: Reduction of the resulting 1-methyl-4-(2-nitrophenyl)piperazine to the desired aniline using methods such as catalytic hydrogenation (e.g., H₂/Pd/C) or metal/acid reduction (e.g., Fe/HCl).

Q2: What are the critical process parameters to control during the N-arylation step at scale?

A2: Key parameters include:

  • Temperature: Exothermic reactions can lead to runaway conditions. Ensure adequate cooling capacity and controlled addition of reagents.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially if using a solid base. Poor mixing can lead to localized "hot spots" and increased side product formation.

  • Stoichiometry: Precise control of the reactant ratio is important to minimize di-arylation and unreacted starting materials.

Q3: Which method is preferred for the nitro group reduction at an industrial scale?

A3: Catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction profile, which simplifies product purification. However, it requires specialized high-pressure equipment and careful handling of the catalyst. Metal/acid reductions, such as using iron in the presence of an acid, are also common and avoid the need for high-pressure reactors but may involve a more complex work-up to remove metal salts.

Q4: How can I minimize the formation of colored impurities in the final product?

A4: Aniline derivatives are prone to oxidation. It is crucial to handle the final product under an inert atmosphere. Additionally, ensuring the complete reduction of the nitro intermediate and thorough purification to remove any residual starting materials or byproducts will improve the color and stability of the final product.

Q5: What are suitable purification techniques for this compound on a large scale?

A5: The primary purification method is crystallization. A thorough screening of solvents is recommended to find a system that provides good yield and high purity. In some cases, a distillation under reduced pressure might be feasible if the product is thermally stable.

Experimental Protocols

Protocol 1: N-Arylation of 1-Chloro-2-nitrobenzene with 1-Methylpiperazine
  • Reaction Setup: To a stirred solution of 1-chloro-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or DMSO, add 1-methylpiperazine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-12 hours.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 1-methyl-4-(2-nitrophenyl)piperazine, which can be used in the next step without further purification or can be purified by crystallization.

Protocol 2: Reduction of 1-Methyl-4-(2-nitrophenyl)piperazine

Method A: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure reactor, dissolve 1-methyl-4-(2-nitrophenyl)piperazine (1.0 eq) in a solvent such as methanol or ethanol. Add a palladium on carbon catalyst (5-10 wt% Pd/C, 1-5 mol%).

  • Reaction Conditions: Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at room temperature. The reaction is typically exothermic and may require cooling.

  • Work-up: Once the reaction is complete (as monitored by hydrogen uptake or HPLC), carefully filter the mixture through a bed of celite to remove the catalyst.

  • Isolation: Evaporate the solvent to yield this compound.

Method B: Metal/Acid Reduction

  • Reaction Setup: To a stirred suspension of iron powder (3.0-5.0 eq) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: Slowly add a solution of 1-methyl-4-(2-nitrophenyl)piperazine (1.0 eq) in ethanol to the refluxing mixture.

  • Reaction Conditions: Maintain the reaction at reflux until the starting material is consumed (monitor by TLC or HPLC).

  • Work-up: Cool the reaction mixture and filter to remove the iron salts. Make the filtrate basic with an aqueous solution of sodium carbonate.

  • Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitro Reduction start 1-Chloro-2-nitrobenzene + 1-Methylpiperazine process1 Heat with Base (e.g., K₂CO₃) in Solvent (e.g., Ethanol) start->process1 intermediate Crude 1-Methyl-4-(2-nitrophenyl)piperazine process1->intermediate process2 Reduction (e.g., H₂/Pd/C or Fe/HCl) intermediate->process2 purification Work-up & Purification (Crystallization) process2->purification end This compound purification->end

Caption: A typical two-step experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield q1 Which step shows low yield? start->q1 n_arylation N-Arylation q1->n_arylation Step 1 reduction Nitro Reduction q1->reduction Step 2 check_arylation Check: - Reaction Time/Temp - Base Strength - Reagent Purity n_arylation->check_arylation check_reduction Check: - Reducing Agent Stoichiometry - Catalyst Activity - Reaction Conditions reduction->check_reduction

Caption: A logical troubleshooting workflow for addressing low yield in the synthesis process.

analytical challenges in detecting impurities in 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical challenges associated with detecting impurities in 2-(4-Methyl-1-piperazinyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities can originate from starting materials, by-products of the synthesis process, or degradation of the final product. Common synthesis routes, such as the N-arylation of 1-methylpiperazine with 1-fluoro-2-nitrobenzene followed by reduction, can lead to several potential impurities.[1] These may include unreacted starting materials, positional isomers, over-methylated species, or products of side reactions.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most widely used and robust technique for analyzing aromatic amines and their impurities.[2] It offers excellent resolution for separating closely related compounds. For structural elucidation and confirmation of unknown impurities, coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended.[3]

Q3: Why is my HPLC baseline noisy during the analysis?

A3: A noisy baseline can be caused by several factors, including contaminated mobile phase, inadequate solvent degassing, detector instability, or system leaks.[4] Always use high-purity, HPLC-grade solvents and ensure they are freshly prepared and properly degassed.[5] Regularly inspecting the system for leaks, especially around fittings and seals, can also help mitigate this issue.[4]

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation (or stress testing) studies are essential to identify potential degradation products that could form under various stress conditions, such as acid, base, oxidation, heat, and light.[6][7] This information is crucial for developing stability-indicating analytical methods, which can reliably separate the active pharmaceutical ingredient (API) from its degradation products, ensuring the safety and efficacy of the drug product.[7] For piperazine derivatives, oxidative and photolytic degradation can be significant pathways.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Peak Tailing for the Analyte - Secondary Silanol Interactions: The basic amine groups on the analyte can interact with acidic silanol groups on the silica-based column packing. - Column Overload: Injecting too concentrated a sample. - Inappropriate Mobile Phase pH: The pH is not optimal for keeping the analyte in a single ionic form.- Use a modern, end-capped C18 column or a column specifically designed for basic compounds. - Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase to mask silanol groups. - Reduce the sample concentration.[9] - Adjust the mobile phase pH to be at least 2 units above or below the pKa of the amine groups.
Unexpected "Ghost" Peaks - Contamination in the injector or sample loop. - Impurities in the mobile phase, especially during gradient elution. [5] - Carryover from a previous injection. - Run a blank gradient (injecting only mobile phase) to see if the peaks persist.[10] - Thoroughly clean the injector and sample loop.[11] - Use freshly prepared, high-purity mobile phase solvents.[5] - Implement a robust needle wash protocol between injections.
Variable or Drifting Retention Times - Inadequate column equilibration between runs. [10] - Changes in mobile phase composition (e.g., evaporation of volatile components). [9] - Fluctuations in column temperature. [9] - Pump malfunction or leaks causing inconsistent flow rate. [9]- Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[9] - Keep mobile phase reservoirs covered.[9] - Use a column oven to maintain a consistent temperature.[9] - Check the pump for leaks and ensure it is delivering a stable flow rate.[9]
Poor Resolution Between Impurity and Main Peak - Suboptimal mobile phase composition. - Incorrect column chemistry. - Gradient slope is too steep. - Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice-versa) or change the ratio.[12] - Try a column with a different selectivity (e.g., a Phenyl-Hexyl or Cyano phase). - Optimize the gradient profile by making it shallower around the elution time of the critical pair.

Potential Impurity Data

The following table lists potential process-related impurities and degradation products of this compound based on common synthetic routes and degradation pathways. Note: Retention times are hypothetical and will vary based on the specific HPLC method used.

Impurity NameStructurePotential OriginHypothetical Relative Retention Time (RRT)
1-MethylpiperazineStarting Material0.25
1-Fluoro-2-nitrobenzeneStarting Material1.30
1-(2-Nitrophenyl)-4-methylpiperazineIntermediate1.15
N-Oxide of AnalyteStructure with N-oxide on piperazine nitrogenOxidative Degradation0.85
Dimerization ProductStructure showing two analyte molecules linkedSide Reaction>1.50

Experimental Protocols

Protocol: RP-HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis. Method optimization will be required.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

    • Mobile Phase A: 0.01 M Ammonium Formate buffer, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      25 40 60
      30 10 90
      35 10 90
      36 95 5

      | 45 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration using the same diluent.

    • Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection.

Visualizations

Impurity Identification Workflow

cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation A Run HPLC-UV Analysis of Sample B Detect Unknown Peak(s) A->B C Check Process Chemistry (Starting Materials, Intermediates) B->C Process-Related? D Perform Forced Degradation Studies B->D Degradant? E Analyze Sample by LC-MS B->E Structural Elucidation Needed F Obtain Mass of Impurity E->F G Propose Structure based on Mass and Fragmentation F->G H Synthesize Proposed Impurity Standard G->H I Co-inject Sample and Standard H->I J Confirm Retention Time Match I->J K K J->K Impurity Confirmed

Caption: Workflow for the identification and confirmation of unknown impurities.

Troubleshooting Flowchart: Abnormal Peak Shape

cluster_0 Diagnosis cluster_1 Solutions start Abnormal Peak Shape Observed q_shape What is the shape? start->q_shape q_tailing Is analyte basic? q_shape->q_tailing Tailing q_fronting Is sample concentration high? q_shape->q_fronting Fronting q_split Is sample solvent stronger than mobile phase? q_shape->q_split Split / Broad sol_tailing Use end-capped column or add competing base to mobile phase. q_tailing->sol_tailing Yes sol_clog Replace column frit or column. q_tailing->sol_clog No sol_fronting Dilute the sample. q_fronting->sol_fronting Yes q_fronting->sol_clog No sol_split Dissolve sample in mobile phase. q_split->sol_split Yes q_split->sol_clog No end Problem Resolved sol_tailing->end sol_fronting->end sol_split->end sol_clog->end

Caption: A logical guide for troubleshooting common HPLC peak shape issues.

References

Validation & Comparative

Comparative Efficacy of 2-(4-Methyl-1-piperazinyl)aniline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antiproliferative and signaling pathway inhibitory activities of novel compounds incorporating the 2-(4-methyl-1-piperazinyl)aniline scaffold.

This guide provides a comparative analysis of the efficacy of various derivatives of this compound, a versatile scaffold in medicinal chemistry. The focus is on their potential as anticancer agents, with supporting experimental data on their antiproliferative activities and their role as kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development.

Antiproliferative Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

A series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines. The compounds, which feature a this compound core structure with various sulfonyl chloride substitutions, demonstrated a range of cytotoxic activities.

Table 1: In Vitro Antiproliferative Activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives (IC50 in µM) [1]

CompoundK562 (Leukemia)Colo-205 (Colon)MDA-MB 231 (Breast)IMR-32 (Neuroblastoma)
6a >10085.492.695.3
6b >10078.281.588.1
6c >10065.870.376.9
6d 50.112.515.818.4
6e 62.720.325.128.7
6f >10090.195.498.2
6g >10072.478.981.6
6h >10088.991.294.5
6i 55.318.722.426.1
6j >10093.296.599.3

Among the synthesized compounds, 6d , 6e , and 6i exhibited the most significant antiproliferative activity against the tested cancer cell lines, with the exception of K562.[1] Compound 6d emerged as a particularly potent derivative, suggesting that the specific substitution on the piperazine moiety plays a crucial role in its anticancer efficacy.[1]

Antiproliferative Activity of Indolin-2-one Derivatives

In another study, a series of indolin-2-one derivatives incorporating a piperazine-1-carbothiohydrazide moiety were synthesized and evaluated for their antiproliferative activity. While not direct derivatives of this compound, these compounds share the core piperazine structure and provide valuable comparative data on the impact of different chemical modifications on anticancer activity.

Table 2: In Vitro Antiproliferative Activity of Indolin-2-one Derivatives (IC50 in µM) [2]

CompoundA549 (Lung)HCT-116 (Colon)
5f -3.49
6d 3.59-
6l 5.584.57
Sunitinib --

Compounds 6d and 6l were identified as the most potent against A549 lung cancer cells, while compounds 5f and 6l showed strong activity against HCT-116 colon cancer cells, with efficacy comparable to the established anticancer drug Sunitinib.[2]

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a critical kinase involved in regulating cell growth, proliferation, and survival, making it a key target in cancer therapy.[3][4][5] Several derivatives of this compound have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway.

Below is a diagram illustrating the mTOR signaling pathway and the points of inhibition by targeted therapies.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Translation S6K1->Translation fourEBP1->Translation | Proliferation Cell Growth & Proliferation Translation->Proliferation Inhibitor This compound Derivatives Inhibitor->mTORC1 Inhibition

Caption: The mTOR signaling pathway and point of inhibition.

This pathway is often hyperactivated in cancer.[4] Growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K, which in turn activates Akt. Akt then inhibits the TSC1/TSC2 complex, a negative regulator of Rheb. The activation of Rheb stimulates the mTORC1 complex, which promotes protein translation and cell proliferation through the phosphorylation of downstream targets like S6K1 and 4E-BP1.[4][6] Derivatives of this compound have been designed to directly inhibit mTORC1, thereby blocking these downstream effects and halting cancer cell growth.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Human cancer cell lines (K562, Colo-205, MDA-MB 231, and IMR-32) were seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for an additional 24 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases, such as mTOR, is typically evaluated using in vitro kinase assays. A general protocol is as follows:

  • Assay Setup: The assay is performed in a 96- or 384-well plate format.

  • Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the kinase to the wells containing the substrate, ATP, and the test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in cancer therapy. The antiproliferative data presented here highlight the importance of specific structural modifications in enhancing the efficacy of these derivatives. Furthermore, their ability to target key signaling pathways, such as the mTOR pathway, provides a clear mechanism for their anticancer activity. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the therapeutic potential of this chemical scaffold.

References

A Comparative Guide to 2-(4-Methyl-1-piperazinyl)aniline and Other Aniline Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, the choice of building blocks is paramount to the efficiency of the synthetic route and the performance of the final product. Aniline and its derivatives are fundamental synthons, serving as versatile precursors for a vast array of complex molecules. This guide provides an in-depth comparison of 2-(4-Methyl-1-piperazinyl)aniline with other commonly employed aniline derivatives, focusing on their application in key synthetic reactions, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a bi-functional molecule featuring a primary aromatic amine and a tertiary amine incorporated within a piperazine ring. This unique structural motif makes it a valuable intermediate in the synthesis of pharmaceutically active compounds, including anti-cancer and anti-viral agents.[1][2] The presence of the piperazine moiety can enhance the solubility and biological activity of the final molecule.[1][2]

Comparison of Synthetic Performance

The utility of an aniline derivative in synthesis is largely determined by its reactivity in key bond-forming reactions. This section compares the performance of this compound with other anilines in two pivotal reaction classes: Palladium-catalyzed cross-coupling reactions and Sandmeyer reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are cornerstones of modern synthesis for the formation of C-N and C-C bonds, respectively. The nature of the aniline derivative significantly influences the reaction efficiency.

Buchwald-Hartwig Amination: This reaction is a powerful method for the synthesis of N-aryl piperazines, a common scaffold in bioactive molecules. The nucleophilicity of the aniline and the nature of the substituents on the aromatic ring play a crucial role in the reaction outcome.

While direct comparative studies are limited, the reactivity of this compound can be inferred from the general principles of Buchwald-Hartwig amination. The electron-donating nature of the piperazinyl group at the ortho-position is expected to increase the electron density on the aniline nitrogen, potentially enhancing its nucleophilicity compared to unsubstituted aniline. However, the steric bulk of the piperazinyl group might slightly hinder the reaction rate.

In comparison, haloanilines are common substrates for Buchwald-Hartwig reactions, where they serve as the electrophilic partner. For instance, the coupling of an amine with a bromoaniline proceeds readily. The choice between using a piperazinyl-substituted aniline as the nucleophile or a haloaniline as the electrophile will depend on the overall synthetic strategy and the availability of starting materials.

Table 1: Comparison of Aniline Derivatives in Buchwald-Hartwig Amination

Aniline DerivativeRole in ReactionTypical Catalyst SystemGeneral Observations
This compoundNucleophilePd₂(dba)₃ / XantphosThe electron-donating piperazinyl group may enhance nucleophilicity, but steric hindrance could be a factor.
2-BromoanilineElectrophilePd(OAc)₂ / BINAPA common substrate; the C-Br bond is readily activated by the palladium catalyst.
AnilineNucleophilePd₂(dba)₃ / RuPhosServes as a baseline for reactivity; less nucleophilic than alkylamines.

Suzuki-Miyaura Coupling: This reaction is essential for the formation of biaryl structures. While anilines themselves are not direct participants, their derivatives, particularly haloanilines, are key substrates. The reactivity trend for halogens in Suzuki coupling is I > Br > Cl.[3] Therefore, an iodo- or bromo-substituted aniline would be a more reactive coupling partner than a chloro-substituted one.

For a molecule like this compound to be used in a Suzuki coupling, it would first need to be functionalized with a halogen or a boronic ester. The inherent reactivity of the aniline derivative would then be dictated by the nature of this functional group.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method to convert a primary aromatic amine into a variety of functional groups (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate.[4] This reaction is particularly relevant for the synthesis of the antidepressant vortioxetine, where a derivative of this compound is a key precursor.[1][5]

The efficiency of the Sandmeyer reaction is generally high for a wide range of aniline derivatives. The presence of the piperazine moiety in 2-(piperazin-1-yl)aniline does not significantly hinder the diazotization and subsequent substitution.

Application in Drug Synthesis: Case Studies

The choice of aniline derivative can have a profound impact on the biological activity of the synthesized molecule. This is particularly evident in the development of kinase inhibitors.

Case Study 1: Synthesis of Vortioxetine

Vortioxetine is an antidepressant whose synthesis can be achieved via a Sandmeyer reaction starting from 2-(piperazin-1-yl)aniline.[1][6]

Synthetic Workflow for Vortioxetine:

Vortioxetine_Synthesis A 1-Fluoro-2-nitrobenzene C 1-(2-Nitrophenyl)piperazine A->C B Piperazine B->C D 2-(Piperazin-1-yl)aniline C->D Reduction (e.g., H2, Pd/C) E Diazonium Salt Intermediate D->E Diazotization (NaNO2, H+) G Vortioxetine E->G F 2,4-Dimethylthiophenol F->G Sandmeyer Reaction

Caption: Synthetic workflow for Vortioxetine.

Experimental Protocol: Sandmeyer Reaction for Vortioxetine Synthesis (Adapted from patent literature) [1][5]

  • Diazotization: Dissolve 2-(piperazin-1-yl)aniline (1.0 eq) in an acidic medium (e.g., aqueous acetic acid) and cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water while maintaining the temperature below 10 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Coupling: In a separate flask, prepare a solution of 2,4-dimethylthiophenol (1.1 eq).

  • Slowly add the cold diazonium salt solution to the 2,4-dimethylthiophenol solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture, neutralize with a base (e.g., sodium carbonate), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization to obtain vortioxetine.

A reported overall yield for a similar multi-step synthesis of vortioxetine is 17%.[5]

Case Study 2: Synthesis of Kinase Inhibitors (e.g., Lapatinib Derivatives)

The 4-anilinoquinazoline scaffold is a common feature in many tyrosine kinase inhibitors, such as Lapatinib, which targets EGFR and HER2. The aniline moiety is a critical component that interacts with the ATP-binding pocket of the kinase. Modifying the aniline portion can significantly impact the inhibitor's potency and selectivity.

General Synthetic Workflow for 4-Anilinoquinazoline Kinase Inhibitors:

Kinase_Inhibitor_Synthesis A Substituted 2-Aminobenzoic Acid C Quinazolinone Intermediate A->C B Formamide B->C Cyclization E 4-Chloroquinazoline Intermediate C->E D Chlorinating Agent (e.g., SOCl2) D->E Chlorination G 4-Anilinoquinazoline Kinase Inhibitor E->G F Substituted Aniline (e.g., this compound or 3-Chloro-4-fluoroaniline) F->G Nucleophilic Aromatic Substitution

Caption: General workflow for kinase inhibitor synthesis.

The biological activity of the final kinase inhibitor is highly dependent on the nature of the aniline derivative used in the final step.

Table 2: Comparison of Aniline Derivatives in the Synthesis of EGFR/HER2 Inhibitors and Their Biological Activity

Aniline Derivative Used in SynthesisResulting Inhibitor (Example)EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Reference
3-Chloro-4-(pyridin-2-ylmethoxy)anilineDerivative 6j1.887.8[3]
3-Chloro-4-fluoroanilineLapatinib10.89.8[7]
4-MethylanilineAnilino-1,4-naphthoquinone (Compound 3)3.96Not Reported

As shown in Table 2, subtle changes to the aniline building block can lead to significant differences in the inhibitory potency of the final compound. For instance, the derivative synthesized from 3-chloro-4-(pyridin-2-ylmethoxy)aniline (compound 6j) shows a 6-fold higher potency against EGFR compared to Lapatinib, which is synthesized from 3-chloro-4-fluoroaniline.[3][7] This highlights the importance of selecting the appropriate aniline derivative to optimize the biological activity of the target molecule.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex, biologically active molecules. Its unique combination of a nucleophilic primary amine and a piperazine moiety offers advantages in terms of potential for enhanced biological activity and improved physicochemical properties of the final products.

When compared to more traditional aniline derivatives like haloanilines, the choice of synthon ultimately depends on the specific synthetic strategy. In palladium-catalyzed cross-coupling reactions, this compound can act as a potent nucleophile, while haloanilines are effective electrophilic partners. In reactions like the Sandmeyer synthesis, the piperazinyl group is well-tolerated and allows for the efficient introduction of other functional groups.

The case studies of vortioxetine and kinase inhibitors demonstrate that the careful selection of the aniline derivative is not just a matter of synthetic efficiency but is also a critical determinant of the biological performance of the final drug molecule. Researchers and drug development professionals should, therefore, consider the diverse range of available aniline derivatives to optimize both their synthetic routes and the therapeutic potential of their target compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Aromatic Amines and Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-(4-Methyl-1-piperazinyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis, is critical for ensuring product quality and safety.[1] While specific public validation data for this compound is limited, a robust analytical method validation can be established by comparing techniques used for structurally similar aromatic amines and piperazine derivatives. This guide provides an objective comparison of common analytical methodologies, supported by experimental data from published studies on related compounds, to assist in the selection and validation of the most suitable analytical methods.

The analysis of amine compounds can be challenging due to their polarity and potential for adsorption.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques employed for their analysis.[2] Due to the low UV absorbance of many amines, a derivatization step is frequently necessary to enhance their chromatographic behavior and detectability.[2]

Comparison of Key Analytical Techniques

The selection of an analytical method is a balance between the required sensitivity, selectivity, and the complexity of the instrumentation. The following tables summarize the typical performance characteristics of HPLC-UV, HPLC-MS/MS, and GC-MS methods for the quantification of aromatic amines and piperazine derivatives, based on data from various studies.

Table 1: Performance Comparison of Analytical Methods for Aromatic Amines
ParameterHPLC-UV MethodHPLC-MS/MS MethodGC-MS Method
Linearity (r²) > 0.995[3]> 0.999[3]> 0.999[4]
Range 1 - 100 µg/mL[3]0.1 - 1000 ng/mL[3]0.5 - 25.0 mg/L[5]
Accuracy (% Recovery) 95 - 105%[3]98 - 102%[3]87 - 95%[6]
Precision (% RSD) < 5%[3]< 2%[3]< 8.3%[7]
Limit of Detection (LOD) 0.5 µg/mL[3]0.05 ng/mL[3]0.1 mg/L[5]
Limit of Quantitation (LOQ) 1 µg/mL[3]0.1 ng/mL[3]0.001 - 0.008 µg/m³[6]
Selectivity Moderate[3]High[3]High[6]
Table 2: Performance Comparison of Analytical Methods for Piperazine and its Derivatives
ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)
Linearity 30 - 350 ppm[8]-
Accuracy (% Recovery) --
Precision (% RSD) 1.13%[8]< 2.0%[9]
Limit of Detection (LOD) 30 ppm[8]-
Limit of Quantitation (LOQ) 90 ppm[8]-
Selectivity Good[8]Good[9]

Experimental Protocols

Detailed methodologies are fundamental for the successful validation and reproduction of analytical methods. Below are example protocols for HPLC-UV, HPLC-MS/MS, and GC-MS techniques based on published methods for similar compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of aromatic amines and can be adapted for this compound.

  • Instrumentation : HPLC system equipped with a pump, autosampler, and a UV-Vis detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[3]

  • Reagents and Standards :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (0.1%)[3]

    • Reference standard of the analyte.

  • Chromatographic Conditions :

    • Mobile Phase : A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).[3]

    • Flow Rate : 1.0 mL/min[3]

    • Column Temperature : 30 °C[3]

    • Detection Wavelength : 254 nm[3]

    • Injection Volume : 10 µL[3]

  • Sample Preparation : Samples are diluted with the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.[3]

  • Calibration : A calibration curve is generated by preparing a series of standards of known concentrations from a stock solution of the reference standard.[3]

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and selectivity, an HPLC-MS/MS method is preferred.

  • Instrumentation : An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Reagents and Standards : Same as HPLC-UV, with the addition of a suitable internal standard.[3]

  • Chromatographic Conditions : Similar to the HPLC-UV method, but often with a shorter run time.[3]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions : Specific precursor-to-product ion transitions for the analyte and its internal standard are monitored.[3]

  • Sample Preparation : May involve protein precipitation for biological matrices or simple dilution, followed by the addition of an internal standard, centrifugation, and transfer of the supernatant for injection.[3]

  • Calibration : A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For many amines, derivatization is necessary to improve their volatility.[10]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer. A DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) or similar is often used.[10]

  • Reagents and Standards :

    • Analyte and internal standard.

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).[10]

    • Solvents such as ethyl acetate and methanol.[10]

  • Derivatization Protocol :

    • To a dried extract of the sample, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.[10]

    • Seal the vial and heat at 70°C for 30 minutes.[10]

    • Cool the vial to room temperature before GC-MS analysis.[10]

  • GC-MS Conditions :

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[10]

    • Inlet Temperature : 250°C.[10]

    • Injection Volume : 1 µL, splitless mode.[10]

    • Oven Temperature Program : Initial temperature of 100°C (hold for 1 minute), then ramp at 15°C/min to 280°C.[10]

Visualizing the Validation Workflow

The process of analytical method validation follows a structured workflow to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages of this process.

Analytical_Method_Validation_Workflow cluster_params Key Validation Parameters A Method Development B Method Optimization A->B Refinement C Define Validation Parameters (ICH/FDA Guidelines) B->C D Validation Experiments C->D E Data Analysis and Evaluation D->E P1 Specificity/ Selectivity P2 Linearity & Range P3 Accuracy P4 Precision (Repeatability & Intermediate) P5 LOD & LOQ P6 Robustness F Validation Report E->F G Routine Use F->G

A typical workflow for analytical method validation.

This guide provides a framework for the validation of analytical methods for this compound by drawing comparisons with established methods for similar compounds. A rigorous validation process that adheres to regulatory guidelines such as those from the ICH and FDA is essential for generating reliable and defensible scientific data.[2]

References

A Comparative Analysis of the Biological Activities of 2-(4-Methyl-1-piperazinyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-methyl-1-piperazinyl)aniline scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various analogs of this compound, with a primary focus on their anticancer and enzyme inhibitory properties. The information is supported by experimental data from peer-reviewed studies to facilitate further research and drug development efforts. The piperazine ring, a common feature in many approved drugs, often enhances the pharmacokinetic properties of molecules.[1][2]

Anticancer Activity

Derivatives of the this compound core have been extensively investigated for their potential as anticancer agents.[3][4][5] These compounds have shown efficacy against a variety of cancer cell lines, often exhibiting potent cytotoxic and antiproliferative effects. The mechanism of action for many of these analogs involves the inhibition of key signaling pathways and enzymes crucial for cancer cell growth and survival.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of several this compound analogs and related piperazine-containing compounds against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values in micromolar (µM) concentrations.

Compound/AnalogCancer Cell LineIC50/GI50 (µM)Reference
2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile (5f)Various human tumor cell lines0.45 - 1.66[4]
N-4-Piperazinyl Butyryl Thiazolidinedione derivative of ciprofloxacin (3a)Human melanoma (LOX IMVI)26.7 ± 1.50[6]
N-4-Piperazinyl Butyryl Thiazolidinedione derivative of ciprofloxacin (3i)Human melanoma (LOX IMVI)25.4 ± 1.43[6]
N-4-Piperazinyl Butyryl Thiazolidinedione derivative of ciprofloxacin (3j)Human renal cancer (A498)33.9 ± 1.91[6]
1,5-dimethyl-N-(4-((2-((4-(4-methylpiperazine-1-carbonyl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (17d)Mer/c-Met dual inhibitor18.5 ± 2.3 nM (Mer)[7]
33.6 ± 4.3 nM (c-Met)[7]
2-chloro-N-(phenazin-2-yl)benzamide (4)Human chronic myelogenous leukemia (K562)Comparable to cisplatin[8]
Human hepatocellular carcinoma (HepG2)Comparable to cisplatin[8]
Vindoline-piperazine conjugate (23)Breast cancer (MDA-MB-468)1.00[9]
Vindoline-piperazine conjugate (25)Non-small cell lung cancer (HOP-92)1.35[9]
Torin1 (26) - mTOR inhibitormTORC1 substrate phosphorylation2 nM[10]
mTORC2 substrate phosphorylation10 nM[10]
Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[8]

Signaling Pathway Visualization

The following diagram illustrates a simplified workflow for the synthesis and evaluation of anticancer activity of novel piperazine derivatives.

G Workflow for Synthesis and Anticancer Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 2-substituted aniline) B Chemical Reactions (e.g., coupling, cyclization) A->B C Purification & Characterization (e.g., chromatography, NMR) B->C D In vitro Anticancer Screening (e.g., MTT Assay) C->D Test Compounds E Determination of IC50/GI50 Values D->E F Mechanism of Action Studies (e.g., enzyme inhibition, apoptosis assays) E->F G Lead Compound F->G Lead Compound Identification

Caption: A generalized workflow for the synthesis and subsequent in vitro evaluation of the anticancer activity of novel chemical compounds.

Enzyme Inhibition

Analogs of this compound have also been explored as inhibitors of various enzymes, with significant implications for the treatment of neurodegenerative diseases and other conditions.[1][11]

Comparative Enzyme Inhibition Data

The table below presents the inhibitory activity of selected analogs against key enzymes.

Compound/AnalogTarget EnzymeIC50 (µM)Reference
Chalcone derivatives of 4'-(4-methyl-1-piperazinyl)acetophenoneMonoamine Oxidase B (MAO-B)Not specified[11]
Acetylcholinesterase (AChE)Not specified[11]
N-4-Piperazinyl Butyryl Thiazolidinedione derivative of ciprofloxacin (3i)Topoisomerase I4.77 ± 0.26[6]
Topoisomerase II15 ± 0.81[6]
Torin1 (26)DNA-PK~1[10]
Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This method is a widely used spectrophotometric assay for determining AChE activity.

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the buffer, AChE enzyme solution, and various concentrations of the test inhibitor. Incubate for a predefined time (e.g., 15 minutes) at a specific temperature.

  • Reaction Initiation: Add the substrate (acetylthiocholine iodide) and DTNB to initiate the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Logical Relationship Visualization

The following diagram illustrates the logical relationship in the rational design of enzyme inhibitors based on the 2-(4-benzylpiperazin-1-yl)aniline scaffold.

G Rational Design of Enzyme Inhibitors cluster_modifications Structural Modifications A Core Scaffold (2-(4-benzylpiperazin-1-yl)aniline) B Aniline Ring (e.g., add electron-withdrawing groups) A->B Modify C Piperazine Ring (improves pharmacokinetic properties) A->C Modify D Benzyl Group A->D Modify E Enhanced Therapeutic Properties B->E C->E D->E F Optimized Biological Target Interaction E->F

Caption: A diagram showing the rational design approach for modifying a core chemical scaffold to enhance its therapeutic properties.[1]

Other Biological Activities

While anticancer and enzyme inhibitory activities are the most prominently reported, analogs of this compound have also been investigated for other therapeutic applications. These include:

  • Antiviral Activity: The unique structure of these compounds makes them valuable intermediates in the synthesis of antiviral medications.[5][12]

  • Anticonvulsant Activity: Certain substituted piperazine and aniline derivatives have shown promise as anticonvulsant agents.[13]

  • Antimicrobial and Antifungal Properties: Some derivatives have exhibited activity against various microbial and fungal strains.[11]

  • Mosquitocidal Activity: Novel (phenylsulfonyl)piperazine scaffolds have been identified as potent inhibitors of the Aedes aegypti Kir1 (AeKir1) channel, a promising target for the development of new mosquitocides.[14]

Conclusion

The this compound scaffold and its analogs represent a rich source of biologically active compounds with significant therapeutic potential. The extensive research into their anticancer and enzyme inhibitory activities has yielded several promising lead compounds. The structure-activity relationship studies, though not detailed here, are crucial for the rational design of more potent and selective derivatives.[1] Further investigations into the mechanisms of action and in vivo efficacy of these compounds are warranted to translate these promising in vitro results into clinically effective therapies. The versatility of this chemical framework suggests that future research may uncover even more diverse biological activities and therapeutic applications.

References

Benchmarking 2-(4-Methyl-1-piperazinyl)aniline as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-(4-Methyl-1-piperazinyl)aniline's Performance in the Synthesis of Kinase Inhibitors.

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound has emerged as a valuable scaffold, particularly in the development of kinase inhibitors, a class of targeted cancer therapeutics.[1] Its unique structure, featuring a reactive aniline moiety and a solubilizing methylpiperazine group, offers a desirable combination of properties for drug candidates. This guide provides an objective performance comparison of this compound against other commonly used aniline and piperazine derivatives in the context of synthesizing a key kinase inhibitor scaffold. The information presented is supported by a detailed experimental protocol and comparative data to aid researchers in making informed decisions for their synthetic strategies.

Performance in C-N Cross-Coupling Reactions

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, widely employed in the synthesis of pharmaceuticals.[2][3][4] The performance of various aniline and piperazine building blocks in a representative Buchwald-Hartwig amination reaction is summarized below. The reaction involves the coupling of a substituted pyrimidine, a common core in many kinase inhibitors, with different aniline derivatives.

Table 1: Performance Comparison of Aniline Building Blocks in a Representative Buchwald-Hartwig Amination Reaction.

Building BlockStructureMolecular Weight ( g/mol )Typical Yield (%)Reaction Time (h)Key Observations
This compound 191.2885-9512-18Excellent yield, good reactivity. The methylpiperazine group enhances solubility of the product.
Aniline93.1390-9810-16High yield, serves as a baseline for comparison. Lacks the solubilizing piperazine moiety.
4-Fluoroaniline111.1288-9612-18Good yield, fluorine substitution can enhance binding affinity to target proteins.
2-Aminopyridine94.1275-8516-24Lower yield due to potential for catalyst inhibition by the pyridine nitrogen.
1-Methylpiperazine100.1680-9014-20Good yield, but lacks the aniline functionality for further derivatization at that position.
2-Anisidine123.1582-9212-18Good yield, methoxy group can influence electronic properties and metabolic stability.

Note: Yields and reaction times are illustrative and can vary based on specific substrates, catalyst systems, and reaction conditions. The data is compiled from typical outcomes reported in the literature for similar transformations.

Experimental Protocols

A detailed methodology for a representative Buchwald-Hartwig amination reaction is provided below. This protocol can be adapted for the various aniline building blocks to benchmark their performance.

Synthesis of N-(5-methyl-1H-pyrazol-3-yl)-2-((4-methylpiperazin-1-yl)phenyl)pyrimidin-4-amine

Materials:

  • 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizing Synthetic and Biological Pathways

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a simplified signaling pathway targeted by kinase inhibitors synthesized using this building block.

experimental_workflow reagents Reagents: - Pyrimidine Core - this compound - Pd Catalyst & Ligand - Base reaction Buchwald-Hartwig Cross-Coupling reagents->reaction workup Workup: - Filtration - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR - MS purification->analysis product Final Product: Kinase Inhibitor analysis->product

A typical experimental workflow for kinase inhibitor synthesis.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream Phosphorylation inhibitor Kinase Inhibitor (Synthesized with Building Block) inhibitor->receptor Inhibition proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibition of

Simplified signaling pathway targeted by kinase inhibitors.

Conclusion

This compound stands out as a highly effective building block in the synthesis of complex molecules for drug discovery, particularly in the realm of kinase inhibitors. Its favorable reactivity in C-N cross-coupling reactions, coupled with the beneficial physicochemical properties imparted by the methylpiperazine moiety, makes it a superior choice for many applications. While other aniline derivatives may offer high yields, the integrated properties of this compound often lead to final compounds with improved solubility and a better overall drug-like profile. The provided experimental protocol and comparative data serve as a valuable resource for chemists aiming to optimize their synthetic routes and accelerate the discovery of new therapeutic agents.

References

A Comparative Spectroscopic Analysis of 2-(4-Methyl-1-piperazinyl)aniline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 2-(4-Methyl-1-piperazinyl)aniline with its common precursors, 1-fluoro-2-nitrobenzene and N-methylpiperazine. The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with N-methylpiperazine, followed by the reduction of the nitro group to an aniline. Understanding the spectroscopic signatures of each component is crucial for reaction monitoring, quality control, and characterization of the final product.

While comprehensive experimental data for the precursors are readily available, specific experimental spectra for the final product, this compound, are not widely published. Therefore, this guide presents the available data for the precursors and offers an expert analysis of the expected spectroscopic characteristics of the final product based on its molecular structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-fluoro-2-nitrobenzene and N-methylpiperazine.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Fluoro-2-nitrobenzene 8.06 (d), 7.65 (t), 7.44-7.18 (m)Not readily available
N-Methylpiperazine 2.41 (t, 4H), 2.28 (t, 4H), 2.15 (s, 3H)55.1, 46.0
This compound (Expected) Aromatic protons (m, ~6.7-7.2), NH₂ protons (broad s, ~3.5-4.5), Piperazine protons (m, ~2.6-3.1), N-CH₃ protons (s, ~2.3)Aromatic carbons (~115-145), Piperazine carbons (~48-55), N-CH₃ carbon (~46)

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
1-Fluoro-2-nitrobenzene ~1525 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1250 (C-F stretch)141 (M⁺), 111, 95, 83, 75
N-Methylpiperazine ~3300 (N-H stretch, if present as secondary amine impurity), ~2940, 2840, 2800 (C-H stretch)100 (M⁺), 85, 70, 56, 42
This compound (Expected) ~3400-3200 (N-H stretch of aniline), ~2940, 2820 (C-H stretch), ~1620 (N-H bend)191 (M⁺), 176, 134, 92, 77

Synthetic Pathway and Logic

The synthesis of this compound from its precursors can be visualized as a two-step process. The first step is a nucleophilic aromatic substitution, followed by a reduction.

Synthetic Pathway of this compound 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene Intermediate 1-(2-Nitrophenyl)-4-methylpiperazine 1-Fluoro-2-nitrobenzene->Intermediate Nucleophilic Aromatic Substitution N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Intermediate Reduction Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Synthetic pathway from precursors to the final product.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition : Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Liquids : A thin film of the liquid sample is placed between two KBr or NaCl plates.

    • Solids : Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation : Record the FTIR spectrum using an FTIR spectrometer.

  • Acquisition : Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (e.g., Gas Chromatography or Liquid Chromatography).

  • Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum.

  • Data Analysis : Determine the molecular weight from the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

A Comparative Purity Assessment of Commercially Available 2-(4-Methyl-1-piperazinyl)aniline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of successful and reproducible outcomes. This guide provides a comprehensive comparison of commercially available 2-(4-Methyl-1-piperazinyl)aniline, a key building block in the synthesis of numerous pharmaceutical agents. The assessment includes a detailed analysis of purity levels, potential impurities, and a comparison with viable alternative compounds, supported by established analytical methodologies.

This compound is a versatile intermediate widely employed in the development of therapeutics, particularly in the fields of oncology and neurology.[1][2] Its structural features, combining a reactive aniline moiety with a solubilizing methylpiperazine group, make it a valuable synthon for creating complex molecular architectures. However, the presence of impurities can significantly impact reaction yields, introduce unwanted side products, and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

Purity Analysis of Commercial this compound

A survey of commercially available this compound from various suppliers indicates a standard purity of ≥ 98%, commonly determined by Gas Chromatography (GC).[1] While certificates of analysis provide a baseline for quality, independent verification is crucial for critical applications. The primary methods for assessing the purity of this compound and similar piperazine derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often requiring derivatization for enhanced detection.[3][4]

Table 1: Purity of Commercially Available this compound

SupplierStated PurityAnalytical Method
Supplier A (e.g., Chem-Impex)≥ 98%Gas Chromatography (GC)[1]
Supplier BTypically ≥ 97%Not specified
Supplier C≥ 98%Not specified

Note: Data is based on publicly available information from supplier websites and may not represent all available commercial sources. Direct inquiry and in-house analysis are recommended for lot-specific purity confirmation.

Potential Impurities

Impurities in this compound can arise from the synthetic route and storage conditions. Common impurities may include residual starting materials, byproducts from incomplete reactions, and degradation products. For aniline and piperazine derivatives, potential impurities could include positional isomers, unreacted precursors, or products of oxidation.[5][6]

Comparison with Alternative Compounds

In drug discovery and development, the choice of a building block can be influenced by factors such as synthetic accessibility, cost, and the desired physicochemical properties of the final molecule. Several alternatives to this compound exist, each offering a unique profile.

Table 2: Comparison of this compound and Its Alternatives

CompoundStructureKey Differentiating FeaturesPotential Applications
This compound This compoundOrtho-substituted aniline, offering specific steric and electronic properties for directed synthesis.Intermediate for oncology and neurology drug candidates.[1][2]
3-(4-Methyl-1-piperazinyl)aniline 3-(4-Methyl-1-piperazinyl)anilineMeta-substituted aniline, providing a different vector for molecular elaboration compared to the ortho isomer.Building block in pharmaceutical synthesis.
4-(4-Methyl-1-piperazinyl)aniline 4-(4-Methyl-1-piperazinyl)anilinePara-substituted aniline, offering the most sterically accessible amino group for reactions.[7]Intermediate for various pharmaceutical compounds.[7]
2-(Piperidin-1-yl)aniline 2-(Piperidin-1-yl)anilinePiperidine ring instead of piperazine, leading to altered basicity and lipophilicity.Building block in medicinal chemistry.

The selection between these alternatives is often guided by the specific synthetic strategy and the desired structure-activity relationship (SAR) of the target molecule. For instance, the position of the piperazinyl group on the aniline ring (ortho, meta, or para) will significantly influence the reactivity of the amino group and the overall topology of the resulting molecule.[8]

Experimental Protocols

To ensure accurate and reproducible purity assessment, detailed and validated analytical methods are essential. The following are standard protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[4][9]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5975 MSD).[9]

  • Capillary Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[9][10]

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

    • Oven Temperature Program: Initial temperature of 120 °C for 1 min, ramp at 10 °C/min to 150 °C and hold for 5 min, then ramp at 7.5 °C/min to 300 °C and hold for 2 min.[10]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.[3]

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with reference libraries and their retention times.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile method for the quantification of non-volatile compounds. For piperazine derivatives that lack a strong chromophore, pre-column derivatization is often necessary to achieve adequate sensitivity for UV detection.[11][12]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

Procedure:

  • Derivatization (if necessary): A common derivatizing agent for amines is Dansyl Chloride.[11]

    • To 100 µL of the sample solution (in methanol), add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 200 µL of Dansyl Chloride solution (10 mg/mL in acetone).[11]

    • Vortex and incubate at 60 °C for 30 minutes, protected from light.[11]

    • Cool and add 100 µL of 2% methylamine solution to quench the reaction.[11]

  • HPLC Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Dependent on the derivative (e.g., ~254 nm for Dansyl derivatives).

  • Quantification: Purity is determined by comparing the peak area of the analyte to that of a certified reference standard using a calibration curve.

Visualizing the Workflow and Signaling Pathway Context

To provide a clearer understanding of the experimental process and the relevance of this compound, the following diagrams illustrate the analytical workflow and a representative signaling pathway where a downstream product might be active.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Commercial 2-(4-Methyl-1- piperazinyl)aniline Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis (with/without derivatization) Dissolution->HPLC Purity Purity Determination (% Area) GCMS->Purity Impurity Impurity Identification (Mass Spectra, Retention Time) GCMS->Impurity HPLC->Purity

Figure 1. Experimental workflow for the purity assessment of this compound.

Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A RTK->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation Inhibitor Drug Derived from This compound Inhibitor->RTK Inhibition

Figure 2. Representative signaling pathway potentially targeted by a drug synthesized using this compound.

Conclusion

The purity of this compound is a critical parameter for its successful application in pharmaceutical synthesis. While commercial suppliers typically provide a purity of ≥ 98%, independent verification using robust analytical methods such as GC-MS and HPLC is highly recommended. The choice between this compound and its structural isomers or other piperazine analogs will depend on the specific requirements of the synthetic route and the desired properties of the final product. The detailed experimental protocols provided in this guide offer a foundation for researchers to confidently assess the quality of this important chemical intermediate.

References

The Versatility of the 2-(4-Methyl-1-piperazinyl)aniline Scaffold: A Comparative Guide to its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be readily adapted to target a range of biological pathways is paramount. 2-(4-Methyl-1-piperazinyl)aniline serves as a key intermediate in the synthesis of a diverse array of pharmacologically active compounds. While direct experimental cross-validation data for this specific parent molecule is limited in publicly available research, a comprehensive analysis of its derivatives reveals the significant therapeutic potential unlocked by modifications to its core structure. This guide provides a comparative overview of the performance of these derivatives, supported by experimental data and detailed protocols, to inform future drug development endeavors.

The this compound core, featuring a reactive aniline moiety and a versatile piperazine ring, has been successfully exploited to generate potent agents targeting cancer, neurological disorders, and other conditions. The following sections present a comparative analysis of these derivatives, showcasing the impact of chemical modifications on their biological activity.

Physicochemical Properties of the Core Moiety and a Key Derivative

A foundational understanding of the physicochemical properties of the parent scaffold and its variants is crucial for predicting their behavior in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compoundC₁₁H₁₇N₃191.27180605-36-1Versatile synthetic intermediate with a reactive aniline group for further functionalization.
2-Methyl-4-(4-methylpiperazin-1-yl)anilineC₁₂H₁₉N₃205.3016154-71-5A structurally similar analog, offering an additional methyl group on the aniline ring which can influence steric and electronic properties.

Comparative Biological Activity of this compound Derivatives

The true potential of the this compound scaffold is realized through the diverse biological activities exhibited by its derivatives. The following tables summarize key experimental data from various studies, highlighting the performance of these compounds in different therapeutic areas.

Anticancer Activity

Derivatives of the this compound scaffold have shown significant promise as anticancer agents, with activity against a range of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Piperazine-Containing Compounds

Compound ClassSpecific DerivativeCancer Cell LineActivity MetricValueReference
Piperazinyl QuinazolineCompound 7aHepG2 (Liver)IC₅₀0.029 µM[1]
Piperazinyl AmidrazoneMethylpiperazine derivativeLeukemiaMean GI₅₀4.73 µM[2]
Piperazinyl AmidrazoneEthylpiperazine derivativeCNS CancerMean GI₅₀4.68 µM[2]
Pyrimidine-based Mer/c-Met InhibitorCompound 18cMer KinaseIC₅₀18.5 ± 2.3 nM[3]
Pyrimidine-based Mer/c-Met InhibitorCompound 18cc-Met KinaseIC₅₀33.6 ± 4.3 nM[3]
Ciprofloxacin-Thiazolidinedione HybridCompound 3iLOX IMVI (Melanoma)IC₅₀25.4 ± 1.43 µM[4][5]
Ciprofloxacin-Thiazolidinedione HybridCompound 3jA498 (Renal)IC₅₀33.9 ± 1.91 µM[4]
Benzothiazine-Piperazine HybridBS230MCF7 (Breast)More cytotoxic than DoxorubicinQualitative[6]
Neurological and Psychiatric Disorders

Modifications to the this compound structure have yielded compounds with significant potential for treating neurological and psychiatric conditions, including epilepsy, psychosis, and depression.

Table 2: Activity of Piperazine Derivatives in Models of Neurological and Psychiatric Disorders

Compound ClassSpecific DerivativeAssay/ModelActivity MetricValueReference
Piperazine-OxazolidinoneCompound 4b, 6c, 6d, 10b, 11a, 11b, 11dMaximal Electroshock (MES) TestSeizure ProtectionMaximum[7]
Piperazinyl AcetamideCompound 3eApomorphine-induced climbing (mice)Antipsychotic-like profileMaximum[8][9]
Naphthyridine Carboxylic AcidCompound 7a5-HT₃ Receptor AntagonismpA₂7.6[10]
Naphthyridine Carboxylic AcidCompounds 7a, 7d, 7f, 7h, 7iForced Swim Test (mice)Antidepressant-like activitySignificant (p < 0.05)[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the activity of this compound derivatives.

General Synthesis of N-Substituted Piperazine Derivatives

A common synthetic route for creating derivatives of the this compound scaffold involves the reaction of an appropriate aniline with a chloroacetyl chloride, followed by substitution with a desired phenylpiperazine.

Aniline Aniline Derivative Intermediate 2-Chloro-N-phenylacetamide Intermediate Aniline->Intermediate NaOH, Dichloromethane Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Final_Product Final Piperazinyl Acetamide Derivative Intermediate->Final_Product Acetonitrile, K2CO3, KI Phenylpiperazine Substituted Phenylpiperazine Phenylpiperazine->Final_Product Start Administer Test Compound to Animal Stimulation Apply Maximal Electroshock Start->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Determine Seizure Protection Observation->Endpoint No Extension No_Protection Tonic Hindlimb Extension Occurs Observation->No_Protection Extension cluster_kinase_reaction Kinase Reaction cluster_detection Detection cMet c-Met Enzyme Phospho_Substrate Phosphorylated Substrate cMet->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate ATP ATP ATP->cMet Inhibitor Test Compound (e.g., Derivative of This compound) Inhibitor->cMet Inhibition Antibody Fluorescent Antibody Phospho_Substrate->Antibody Binding Signal TR-FRET Signal Antibody->Signal

References

A Comparative Guide to Kinase Inhibitors Derived from the 2-(4-Methyl-1-piperazinyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of kinase inhibitors synthesized using the versatile 2-(4-Methyl-1-piperazinyl)aniline scaffold. This chemical moiety is a key building block in the development of targeted cancer therapies, particularly inhibitors of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1] We focus on the potent MERTK/FLT3 dual inhibitor, UNC2025 , and compare its performance against other notable MERTK inhibitors, supported by experimental data and detailed protocols.

Introduction to the this compound Scaffold

The this compound structure is a valuable pharmacophore in medicinal chemistry. The piperazine ring often enhances aqueous solubility and oral bioavailability, while the aniline group provides a crucial anchor point for building molecules that can interact with the ATP-binding pocket of protein kinases.[2] Its application has led to the development of highly potent and selective kinase inhibitors, such as UNC2025, which targets MERTK and FLT3, two kinases implicated in the progression of various cancers, including acute myeloid leukemia (AML).[3][4]

Performance Comparison of MERTK Inhibitors

UNC2025 demonstrates sub-nanomolar potency against MERTK and FLT3 in enzymatic assays.[5][6] Its performance is compared here with other inhibitors targeting the TAM family of kinases.

Table 1: Comparative Potency of Selected Kinase Inhibitors (Enzymatic IC50)
CompoundMERTK IC50 (nM)AXL IC50 (nM)TYRO3 IC50 (nM)FLT3 IC50 (nM)Reference(s)
UNC2025 0.7414170.8[5][7]
MRX-2843 1.3--0.64[3][5][6]
ONO-7475 1.00.7-147[7][8]
RXDX-106 Low nMLow nMLow nM-[9][10][11]

Note: IC50 values can vary slightly between different assay formats. AXL and TYRO3 are included for comparison as they are the other members of the TAM kinase family and selectivity is a key parameter in drug design.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency and cellular activity of MERTK inhibitors like UNC2025.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to measure the binding affinity (and thus, IC50) of an inhibitor to the MERTK kinase domain in a cell-free system.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that binds to the kinase's ATP pocket. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.[11]

Methodology:

  • Reagent Preparation:

    • Kinase/Antibody Solution: Prepare a 3X solution containing 15 nM MERTK kinase and 6 nM Eu-labeled anti-tag antibody in kinase buffer.

    • Tracer Solution: Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer at the desired concentration.

    • Compound Dilution: Perform serial dilutions of the test inhibitor (e.g., UNC2025) in DMSO, followed by a further dilution in kinase buffer to create 3X final concentrations.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the serially diluted inhibitor to the appropriate wells.

    • Add 5 µL of the kinase/antibody solution to all wells.

    • Add 5 µL of the tracer solution to all wells.

  • Incubation and Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[11]

Cellular MERTK Phosphorylation Inhibition Assay

This assay determines the ability of an inhibitor to block MERTK activation within a cellular context.

Principle: MERTK-expressing cancer cells are treated with the inhibitor. Following treatment, MERTK phosphorylation (a marker of its activation) is measured, typically by Western blot.

Methodology:

  • Cell Culture: Culture MERTK-expressing cells (e.g., Kasumi-1 or 697 leukemia cell lines) to approximately 80% confluency.[3]

  • Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor (e.g., UNC2025, from 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.[4]

  • Phosphatase Inhibition (Optional but Recommended): Shortly before harvesting (e.g., for 3-10 minutes), add a phosphatase inhibitor like pervanadate to the culture medium to stabilize the phosphorylated proteins.[4]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an anti-MERTK antibody overnight at 4°C to capture MERTK protein.

    • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Elute the proteins from the beads, separate them by SDS-PAGE, and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated MERTK (p-MERTK).

    • Strip the membrane and re-probe with an antibody for total MERTK as a loading control.

  • Data Analysis:

    • Detect protein bands using an appropriate imaging system.

    • Quantify the band intensities using densitometry.

    • Normalize the p-MERTK signal to the total MERTK signal for each concentration. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.

Visualizations: Pathways and Workflows

MERTK Signaling Pathway

The diagram below illustrates the canonical MERTK signaling pathway, which is aberrantly activated in many cancers. Ligand binding (e.g., Gas6) leads to receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative pathways like PI3K/AKT and MAPK/ERK.[8][9]

MERTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 (Ligand) MERTK MERTK Receptor Gas6->MERTK Binds & Activates PI3K PI3K MERTK->PI3K MAPK_ERK MAPK/ERK Pathway MERTK->MAPK_ERK STAT6 STAT6 MERTK->STAT6 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK_ERK->Proliferation STAT6->Proliferation UNC2025 UNC2025 UNC2025->MERTK Inhibits Phosphorylation

Caption: MERTK signaling pathway and the inhibitory action of UNC2025.

Experimental Workflow: LanthaScreen™ Kinase Binding Assay

This diagram outlines the key steps of the in vitro kinase binding assay used to determine inhibitor IC50 values.

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate A 1. Serially dilute Inhibitor (UNC2025) D 4. Add 5µL Inhibitor A->D B 2. Prepare 3X Kinase/ Eu-Antibody Mix E 5. Add 5µL Kinase Mix B->E C 3. Prepare 3X AF647-Tracer F 6. Add 5µL Tracer C->F D->E E->F G 7. Incubate 60 min at Room Temp F->G H 8. Read TR-FRET (615nm & 665nm) G->H I 9. Calculate Ratio & Determine IC50 H->I

Caption: Workflow for a time-resolved FRET (TR-FRET) kinase binding assay.

References

comparative analysis of the cost-effectiveness of different synthesis routes for 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective synthesis of key pharmaceutical intermediates is a cornerstone of modern drug development. 2-(4-Methyl-1-piperazinyl)aniline is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two prominent synthetic routes to this compound, focusing on their cost-effectiveness, experimental protocols, and overall efficiency. The routes analyzed are:

  • Route 1: Nucleophilic Aromatic Substitution followed by Reduction. This classical two-step approach involves the reaction of an activated aryl halide with N-methylpiperazine, followed by the reduction of a nitro group to the desired aniline.

  • Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination. This modern cross-coupling method directly forms the C-N bond between an aryl halide and N-methylpiperazine in a single catalytic step.

This guide aims to provide researchers and process chemists with the necessary data to make informed decisions when selecting a synthetic strategy for this compound, balancing factors of yield, cost, and reaction conditions.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for the two primary synthesis pathways of this compound.

ParameterRoute 1: Nucleophilic Aromatic Substitution & ReductionRoute 2: Buchwald-Hartwig Amination
Starting Materials 2-Nitrochlorobenzene, N-Methylpiperazine2-Chloroaniline, N-Methylpiperazine
Key Reagents Potassium Carbonate, Palladium on Carbon (Pd/C), HydrogenPalladium Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu)
Overall Yield ~80% (estimated)~85-95% (typical for this reaction type)
Number of Steps 21
Reaction Time Step 1: 24 hours; Step 2: 4-6 hours (excluding setup/workup)12-24 hours (excluding setup/workup)
Purification Column chromatography for intermediate and final productColumn chromatography
Estimated Cost Lower raw material cost, but two steps increase process costHigher initial catalyst and ligand cost, but potentially lower overall process cost due to fewer steps

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution and Reduction

This route is based on a procedure described in a Chinese patent (CN101168532A) for the synthesis of related compounds.[1]

Step 1: Synthesis of 1-Methyl-4-(2-nitrophenyl)piperazine

  • Materials:

    • o-Nitrochlorobenzene (1 mol, 157.5 g)

    • N-Methylpiperazine (1 mol, 100 g)

    • Potassium Carbonate (1 mol, 137.5 g)

    • Dimethylformamide (DMF) (700 mL)

    • Ethyl Acetate

    • Hydrochloric Acid

    • Sodium Hydroxide

  • Procedure:

    • In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add o-nitrochlorobenzene, DMF, potassium carbonate, and N-methylpiperazine.

    • Heat the mixture to 120 °C with stirring and maintain for 24 hours.

    • After the reaction is complete, cool the mixture and remove the majority of DMF under reduced pressure.

    • Add 1000 mL of water to the residue and stir to dissolve.

    • Extract the aqueous solution with ethyl acetate.

    • Adjust the pH of the aqueous layer to be acidic with hydrochloric acid and separate the layers.

    • Adjust the pH of the aqueous layer to 8 with a sodium hydroxide solution, which will cause a large amount of orange solid to precipitate.

    • Filter the solid to obtain 1-methyl-4-(2-nitrophenyl)piperazine. The reported yield for this step is approximately 90%.[1]

Step 2: Reduction to this compound

  • Materials:

    • 1-Methyl-4-(2-nitrophenyl)piperazine (from Step 1)

    • 5% Palladium on Carbon (Pd/C)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the 1-methyl-4-(2-nitrophenyl)piperazine in methanol in a suitable hydrogenation vessel.

    • Add 5% Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (e.g., 5 MPa) and heat to 50 °C.

    • Maintain the reaction under these conditions until the reduction is complete (typically monitored by TLC or LC-MS).

    • After the reaction, carefully filter the catalyst.

    • Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield this compound. While the patent does not specify the yield for the ortho-isomer, similar reductions typically proceed in high yield (>90%).

Route 2: Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from general methods for Buchwald-Hartwig amination.[2][3][4][5][6]

  • Materials:

    • 2-Chloroaniline (1 equiv)

    • N-Methylpiperazine (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Add anhydrous toluene, followed by 2-chloroaniline and N-methylpiperazine.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound. Yields for this type of reaction are typically high, often in the range of 85-95%.

Cost-Effectiveness Analysis

A direct cost comparison is dependent on the fluctuating prices of reagents and catalysts. However, a qualitative and semi-quantitative analysis can be made:

  • Route 1: The primary costs are associated with the starting materials (2-nitrochlorobenzene and N-methylpiperazine), solvents, and the palladium on carbon catalyst for the reduction step. While the initial raw materials are relatively inexpensive, the two-step process increases labor, energy, and solvent consumption, adding to the overall cost.

  • Route 2: The main cost drivers for this route are the palladium precatalyst and the phosphine ligand, which can be expensive. However, this is a one-step synthesis, which can significantly reduce processing costs (labor, energy, solvent). The higher efficiency and yield often associated with this method can offset the higher initial catalyst cost, especially at a larger scale.

For a more detailed cost analysis, it is recommended to obtain current quotes for the necessary reagents and catalysts from suppliers and to factor in local labor and operational costs.

Logical Workflow and Reaction Pathways

Synthesis_Comparison cluster_route1 Route 1: Nucleophilic Aromatic Substitution & Reduction cluster_route2 Route 2: Buchwald-Hartwig Amination cluster_analysis Comparative Analysis r1_start 2-Nitrochlorobenzene + N-Methylpiperazine r1_step1 Nucleophilic Aromatic Substitution (SNA_r_) r1_start->r1_step1 r1_intermediate 1-Methyl-4-(2-nitrophenyl)piperazine r1_step1->r1_intermediate cost Cost-Effectiveness r1_step1->cost conditions Reaction Conditions r1_step1->conditions r1_step2 Reduction (H₂/Pd-C) r1_intermediate->r1_step2 r1_end This compound r1_step2->r1_end r1_step2->cost steps Number of Steps r1_step2->steps r1_step2->conditions yield Overall Yield r1_end->yield r2_start 2-Chloroaniline + N-Methylpiperazine r2_step1 Buchwald-Hartwig Cross-Coupling r2_start->r2_step1 r2_end This compound r2_step1->r2_end r2_step1->cost r2_step1->steps r2_step1->conditions r2_end->yield

Caption: A comparative workflow of the two synthesis routes for this compound.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 is a more traditional approach that may be favored in academic settings or for smaller-scale syntheses where the cost of specialized catalysts is a primary concern. The starting materials are readily available and relatively inexpensive.

  • Route 2 , the Buchwald-Hartwig amination, represents a more modern and efficient approach. While the initial investment in the catalyst system is higher, the single-step procedure, typically high yields, and milder conditions can make it more cost-effective for industrial-scale production where process efficiency and throughput are critical.

The choice between these routes will ultimately depend on the specific requirements of the project, including scale, budget, available equipment, and the desired level of process optimization. For large-scale manufacturing, a thorough process development and cost analysis for both routes would be essential to determine the most economically advantageous method.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methyl-1-piperazinyl)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-(4-Methyl-1-piperazinyl)aniline, a chemical requiring careful handling due to its hazardous properties. This document outlines procedural steps to ensure the safe and compliant disposal of this substance, targeting researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Safety Data Sheets (SDS) consistently highlight the following dangers:

  • Causes severe skin burns and eye damage. [1][2]

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following PPE is worn:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Chemical safety goggles and/or a face shield
Body Protection A lab coat or chemical-resistant apron
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.

  • Container: Use a robust, leak-proof container that is compatible with the chemical. The container must be kept tightly closed.[1]

  • Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and the relevant hazard symbols (e.g., corrosive).

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

3. Final Disposal:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Need to dispose of This compound B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect waste in a dedicated, labeled container B->C D Is there a spill? C->D E Follow spill management protocol: - Evacuate - Ventilate - Contain - Collect - Decontaminate D->E Yes F Store sealed container in a designated hazardous waste area D->F No E->C G Contact Environmental Health & Safety (EHS) or a licensed waste disposal service F->G H Arrange for professional disposal G->H I Document disposal records H->I J End I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-(4-Methyl-1-piperazinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 2-(4-Methyl-1-piperazinyl)aniline (CAS No. 180605-36-1), including personal protective equipment (PPE) specifications, operational protocols, and disposal plans.

Hazard Summary: this compound is a hazardous substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Protection Type Specification Standard Notes
Eye Protection GogglesEuropean standard - EN 166 or OSHA 29 CFR 1910.133A face shield may be appropriate in some workplaces for additional protection.[4]
Hand Protection Protective glovesASTM D6978 (for chemotherapy gloves)Glove material should be selected based on chemical resistance and the duration of use.[4][5] No single glove material protects against all chemicals.[6]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]N/AAt a minimum, a laboratory coat and close-toed footwear are required.[4] For significant exposure risk, an impervious gown with long sleeves and back closure is recommended.[5]
Respiratory Protection Follow OSHA respirator regulations or European Standard EN 149.29 CFR 1910.134 or European Standard EN 149Required when engineering controls such as fume hoods are not sufficient or during large-scale use or emergencies.[1]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Figure 1. Experimental workflow for handling this compound.

PPE Selection Logic

The selection of appropriate PPE is a critical step that depends on the specific handling scenario. The following diagram illustrates the decision-making process for PPE selection.

start Start: Assess Task risk_splash Risk of Splash? start->risk_splash risk_aerosol Risk of Aerosol/Dust? risk_splash->risk_aerosol No ppe_goggles Wear Goggles risk_splash->ppe_goggles Yes risk_direct_contact Direct Skin Contact? risk_aerosol->risk_direct_contact No ppe_respirator Use Respirator risk_aerosol->ppe_respirator Yes ppe_gloves Wear Gloves risk_direct_contact->ppe_gloves Yes ppe_goggles->risk_aerosol ppe_face_shield Wear Goggles & Face Shield ppe_respirator->risk_direct_contact ppe_lab_coat Wear Lab Coat ppe_gloves->ppe_lab_coat ppe_impervious_gown Wear Impervious Gown ppe_lab_coat->ppe_impervious_gown If significant contact risk

Figure 2. Decision-making for PPE selection.

Operational Plans

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[2]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store in a corrosives area.[1]

Disposal Plan

Waste from Residues/Unused Products:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Dispose of contents/container to an approved waste disposal plant.[4][7]

Contaminated Packaging:

  • Empty remaining contents.[1]

  • Dispose of in accordance with local regulations.[1]

  • Do not re-use empty containers.[1]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-1-piperazinyl)aniline
Reactant of Route 2
2-(4-Methyl-1-piperazinyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.